((plusmn))-Zanubrutinib
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOAOAWBMHREKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Zanubrutinib in B-Cell Malignancies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zanubrutinib is a second-generation, orally bioavailable inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant clinical efficacy in the treatment of various B-cell malignancies.[1][2] Its mechanism of action is centered on the potent and selective covalent inhibition of BTK, a critical signaling molecule in the B-cell receptor (BCR) pathway.[3] This targeted approach disrupts the downstream signaling cascades essential for the proliferation, survival, and trafficking of malignant B-cells.[4] This technical guide provides a comprehensive overview of zanubrutinib's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism: Covalent and Irreversible Inhibition of Bruton's Tyrosine Kinase
Zanubrutinib's primary therapeutic effect stems from its highly specific and irreversible covalent binding to Bruton's tyrosine kinase.[2]
Covalent Modification of BTK
Zanubrutinib forms a stable, covalent bond with a cysteine residue at position 481 (Cys481) within the ATP-binding pocket of the BTK enzyme.[3][5] This irreversible interaction permanently inactivates the kinase, preventing it from phosphorylating its downstream substrates and effectively halting the propagation of the BCR signal.[2] The high potency of zanubrutinib against BTK is reflected in its low half-maximal inhibitory concentration (IC50) in biochemical assays.[5]
Disruption of B-Cell Receptor (BCR) Signaling
The BCR pathway is fundamental for the development, activation, proliferation, and survival of both normal and malignant B-lymphocytes.[1][3] In many B-cell cancers, this pathway is constitutively active, providing continuous pro-survival signals to the malignant cells.[1] By irreversibly inhibiting BTK, zanubrutinib effectively dismantles this critical signaling hub.[3]
The binding of an antigen to the B-cell receptor initiates a signaling cascade involving the phosphorylation of key downstream effectors. BTK plays a pivotal role in this cascade by activating Phospholipase C gamma 2 (PLCγ2), which in turn leads to the activation of downstream pathways including NF-κB and MAP kinase.[4] Zanubrutinib's inhibition of BTK blocks these subsequent activation events, ultimately leading to decreased B-cell proliferation and survival.[4]
Quantitative Data
Kinase Selectivity Profile
A key feature of zanubrutinib is its high selectivity for BTK with minimal off-target activity against other kinases, particularly when compared to the first-generation BTK inhibitor, ibrutinib.[5][6] This enhanced selectivity is believed to contribute to its favorable safety profile.[7][8]
| Kinase Target | Zanubrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Reference |
| BTK | 0.3 | 0.18 | 3.8 | [5] |
| EGFR | > 1000 | 5.6 | > 1000 | [4] |
| ITK | 6.7 | 1.8 | 1.9 | [4] |
| TEC | 2.1 | 78 | 27 | [4] |
| ERBB2 (HER2) | > 1000 | 9.4 | > 1000 | [4] |
| ERBB4 (HER4) | > 1000 | 3.2 | > 1000 | [4] |
| JAK3 | 2754-fold less potent than Ibrutinib | - | - | [5] |
Table 1: Comparative Kinase Inhibition Profile. IC50 values represent the concentration of the drug required for 50% inhibition of the kinase activity in vitro.
Cellular Activity
Zanubrutinib demonstrates potent anti-proliferative activity in various B-cell malignancy cell lines.
| Cell Line | B-Cell Malignancy Type | Zanubrutinib IC50 (nM) | Reference |
| REC1 | Mantle Cell Lymphoma (MCL) | 0.9 | [9] |
| TMD8 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | 0.4 | [9] |
| OCI-Ly-10 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | 1.5 | [9] |
Table 2: Cellular IC50 Values for Zanubrutinib.
Target Engagement: BTK Occupancy
Pharmacodynamic studies have shown that zanubrutinib achieves high and sustained BTK occupancy in both peripheral blood mononuclear cells (PBMCs) and lymph node tissues at clinically relevant doses.[10]
| Tissue | Dosing Regimen | Median BTK Occupancy | Reference |
| PBMCs | 40 mg once daily | >95% | [11] |
| Lymph Nodes | 320 mg once daily | 94% | [12] |
| Lymph Nodes | 160 mg twice daily | 100% | [12] |
Table 3: In Vivo BTK Occupancy of Zanubrutinib.
Key Experimental Protocols
Biochemical Kinase Inhibition Assay (TR-FRET)
This assay is used to determine the IC50 value of zanubrutinib against a panel of purified kinases.
Protocol: [13]
-
Reagent Preparation: Prepare serial dilutions of zanubrutinib in kinase reaction buffer. Prepare a solution of the purified kinase and a terbium-labeled anti-tag antibody. Prepare a solution of a fluorescently labeled kinase tracer substrate.
-
Kinase Reaction: In a suitable microplate, add the diluted zanubrutinib or vehicle control. Add the kinase/antibody mixture and incubate. Initiate the reaction by adding the tracer substrate and incubate to allow for binding.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot this ratio against the logarithm of the zanubrutinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT)
This assay measures the effect of zanubrutinib on the proliferation and viability of B-cell malignancy cell lines.
Protocol:
-
Cell Seeding: Seed B-cell lymphoma cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: Prepare serial dilutions of zanubrutinib in culture medium and add to the respective wells. Include vehicle-treated and untreated controls. Incubate the plate for 72 hours at 37°C.
-
MTT Addition and Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization and Absorbance Reading: Add a solubilization solution to each well to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the zanubrutinib concentration to determine the cellular IC50 value.
Western Blot Analysis of BTK Phosphorylation
This method is used to confirm the inhibitory effect of zanubrutinib on BTK activity within a cellular context by measuring the levels of phosphorylated BTK (p-BTK).
-
Cell Culture and Treatment: Culture B-cell lines to the desired density. Pre-treat cells with varying concentrations of zanubrutinib or a vehicle control (DMSO) for 1-2 hours.
-
BCR Stimulation: Stimulate the cells with an agonist such as anti-human IgM for a short period (e.g., 10 minutes) to induce BTK autophosphorylation.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated BTK (e.g., p-BTK Y223). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an ECL substrate. Quantify the band intensities and normalize the p-BTK signal to the total BTK signal (obtained by stripping and re-probing the membrane with a total BTK antibody).
In Vivo BTK Occupancy Assay (ELISA-based)
This assay quantifies the percentage of BTK that is bound by zanubrutinib in in vivo samples.
-
Sample Collection and Processing: Isolate PBMCs from peripheral blood or process lymph node biopsies from subjects at pre-dose and various post-dose time points. Lyse the cells to release intracellular proteins.
-
Measurement of Free BTK: Add cell lysates to microtiter plates coated with NeutrAvidin. Add a biotinylated-zanubrutinib probe that binds to the active site of unoccupied BTK. The probe-BTK complex is then captured on the plate.
-
Measurement of Total BTK: In a parallel assay, add cell lysates to plates coated with an anti-BTK capture antibody to bind all BTK protein, regardless of its occupancy status.
-
Detection: Use a separate anti-BTK detection antibody conjugated to a reporter enzyme (e.g., HRP) to quantify the amount of captured BTK in both assays.
-
Calculation: Calculate BTK occupancy using the following formula: Occupancy (%) = 100 * (1 - [Free BTK post-dose / Total BTK post-dose] / [Free BTK pre-dose / Total BTK pre-dose])
In Vivo Xenograft Model for Efficacy Assessment
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of zanubrutinib in a mouse xenograft model of B-cell lymphoma.
-
Cell Implantation: Subcutaneously inject a human B-cell lymphoma cell line (e.g., TMD8) into the flank of immunocompromised mice (e.g., NCG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer zanubrutinib orally at a clinically relevant dose (e.g., 20 mg/kg, twice daily) to the treatment group. The control group receives a vehicle.
-
Efficacy Endpoints: Measure tumor volume at regular intervals. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).
-
Data Analysis: Compare the tumor growth inhibition between the zanubrutinib-treated and vehicle-treated groups.
Conclusion
Zanubrutinib's mechanism of action is characterized by its potent, selective, and irreversible covalent inhibition of Bruton's tyrosine kinase. This targeted approach effectively disrupts the B-cell receptor signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies. The high selectivity of zanubrutinib for BTK minimizes off-target effects, contributing to its favorable safety profile. The comprehensive experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of BTK inhibitors in the field of oncology.
References
- 1. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How does zanubrutinib compare to other Bruton's tyrosine kinase inhibitors? [synapse.patsnap.com]
- 9. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase II Trial of the Bruton Tyrosine-Kinase Inhibitor Zanubrutinib (BGB-3111) in Patients with Relapsed/Refractory Waldenström Macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. beonemedinfo.com [beonemedinfo.com]
The Discovery and Synthesis of Zanubrutinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zanubrutinib (BGB-3111) is a potent, highly selective, and irreversible second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Developed by BeiGene, it represents a significant advancement in the treatment of B-cell malignancies.[3][4] By forming a covalent bond with the Cys481 residue in the active site of BTK, zanubrutinib effectively blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[5][6] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of zanubrutinib, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
The development of zanubrutinib was driven by the need for a more selective BTK inhibitor with an improved safety profile compared to the first-generation inhibitor, ibrutinib.[7][8] While ibrutinib demonstrated significant efficacy, its off-target inhibition of other kinases, such as epidermal growth factor receptor (EGFR) and TEC family kinases, was associated with adverse events like diarrhea, rash, and bleeding.[7][9] The discovery program at BeiGene aimed to identify a molecule with maximized BTK occupancy and minimized off-target effects.[1][2][10] Through extensive screening and optimization, zanubrutinib (BGB-3111) was identified as a clinical candidate with potent BTK inhibition, excellent kinase selectivity, and favorable pharmacokinetic properties.[1][2]
Mechanism of Action
Zanubrutinib is a covalent inhibitor that irreversibly binds to the cysteine 481 (Cys481) residue within the ATP-binding pocket of BTK.[5][6][11] This targeted action blocks the enzymatic activity of BTK, a critical component of the B-cell receptor (BCR) signaling pathway.[5][12] The BCR pathway is essential for the development, activation, proliferation, and survival of B-cells.[5][12] By inhibiting BTK, zanubrutinib disrupts downstream signaling cascades, including the PI3K-AKT and NF-κB pathways, ultimately leading to apoptosis of malignant B-cells.[5][6]
B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling pathway is a complex network of interactions initiated by antigen binding to the B-cell receptor. This event triggers a cascade of intracellular signaling events, with BTK playing a pivotal role in signal amplification.
Synthesis of Zanubrutinib
The synthesis of zanubrutinib can be achieved through various routes, with a common strategy involving the construction of a key pyrazolo[1,5-a]pyrimidine core, followed by chiral resolution to isolate the desired (S)-enantiomer.[13]
Synthetic Scheme Overview
A representative synthetic pathway involves the initial synthesis of a racemic intermediate followed by chiral resolution.
Experimental Protocols
Formation of Vinyl Dinitrile: A suitable benzoic acid derivative is reacted with malononitrile in refluxing ethyl acetate.[13]
Formation of Ether Intermediate: The resulting vinyl dinitrile is methylated using trimethyl orthoformate in warm acetonitrile.[13]
Formation of Pyrazolo[1,5-a]pyrimidine Core (Intermediate 334): The ether intermediate is converted to the corresponding 2-aminopyrazole, which is then immediately reacted with a piperidine-containing keto aldehyde equivalent to form the zanubrutinib heterocyclic subunit.[8]
Reduction and Deprotection: The fused pyrimidine ring is saturated via hydrogenation, followed by the acidic removal of the Boc protecting group to yield the racemic piperidine intermediate as a bis(HCl) salt.[13]
Chiral Resolution: The racemic piperidine bis(HCl) salt is treated with a base to generate the free base. Subsequent treatment with L-dibenzoyl tartaric acid (L-DBTA) allows for the selective crystallization of the desired (S)-enantiomer as a tartrate salt.[8]
Final Acylation: The resolved (S)-piperidine-tartrate salt is reacted with acryloyl chloride under Schotten-Baumann conditions to yield zanubrutinib.[8]
Quantitative Data
Kinase Inhibition Profile
Zanubrutinib exhibits high potency against BTK and superior selectivity compared to ibrutinib and acalabrutinib against several off-target kinases.[14]
| Kinase | Zanubrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) |
| BTK | <1 | <1 | 3-5 |
| EGFR | >1000 | 5 | >1000 |
| TEC | 15 | 2 | 19 |
| ITK | 65 | 10 | 19 |
| SRC | 120 | 20 | >1000 |
| LCK | 30 | 11 | >1000 |
| Data compiled from multiple sources. Actual values may vary depending on assay conditions.[14][15][16] |
Pharmacokinetic Properties
Zanubrutinib is characterized by rapid oral absorption and elimination.[1][17]
| Parameter | Value |
| Tmax (median) | ~2 hours |
| Half-life (t1/2) | ~2-4 hours |
| Volume of Distribution (Vd) | 881 L |
| Plasma Protein Binding | ~94% |
| Metabolism | Primarily via CYP3A4 |
| Excretion | Primarily in feces (~87%) |
| Data compiled from multiple sources.[1][11][17] |
Clinical Efficacy in Key Trials
Zanubrutinib has demonstrated significant efficacy in major clinical trials for various B-cell malignancies.
| Trial | Indication | Comparator | Primary Endpoint | Result |
| ALPINE | Relapsed/Refractory CLL/SLL | Ibrutinib | Overall Response Rate (ORR) | Zanubrutinib showed superior ORR.[18] |
| Progression-Free Survival (PFS) | Zanubrutinib demonstrated superior PFS.[19] | |||
| SEQUOIA | Treatment-Naïve CLL/SLL | Bendamustine + Rituximab | Progression-Free Survival (PFS) | Zanubrutinib significantly prolonged PFS.[16][20] |
| BGB-3111-206 | Relapsed/Refractory MCL | Single-arm | Overall Response Rate (ORR) | High ORR observed.[21][22] |
| CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma; MCL: Mantle Cell Lymphoma. |
Key Experimental Methodologies
Biochemical BTK Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of zanubrutinib to inhibit the enzymatic activity of recombinant human BTK.
Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant human BTK enzyme, serial dilutions of zanubrutinib, substrate solution (biotinylated peptide and ATP), and detection solution (europium-labeled anti-phosphotyrosine antibody and allophycocyanin-labeled streptavidin).[5]
-
Compound and Enzyme Incubation: Add diluted zanubrutinib or vehicle control to a 384-well plate, followed by the diluted BTK enzyme solution. Incubate for 60 minutes at room temperature to allow for covalent bond formation.[5]
-
Kinase Reaction: Initiate the kinase reaction by adding the substrate solution and incubate for 60 minutes at room temperature.[5]
-
Detection: Stop the reaction and add the detection reagents. After a final incubation period, the TR-FRET signal is read on a compatible plate reader.
Cellular BTK Autophosphorylation Assay (HTRF)
This assay measures the phosphorylation of BTK at tyrosine 223 (pY223) in a cellular context, typically using B-cell lymphoma cell lines like Ramos.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., Ramos) in a 96-well plate. Treat with increasing concentrations of zanubrutinib for a specified time (e.g., 2 hours).[23]
-
Cell Stimulation (Optional): Stimulate BTK phosphorylation by adding an activator like pervanadate for a short period (e.g., 20 minutes).[23]
-
Cell Lysis: Lyse the cells using a supplemented lysis buffer and incubate for 30 minutes at room temperature.[23]
-
Detection: Transfer the cell lysates to a 384-well detection plate. Add a pre-mixed solution of HTRF detection antibodies (one targeting phospho-BTK (Tyr223) and another targeting total BTK).[23]
-
Signal Reading: After an overnight incubation, the HTRF signal is measured on a compatible plate reader.
In Vivo Efficacy Model (OCI-LY10 Xenograft)
This model is used to assess the anti-tumor activity of zanubrutinib in a living organism.
Protocol:
-
Cell Culture: Culture OCI-LY10 human B-cell lymphoma cells in appropriate media.
-
Tumor Implantation: Subcutaneously inject a suspension of OCI-LY10 cells into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer zanubrutinib or vehicle control orally at the specified dose and schedule.
-
Efficacy Assessment: Measure tumor volume regularly to determine the effect of the treatment on tumor growth. At the end of the study, tumors can be excised for further analysis (e.g., western blot for target engagement).
Conclusion
Zanubrutinib is a next-generation BTK inhibitor designed for high potency and selectivity, which translates to a favorable efficacy and safety profile in the treatment of B-cell malignancies. Its discovery and development were guided by a rational drug design approach aimed at overcoming the limitations of first-generation BTK inhibitors. The robust preclinical and clinical data, supported by well-defined experimental methodologies, have established zanubrutinib as a significant therapeutic option for patients with various B-cell cancers. Ongoing research continues to explore its potential in other indications and in combination with other therapies.
References
- 1. B-cell receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. xenograft.org [xenograft.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. beonemedinfo.com [beonemedinfo.com]
- 18. researchgate.net [researchgate.net]
- 19. Study to Evaluate Efficacy and Safety of BGB-3111 in Participants With Relapsed or Refractory Mantle Cell Lymphoma (MCL) [clin.larvol.com]
- 20. ashpublications.org [ashpublications.org]
- 21. HTRF Human Phospho-BTK (Tyr223) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 22. 2.9. Tumor Growth in the Xenograft Mouse Model [bio-protocol.org]
- 23. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]
A Technical Guide to the Covalent Binding of Zanubrutinib to BTK Cys481
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the core mechanism of action of zanubrutinib, a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor. We will explore the specifics of its covalent and irreversible binding to the Cysteine 481 (Cys481) residue within the active site of BTK, a critical interaction for its therapeutic efficacy in various B-cell malignancies. This document details the quantitative aspects of this binding, the experimental protocols used for its characterization, and visual representations of the associated biological pathways and experimental workflows.
Introduction: The Significance of Targeted Covalent Inhibition
Zanubrutinib (marketed as Brukinsa®) represents a significant advancement in the treatment of B-cell cancers such as mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and Waldenström macroglobulinemia.[1][2] Its therapeutic effect is rooted in the targeted inhibition of Bruton's tyrosine kinase, a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[1][3] This signaling pathway is fundamental for the proliferation, survival, and trafficking of both normal and malignant B-cells.[4][5]
Unlike reversible inhibitors, zanubrutinib is an irreversible covalent inhibitor.[3][6] It is designed to form a stable, covalent bond with a specific cysteine residue (Cys481) in the ATP-binding pocket of BTK.[1][3][6] This mechanism leads to the permanent inactivation of the enzyme, ensuring sustained and complete inhibition of its kinase activity. The design of zanubrutinib emphasizes not only potent on-target activity but also high selectivity, minimizing off-target effects that can be associated with first-generation BTK inhibitors.[3][7][8]
Mechanism of Action: Irreversible Binding and Pathway Interruption
The B-cell receptor signaling cascade is initiated upon antigen binding, which triggers a series of intracellular phosphorylation events.[1] BTK plays a pivotal role in this pathway, relaying signals from the BCR to downstream effectors like PLCγ2, which in turn activate pathways including NF-κB and MAPK, promoting B-cell survival and proliferation.[1][8][9][10]
Zanubrutinib exerts its therapeutic effect by specifically targeting and binding to the Cys481 residue within the BTK active site.[1][11] This interaction is a Thia-Michael addition reaction between the thiol group of cysteine and the acrylamide group present in zanubrutinib's chemical structure.[3] The formation of this covalent bond is irreversible, leading to the permanent inactivation of the BTK enzyme.[1][5][6] Consequently, the downstream signaling necessary for the survival and proliferation of malignant B-cells is blocked, ultimately inducing apoptosis (programmed cell death).[1]
References
- 1. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medisaver.life [medisaver.life]
- 6. researchgate.net [researchgate.net]
- 7. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How does zanubrutinib compare to other Bruton's tyrosine kinase inhibitors? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Pharmacokinetics and Bioavailability of Oral Zanubrutinib: A Technical Guide
Introduction
Zanubrutinib (marketed as Brukinsa™) is a second-generation, orally administered, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It was designed to maximize BTK occupancy while minimizing off-target kinase inhibition, potentially improving upon the safety and efficacy of first-generation BTK inhibitors.[3][4] Zanubrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[2][3][5] This technical guide provides an in-depth overview of the pharmacokinetics, bioavailability, and associated experimental methodologies for oral zanubrutinib.
Pharmacokinetic Profile
Zanubrutinib is characterized by rapid oral absorption and elimination.[1][6][7] Its pharmacokinetic profile supports sustained BTK inhibition over the dosing interval.
Absorption
Following oral administration, zanubrutinib is rapidly absorbed, reaching maximum plasma concentration (Tmax) in a median time of 2 hours.[1][6][7][8] Pharmacokinetic studies have demonstrated a dose-proportional increase in both maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) at doses ranging from 40 mg to 320 mg.[1][6][9] Due to its relatively short half-life, minimal systemic accumulation is observed after repeated dosing.[1][7][9]
Distribution
Zanubrutinib is approximately 94% bound to human plasma proteins.[6] This leaves a higher unbound fraction in plasma compared to other BTK inhibitors like ibrutinib and acalabrutinib (both ~97% bound), which is relevant as only the unbound drug is considered pharmacologically active.[6]
Metabolism
Zanubrutinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][6][7] There are no major active metabolites in circulation. The most abundant metabolite identified is a mono-hydroxylated form, which accounts for less than 10% of the total radioactivity in plasma and is not considered a major contributor to the drug's activity.[6]
Excretion
The elimination of zanubrutinib is primarily through the fecal route. Following a single radiolabeled 320 mg oral dose in healthy subjects under fasted conditions, approximately 87% of the dose was recovered in feces, with 38% as the unchanged parent drug.[1][6] A smaller portion, about 8%, was recovered in the urine, with less than 1% as the unchanged drug.[1][6] This indicates that renal clearance is a minor pathway for zanubrutinib elimination.[6][9] The mean terminal elimination half-life (t½) is approximately 2 to 4 hours.[1][6][7]
Bioavailability and Food Effect
The oral bioavailability of zanubrutinib has been estimated to be 15% based on Physiologically-based Pharmacokinetic (PBPK) modeling.[6]
Administration with food does not have a clinically meaningful effect on the overall exposure (AUC) of zanubrutinib, allowing for a flexible dosing schedule with or without meals.[1][6] A study in healthy volunteers showed that a high-fat meal increased the Cmax by 47%-79% but had a minimal impact on the AUC (less than 18% increase).[10]
Data Presentation
Table 1: Key Pharmacokinetic Parameters of Zanubrutinib in Patients with B-Cell Malignancies
| Parameter | Value | Reference(s) |
| Median Tmax (Time to Peak Concentration) | 2 hours | [1][6][7] |
| Mean Terminal Half-life (t½) | 2 - 4 hours | [1][6][7] |
| Plasma Protein Binding | ~94% | [6] |
| Metabolism Pathway | Primarily CYP3A4 | [1][6][7] |
| Primary Route of Excretion | Feces (~87%) | [1][6] |
| Estimated Oral Bioavailability | 15% | [6] |
Table 2: Steady-State Pharmacokinetic Parameters (Geometric Mean, %CV)
| Dosing Regimen | AUC (ng•h/mL) | Cmax (ng/mL) | Reference(s) |
| 160 mg Twice Daily (BID) | 2295 (37%) | 314 (46%) | [6] |
| 320 mg Once Daily (QD) | 2180 (41%) | 543 (51%) | [6] |
Table 3: Effect of Co-administered CYP3A Modulators on Zanubrutinib Pharmacokinetics
| Co-administered Drug (CYP3A Status) | Effect on Zanubrutinib AUC | Effect on Zanubrutinib Cmax | Reference(s) |
| Itraconazole (Strong Inhibitor) | 3.8-fold increase | 2.6-fold increase | [6] |
| Rifampin (Strong Inducer) | 13.5-fold decrease | 12.6-fold decrease | [6] |
| Fluconazole (Moderate Inhibitor) | 1.88-fold increase (dose-normalized) | 1.81-fold increase (dose-normalized) | [11] |
| Diltiazem (Moderate Inhibitor) | 1.62-fold increase (dose-normalized) | 1.62-fold increase (dose-normalized) | [11] |
Table 4: Median Steady-State BTK Occupancy at 320 mg Total Daily Dose
| Tissue Compartment | 320 mg Once Daily (QD) | 160 mg Twice Daily (BID) | Reference(s) |
| Peripheral Blood Mononuclear Cells (PBMCs) | >95% (sustained) | >95% (sustained) | [1][6] |
| Lymph Nodes (at trough) | 94% | 100% | [1][12] |
Experimental Protocols
Pharmacokinetic Analysis: Bioanalytical Method
The quantification of zanubrutinib concentrations in plasma for clinical studies is performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[1][7][13]
-
Sample Collection: Whole blood samples are collected in anticoagulant-containing tubes at predetermined time points following drug administration.
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen (e.g., at -20°C or below) until analysis.[1][13]
-
Sample Preparation: A protein precipitation step, typically using acetonitrile, is commonly employed to extract the analyte from the plasma matrix.[14][15]
-
Chromatographic Separation: A C18 reverse-phase column is used to separate zanubrutinib from endogenous plasma components.[14][15] Mobile phases often consist of an aqueous component with a modifier (e.g., 0.1% formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile).[14][15]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The precursor-to-product ion transition for zanubrutinib is typically m/z 472.15 -> 290.00.[14]
-
Quantification: The method is validated according to regulatory guidelines, with a typical lower limit of quantitation (LLOQ) of 1.00 ng/mL.[1][13]
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data using noncompartmental analysis methods, often with software such as Phoenix™ WinNonlin™.[1][11]
BTK Occupancy Assay
The pharmacodynamic effect of zanubrutinib is assessed by measuring BTK protein occupancy in peripheral blood mononuclear cells (PBMCs) and lymph node tissues.
-
Methodology: A validated, probe-based enzyme-linked immunosorbent assay (ELISA) is used.[1] This assay measures the amount of free, unoccupied BTK relative to the total amount of BTK protein.
-
Sample Collection: PBMCs are isolated from whole blood samples, or biopsies are obtained from lymph nodes.[1]
-
Procedure:
-
Collected cells are lysed to release intracellular proteins, including BTK.
-
Cell lysates are added to microtiter plates coated with a capture antibody or reagent (e.g., NeutrAvidin).
-
A biotinylated, irreversible BTK ligand (probe) is added, which binds to any unoccupied BTK active sites.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to quantify the amount of probe-bound BTK, which is inversely proportional to the occupancy by zanubrutinib.
-
Drug-Drug Interaction (DDI) Study Design
To assess the potential for zanubrutinib to interact with other drugs, dedicated clinical DDI studies are conducted, typically in healthy volunteers.
-
Objective: To evaluate the effect of strong or moderate CYP3A inducers or inhibitors on the pharmacokinetics of zanubrutinib.[6][11]
-
Design: These are often open-label, fixed-sequence, or crossover studies.[8][11]
-
Inhibitor Studies: Subjects receive a single dose of zanubrutinib alone, followed by a washout period. Then, they receive the CYP3A inhibitor for several days to reach steady-state, after which they are co-administered a single dose of zanubrutinib. Serial blood samples are collected after each zanubrutinib administration to determine PK parameters.[8]
-
Inducer Studies: A similar design is used, with the inducer (e.g., rifampin) being administered to reach steady-state before co-administration with zanubrutinib.[8]
-
-
"Cocktail" Studies: To evaluate zanubrutinib's effect on various CYP enzymes and transporters, a cocktail of probe substrates (e.g., midazolam for CYP3A, warfarin for CYP2C9, omeprazole for CYP2C19, digoxin for P-gp, and rosuvastatin for BCRP) is administered to subjects before and after multiple days of zanubrutinib dosing.[9][16][17]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. ajmc.com [ajmc.com]
- 5. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.who.int [cdn.who.int]
- 9. Evaluation of drug interaction potential of zanubrutinib with cocktail probes representative of CYP3A4, CYP2C9, CYP2C19, P‐gp and BCRP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relative Bioavailability, Food Effect, and Bioequivalence Studies to Assess a New Zanubrutinib 160-mg Tablet: Results From 2 Phase 1 Studies in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel UHPLC‒MS/MS method for quantitative analysis of zanubrutinib in rat plasma: application to an in vivo interaction study between zanubrutinib and triazole antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of drug interaction potential of zanubrutinib with cocktail probes representative of CYP3A4, CYP2C9, CYP2C19, P-gp and BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Pharmacokinetic Study to Assess Drug-drug Interaction Between Zanubrutinib and a Cocktail of Substrates in Healthy Subjects [ctv.veeva.com]
The Role of Zanubrutinib in the B-Cell Receptor Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zanubrutinib (Brukinsa®) is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is fundamental for the proliferation, survival, and activation of both normal and malignant B-lymphocytes.[2][3] Zanubrutinib's mechanism of action centers on the covalent modification of a specific cysteine residue within the BTK active site, leading to potent and sustained inhibition of its kinase activity. This targeted disruption of the BCR signaling cascade effectively suppresses pro-survival signals in cancerous B-cells, inducing apoptosis and making it a cornerstone therapy for various B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1][4] This guide provides a detailed technical overview of zanubrutinib's interaction with the BCR pathway, supported by quantitative data, key experimental protocols, and visual diagrams of the core signaling mechanisms.
The B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling pathway is initiated upon antigen binding, which triggers a conformational change in the receptor complex. This event leads to the activation of a cascade of intracellular kinases, with BTK serving as a pivotal signal transducer.[3][5] The initial activation involves SRC-family kinases like LYN, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα (CD79a) and Igβ (CD79b) subunits of the BCR. This phosphorylation creates docking sites for Spleen tyrosine kinase (SYK), which, upon activation, phosphorylates adaptor proteins and initiates the formation of the "signalosome."[6]
Within this complex, BTK is recruited to the plasma membrane and subsequently phosphorylated and activated.[3] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a crucial downstream effector. PLCγ2 activation leads to the propagation of signals through major pro-survival pathways, including the PI3K-AKT and NF-κB pathways, which are essential for B-cell proliferation, differentiation, and survival.[1][7] In many B-cell cancers, this pathway is constitutively active, providing constant growth and survival signals to malignant cells.[2][3]
Zanubrutinib's Core Mechanism: Irreversible BTK Inhibition
Zanubrutinib exerts its therapeutic effect through potent and specific covalent inhibition of BTK.[2] It forms a permanent, irreversible bond with the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of the BTK enzyme.[1][2] This covalent binding permanently inactivates the kinase, preventing it from phosphorylating its downstream substrate, PLCγ2.[2]
By effectively shutting down BTK activity, zanubrutinib halts the entire downstream signaling cascade that is critical for the survival of malignant B-cells.[1][2] The inhibition of pro-survival signals emanating from the BCR ultimately leads to the induction of apoptosis (programmed cell death) in the cancerous B-cells, thereby reducing tumor burden.[1][2]
Quantitative Data: Potency, Selectivity, and Occupancy
A key advantage of zanubrutinib is its high selectivity for BTK with minimal inhibition of other kinases, which is thought to contribute to its favorable safety profile compared to the first-generation inhibitor, ibrutinib.[2][8] Off-target inhibition of kinases such as EGFR, TEC, and ITK has been associated with adverse events like diarrhea, rash, and bleeding.[8][9]
Table 1: Kinase Inhibitory Activity (IC₅₀)
| Kinase | Zanubrutinib IC₅₀ (nM) | Ibrutinib IC₅₀ (nM) | Selectivity Advantage |
| BTK | < 2 | ~2-5 | Potent Inhibition |
| ITK | > 1000 | ~10-20 | ~20-fold less potent inhibition of ITK[10] |
| TEC | ~50-100 | ~10-20 | Less potent inhibition of TEC[8][11] |
| EGFR | > 3000 | ~5-10 | Significantly higher selectivity over EGFR[8][11] |
| HER2 | > 3000 | ~20-50 | Significantly higher selectivity over HER2[8][11] |
| JAK3 | > 3000 | ~100-200 | Significantly higher selectivity over JAK3[8][11] |
| Data compiled from preclinical studies. Actual values may vary between different assays and publications.[2][8][10][11] |
Table 2: BTK Occupancy in Patients
Pharmacodynamic studies show that zanubrutinib achieves high and sustained occupancy of the BTK protein in both peripheral blood and lymph nodes, ensuring continuous pathway inhibition.
| Dosing Regimen | Compartment | Median BTK Occupancy (at trough) | Reference(s) |
| 160 mg twice daily | Peripheral Blood (PBMCs) | 100% | [5] |
| 320 mg once daily | Peripheral Blood (PBMCs) | 100% | [5] |
| 160 mg twice daily | Lymph Nodes | 100% (89% of patients >95%) | [4][12] |
| 320 mg once daily | Lymph Nodes | 94% (50% of patients >95%) | [4][12] |
The 160 mg twice-daily regimen was selected for further investigation based on achieving more consistent and complete BTK occupancy in lymph nodes at trough concentrations.[4]
Key Experimental Protocols
ELISA-Based BTK Occupancy Assay
This assay is crucial for determining the pharmacodynamic effect of zanubrutinib by measuring the percentage of BTK enzyme that is bound by the drug in patient samples. It involves measuring both "free" (unoccupied) and "total" BTK levels.
Objective: To quantify the percentage of BTK occupancy in Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
PBMCs isolated from whole blood (Ficoll-Paque)
-
Lysis Buffer (e.g., RIPA with protease/phosphatase inhibitors)
-
NeutrAvidin-coated microplates
-
Biotinylated-zanubrutinib probe
-
Anti-BTK capture antibody
-
Anti-BTK detection antibody (conjugated to HRP or similar)
-
Substrate for detection (e.g., TMB)
Methodology:
-
Sample Preparation: Isolate PBMCs from patient blood samples. Lyse the cells on ice to release intracellular proteins, including BTK. Centrifuge to pellet debris and collect the supernatant (cell lysate).
-
Free BTK Measurement: a. Coat a microplate well with NeutrAvidin. b. Add a biotinylated-zanubrutinib probe, which will bind to the NeutrAvidin. This probe will capture any BTK in the lysate that is not already occupied by zanubrutinib. c. Add the diluted cell lysate and incubate. d. Wash away unbound proteins. e. Detect the captured "free" BTK using a primary anti-BTK antibody followed by a secondary detection antibody.
-
Total BTK Measurement (Parallel Assay): a. Coat a separate microplate well directly with an anti-BTK capture antibody. b. Add the diluted cell lysate and incubate. This will capture all BTK protein, regardless of its occupancy status. c. Wash away unbound proteins. d. Detect the captured total BTK using a different anti-BTK detection antibody.
-
Data Analysis: a. Generate standard curves for both free and total BTK using recombinant BTK protein to determine concentrations in the samples. b. Calculate the percentage of BTK Occupancy using the formula: % Occupancy = (1 - [Free BTK Concentration] / [Total BTK Concentration]) * 100
Kinase Inhibition Assay (Time-Resolved FRET)
This biochemical assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Objective: To measure the potency of zanubrutinib in inhibiting BTK enzymatic activity.
Methodology:
-
Pre-incubation: Recombinant human BTK enzyme is pre-incubated with varying concentrations of zanubrutinib for 1 hour at room temperature in an assay buffer. This allows the covalent bond to form.
-
Reaction Initiation: The kinase reaction is started by adding ATP and a biotinylated peptide substrate.
-
Reaction Incubation: The mixture is incubated for 1 hour to allow the enzyme to phosphorylate the substrate.
-
Reaction Termination & Detection: A stop solution is added. This solution contains:
-
Europium (Eu) cryptate-conjugated anti-phosphotyrosine antibody (donor fluorophore).
-
Streptavidin-labeled XL665 (acceptor fluorophore), which binds to the biotin on the peptide substrate.
-
-
Signal Reading: If the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and XL665-acceptor into close proximity, generating a FRET signal. The signal is read on a compatible plate reader.
-
Data Analysis: The residual enzyme activity is calculated based on the FRET signal. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.[10][13]
Western Blot for Downstream Signaling
This technique is used to qualitatively or semi-quantitatively assess the inhibition of the BCR pathway by observing the phosphorylation status of key downstream proteins.
Objective: To confirm that zanubrutinib inhibits the phosphorylation of BTK and its downstream effectors like PLCγ2 and ERK in cell lines.
Methodology:
-
Cell Treatment: Treat malignant B-cell lines (e.g., TMD8) with zanubrutinib or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-BTK (Y223), anti-phospho-PLCγ2, anti-phospho-ERK). c. Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Incubate with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Re-probe the membrane with antibodies for the total forms of the proteins (total BTK, etc.) or a housekeeping protein (e.g., GAPDH, β-Actin) to confirm equal protein loading across lanes. A reduction in the phosphorylated protein signal in zanubrutinib-treated cells indicates effective pathway inhibition.[14][15]
Mechanisms of Resistance
Despite the high efficacy of zanubrutinib, acquired resistance can occur, primarily through two mechanisms:
-
On-Target BTK Mutations: The most common resistance mechanism for covalent BTK inhibitors is a mutation at the Cys481 binding site, typically a substitution to serine (C481S).[1][3] This change prevents the irreversible covalent bond from forming, reducing the drug's efficacy. Other, less common "variant" mutations, such as L528W, have also been identified in patients progressing on zanubrutinib.[16][17]
-
Bypass Signaling Activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for BTK. This can include acquiring activating mutations in downstream effectors like PLCG2 or upregulating other kinases such as LYN and SYK that can still activate pro-survival signaling independent of BTK.[7]
Conclusion
Zanubrutinib is a potent, second-generation covalent inhibitor of BTK that plays a central role in modern therapy for B-cell malignancies. Its mechanism of action is the direct and irreversible inactivation of BTK, leading to a profound and sustained disruption of the pro-survival BCR signaling pathway in malignant B-cells.[2] Quantitative analyses demonstrate its high on-target potency and superior selectivity compared to first-generation inhibitors, which translates into a more favorable safety profile with fewer off-target effects.[8][18] The ability to achieve complete and sustained BTK occupancy in both peripheral blood and tissue compartments ensures robust pathway inhibition.[4][5] Understanding the detailed mechanisms of action, methods for pharmacodynamic assessment, and potential avenues of resistance is critical for the continued development and optimal clinical application of this targeted agent.
References
- 1. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Zanubrutinib: a novel therapeutic option for the treatment of B-cell neoplasms | Majeranowski | Acta Haematologica Polonica [journals.viamedica.pl]
- 4. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ajmc.com [ajmc.com]
- 10. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. zanubrutinib | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ashpublications.org [ashpublications.org]
- 18. onclive.com [onclive.com]
A Technical Guide to the Preclinical In Vitro and In Vivo Profile of Zanubrutinib
Abstract: Zanubrutinib (BGB-3111) is a second-generation, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK). It was strategically designed to improve upon first-generation BTK inhibitors by maximizing BTK occupancy and minimizing off-target kinase inhibition to enhance efficacy and reduce toxicity.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data from in vitro and in vivo studies that defined the pharmacological profile of zanubrutinib and provided the foundational rationale for its successful clinical development in the treatment of B-cell malignancies.[1][4]
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the TEC family, essential for B-cell receptor (BCR) signaling.[5] This pathway is critical for the proliferation, differentiation, and survival of B-lymphocytes.[6] Dysregulation of BTK activity is a key driver in the pathogenesis of numerous B-cell malignancies, making it a validated therapeutic target.[5]
Zanubrutinib was developed through a rational drug design program to create a more selective and potent BTK inhibitor with an optimized pharmacokinetic (PK) and pharmacodynamic (PD) profile compared to the first-in-class inhibitor, ibrutinib.[1] The primary goals were to achieve complete and sustained BTK inhibition in all relevant tissue compartments while reducing off-target effects that contribute to adverse events.[1][3]
Mechanism of Action
Zanubrutinib functions as a selective and irreversible inhibitor of BTK.[7] It forms a covalent bond with a specific cysteine residue (Cys481) located in the ATP-binding pocket of the BTK enzyme.[8][9][10] This irreversible binding permanently inactivates BTK, thereby blocking the transmission of signals downstream from the B-cell receptor.[6][8] The inhibition of BTK disrupts critical signaling cascades, including the Phospholipase C gamma 2 (PLCγ2), Phosphoinositide 3-kinase (PI3K)/AKT, and Nuclear Factor-kappa B (NF-κB) pathways, which are vital for the survival and proliferation of malignant B-cells.[5][8][9] This disruption ultimately leads to growth inhibition and apoptosis of the cancer cells.[5][6]
Preclinical In Vitro Studies
Enzymatic Assays: Potency and Kinase Selectivity
Preclinical assessments demonstrated that zanubrutinib is a highly potent BTK inhibitor, with an IC50 value of 0.3 nM in enzymatic assays.[5] A key design feature of zanubrutinib is its high selectivity for BTK over other related and unrelated kinases.[1][2] Kinome profiling revealed that zanubrutinib inhibits significantly fewer off-target kinases compared to ibrutinib.[1][11] This improved selectivity is particularly notable for kinases such as TEC, EGFR, and ITK, whose inhibition is linked to adverse events like bleeding, rash, and diarrhea.[1][2][3][12]
| Kinase | Zanubrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Selectivity vs. BTK (Zanubrutinib) |
| BTK | 0.3 | 0.18 | - |
| TEC | - | - | 88-fold |
| HER4 (EGFR family) | - | - | 13.8-fold |
| JAK3 | - | - | 2754-fold |
| Table 1: Comparative Kinase Inhibition Profile. Data compiled from biochemical assays highlight zanubrutinib's enhanced selectivity for BTK compared to key off-target kinases.[13] |
Cellular Assays: Functional Effects
In cell-based assays, zanubrutinib effectively inhibited the proliferation of malignant B-cells and induced apoptosis.[5] It demonstrated potent activity across a panel of mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) cell lines.[5] Furthermore, zanubrutinib was shown to inhibit BTK autophosphorylation at Y223 and the phosphorylation of its downstream substrate PLCγ2, confirming its on-target activity within the cellular context.[5]
| Cell Line | Histology | Assay | Zanubrutinib IC50 (µM) |
| Jeko-1 | Mantle Cell Lymphoma (MCL) | Proliferation (72h) | 1.487 |
| Mino | Mantle Cell Lymphoma (MCL) | Proliferation (72h) | 5.884 |
| Table 2: In Vitro Antiproliferative Activity. Zanubrutinib inhibits the growth of various malignant B-cell lines.[5] |
Experimental Protocols
Kinase Inhibition Assay (General Protocol): Recombinant human kinase domains are incubated with a specific peptide substrate and γ-³²P-ATP in the presence of varying concentrations of the inhibitor (zanubrutinib). The reaction is allowed to proceed at room temperature before being stopped. The phosphorylated substrate is then captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter. The concentration of inhibitor required to reduce kinase activity by 50% (IC50) is calculated from the dose-response curve.
Cell Viability Assay (General Protocol): Malignant B-cell lines (e.g., Jeko-1) are seeded in 96-well plates and allowed to adhere overnight. Cells are then treated with a serial dilution of zanubrutinib or vehicle control for 72 hours. Cell viability is assessed using a luminescent assay reagent (e.g., CellTiter-Glo®), which measures intracellular ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader, and IC50 values are determined by non-linear regression analysis of the dose-response data.
BTK Occupancy Assay Protocol: This assay quantifies the level of BTK engagement by an inhibitor in a biological sample.
Preclinical In Vivo Studies
Pharmacokinetics (PK)
Preclinical pharmacokinetic studies in animal models demonstrated that zanubrutinib has favorable properties, including good oral bioavailability and dose-proportional exposure.[1][5] Studies in rats established key parameters that supported its advancement into clinical trials.
| Parameter (5 mg/kg, p.o. in rats) | Value |
| Cmax (Peak Plasma Concentration) | 235 ng/mL |
| AUC (Total Drug Exposure) | 257 h·ng/mL |
| Clearance | 76.8 mL/min/kg |
| Oral Bioavailability | 23.6% |
| Table 3: Key Pharmacokinetic Parameters of Zanubrutinib in Rats.[5] |
Pharmacodynamics (PD)
A critical finding from preclinical and early clinical studies is that zanubrutinib achieves high and sustained BTK occupancy.[3][13] At clinically relevant doses, zanubrutinib achieved approximately 100% median BTK occupancy in peripheral blood mononuclear cells (PBMCs) that was sustained over a 24-hour period.[13][14] Importantly, high levels of target engagement were also confirmed in disease-relevant tissues, with median BTK occupancy in lymph node biopsies reaching 94% with a 320 mg once-daily regimen and 100% with a 160 mg twice-daily regimen.[1][3][13]
Efficacy in Disease Models
Zanubrutinib demonstrated potent anti-tumor activity in various in vivo models of B-cell malignancies.[5] In a DLBCL xenograft model, oral administration of zanubrutinib led to significant and dose-dependent tumor growth inhibition.[5] Efficacy was also confirmed in a patient-derived xenograft (PDX) model of MCL, which more closely mimics human disease.[5]
| Model | Dosing Regimen (p.o.) | Outcome |
| OCI-LY10 DLBCL Xenograft | 2.5 mg/kg, BID | 76% Tumor Growth Inhibition (TGI) |
| OCI-LY10 DLBCL Xenograft | 7.5 mg/kg, BID | 88% Tumor Growth Inhibition (TGI) |
| MCL PDX Model | 30 mg/kg, BID | Significant tumor inhibition |
| Table 4: In Vivo Anti-Tumor Efficacy of Zanubrutinib.[5] |
Experimental Protocols
Animal Pharmacokinetic Study (General Protocol): Male Sprague-Dawley rats are administered a single dose of zanubrutinib via oral gavage. Serial blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored at -80°C until analysis. Zanubrutinib concentrations in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14] Pharmacokinetic parameters are then calculated using non-compartmental analysis.
Xenograft Efficacy Study Protocol: The workflow for a typical xenograft study is outlined below.
Summary and Conclusion
The comprehensive preclinical evaluation of zanubrutinib consistently demonstrated a pharmacological profile superior to that of the first-generation BTK inhibitor, ibrutinib.[1] In vitro studies established its high potency against BTK and, crucially, its greater selectivity, which predicted a more favorable safety profile.[1][2][15] Cellular assays confirmed its on-target mechanism, leading to the inhibition of proliferation and induction of apoptosis in malignant B-cells.[5] In vivo studies revealed favorable pharmacokinetic properties and, most importantly, the ability to achieve complete and sustained BTK occupancy in both peripheral blood and lymph nodes.[3][13] This robust target engagement translated directly into significant anti-tumor efficacy in multiple preclinical models of B-cell cancers.[5] Collectively, these preclinical data provided a strong scientific foundation for the clinical development of zanubrutinib as a highly effective and well-tolerated therapy for patients with B-cell malignancies.[1]
References
- 1. Zanubrutinib: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The preclinical discovery and development of zanubrutinib for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. beonemedaffairs.com [beonemedaffairs.com]
- 7. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Zanubrutinib | C27H29N5O3 | CID 135565884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How does zanubrutinib compare to other Bruton's tyrosine kinase inhibitors? [synapse.patsnap.com]
- 13. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. preprints.org [preprints.org]
Zanubrutinib: A Deep Dive into Target Selectivity and Off-Target Kinase Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core pharmacological characteristics of zanubrutinib, a next-generation Bruton's tyrosine kinase (BTK) inhibitor. We delve into its target selectivity, off-target kinase interaction profile, and the experimental methodologies used to elucidate these properties. This document is intended to provide a comprehensive resource for researchers and professionals in the field of drug development and oncology.
Zanubrutinib was meticulously designed to optimize BTK inhibition while minimizing off-target effects, a key differentiator from the first-generation BTK inhibitor, ibrutinib.[1][2] This enhanced selectivity is believed to contribute to its distinct safety and efficacy profile observed in clinical settings.[3][4]
Quantitative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is paramount to its therapeutic index. Off-target activities can lead to unintended side effects, limiting a drug's clinical utility.[3] Kinome-wide profiling has been instrumental in characterizing the selectivity of zanubrutinib.
Comparative Kinase Selectivity: Zanubrutinib vs. Ibrutinib
Biochemical assays, such as the KINOMEscan™ platform, have been employed to assess the inhibitory activity of zanubrutinib against a broad panel of human kinases. These studies consistently demonstrate that zanubrutinib is a potent and highly selective BTK inhibitor.[5][6]
In a direct comparison, zanubrutinib demonstrated significantly fewer off-target kinase interactions compared to ibrutinib at physiologically relevant concentrations.[5][6] The following table summarizes the half-maximal inhibitory concentrations (IC50) for zanubrutinib and ibrutinib against BTK and key off-target kinases implicated in adverse events associated with first-generation BTK inhibitors.
| Kinase Target | Zanubrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Reference |
| BTK | <1 | <1 | [5] |
| ITK | 10.0 | 0.5 | [5] |
| TEC | 2.1 | 1.1 | [5] |
| EGFR | >10,000 | 8.3 | [5] |
| ERBB2 (HER2) | >10,000 | 25.1 | [5] |
| JAK3 | 81.0 | 16.0 | [5] |
| BLK | 3.2 | 0.5 | [5] |
| BMX | 1.1 | 0.8 | [5] |
| CSK | >10,000 | 1,000 | [7] |
Table 1: Comparative IC50 values of zanubrutinib and ibrutinib against BTK and selected off-target kinases. Data compiled from in vitro biochemical assays.
These data highlight zanubrutinib's greater selectivity, particularly with its markedly lower potency against kinases such as EGFR and ITK, which are associated with side effects like diarrhea, rash, and impaired T-cell function.[3][5]
Experimental Protocols
The characterization of zanubrutinib's kinase profile relies on a suite of robust experimental methodologies. Below are detailed protocols for key assays cited in the characterization of this inhibitor.
KINOMEscan™ Kinase Profiling Assay
This competition binding assay is a widely used platform for assessing kinase inhibitor selectivity.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.[7][8]
Detailed Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases is expressed as fusions with a DNA tag.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay:
-
The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (e.g., zanubrutinib) at a specified concentration (typically 1 µM for initial screening).
-
If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
-
Quantification:
-
After incubation and washing steps to remove unbound kinase, the amount of kinase remaining bound to the solid support is quantified by qPCR using primers specific for the DNA tag.
-
The results are reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.
-
-
Selectivity Analysis: The selectivity score (S-score) can be calculated to represent the number of kinases bound by the compound divided by the total number of kinases tested. A lower S-score indicates higher selectivity. For potent hits, 11-point dose-response curves are generated to determine the dissociation constant (Kd).[8]
In-Cell BTK Occupancy Assay
This assay measures the extent and duration of target engagement in a cellular context, providing a crucial link between drug exposure and pharmacodynamic effect.
Principle: This enzyme-linked immunosorbent assay (ELISA)-based method quantifies the amount of BTK that is not bound by the irreversible inhibitor (free BTK) in cell lysates.[1][9][10]
Detailed Methodology:
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from subjects at various time points before and after drug administration.[9][10]
-
Cell Lysis: PBMCs are lysed to release intracellular proteins, including BTK.
-
Quantification of Free BTK:
-
A biotinylated probe that covalently binds to the same Cys481 residue as zanubrutinib is added to the cell lysate. This probe will only bind to unoccupied BTK.
-
The lysate is then transferred to a streptavidin-coated plate to capture the biotinylated probe-BTK complex.
-
The captured free BTK is detected using a primary anti-BTK antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
-
-
Quantification of Total BTK:
-
In parallel, the total amount of BTK in the lysate is measured using a sandwich ELISA. A capture anti-BTK antibody is coated on the plate, followed by the addition of the cell lysate and then a detection anti-BTK antibody.
-
-
Calculation of BTK Occupancy: The percentage of BTK occupancy is calculated using the following formula: % BTK Occupancy = [1 - (Amount of Free BTK / Amount of Total BTK)] x 100[11]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified BTK signaling pathway in B-cells.
Caption: Experimental workflow for KINOMEscan™ profiling.
Caption: Workflow for the in-cell BTK occupancy assay.
References
- 1. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 3. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma | Haematologica [haematologica.org]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beonemedinfo.com [beonemedinfo.com]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chayon.co.kr [chayon.co.kr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Investigating Zanubrutinib's Effect on Downstream Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zanubrutinib is a potent and highly selective second-generation inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] Its mechanism of action involves the irreversible covalent binding to the Cys481 residue within the ATP-binding pocket of BTK, leading to the effective blockade of downstream signaling cascades essential for B-cell proliferation, survival, and activation.[1] This technical guide provides a comprehensive overview of zanubrutinib's effects on these downstream pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the core biological processes.
Core Mechanism of Action: Selective and Irreversible BTK Inhibition
Zanubrutinib's therapeutic efficacy stems from its specific and sustained inhibition of BTK. Unlike first-generation BTK inhibitors, zanubrutinib was designed for greater selectivity, minimizing off-target effects on other kinases such as TEC, EGFR, and ITK.[2][3] This enhanced specificity contributes to its favorable safety profile.[1] The irreversible nature of the binding ensures prolonged suppression of BTK activity, disrupting the pro-survival signals that are constitutively active in many B-cell malignancies.[1]
Quantitative Data: Potency and Selectivity
The following tables summarize the in vitro inhibitory activity of zanubrutinib against its primary target, BTK, and a panel of off-target kinases, as well as its cellular activity in malignant B-cell lines.
Table 1: In Vitro Inhibitory Activity of Zanubrutinib
| Target | Assay Type | IC50 Value (nM) |
| BTK | Enzymatic Assay | 0.71 |
| p-BTK (Y223) | Cellular Assay (Ramos cells) | 1.8 |
| ITK | Enzymatic Assay | 68 |
| TEC | Enzymatic Assay | >1000 |
| EGFR | Enzymatic Assay | >1000 |
Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute IC50 values.
Table 2: Cellular Activity of Zanubrutinib in Malignant B-cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 Value (nM) |
| REC-1 | Mantle Cell Lymphoma (MCL) | Cell Viability | 0.9 |
| TMD8 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | Cell Viability | 0.4 |
Impact on Downstream Signaling Pathways
By inhibiting BTK, zanubrutinib effectively disrupts the signal transduction cascade originating from the B-cell receptor. This leads to the suppression of key downstream pathways critical for B-cell survival and proliferation, primarily the PI3K-AKT and NF-κB pathways.[1]
B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling pathway is initiated upon antigen binding, leading to the activation of a series of downstream kinases, with BTK playing a pivotal role. Zanubrutinib's inhibition of BTK prevents the phosphorylation and activation of its downstream substrate, phospholipase C gamma 2 (PLCγ2), thereby halting the propagation of the signal.
References
Zanubrutinib as a Research Tool in Autoimmune Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, represent a significant area of unmet medical need. B-cells play a pivotal role in the pathogenesis of many of these conditions through antibody production, antigen presentation, and cytokine secretion. Bruton's tyrosine kinase (BTK) is a critical signaling enzyme in the B-cell receptor (BCR) pathway, making it a prime therapeutic target.[1][2]
Zanubrutinib is a second-generation, irreversible BTK inhibitor designed for high selectivity and sustained target occupancy.[3][4] While established in the treatment of B-cell malignancies, its potent and specific mechanism of action provides a valuable tool for researchers investigating the underlying B-cell and myeloid cell biology of autoimmune diseases such as systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), multiple sclerosis (MS), and Sjögren's syndrome.[3][5][6] This guide provides a technical overview of zanubrutinib's mechanism, quantitative data, and detailed experimental protocols for its application in autoimmune disease research.
Core Mechanism of Action: Selective BTK Inhibition
Zanubrutinib's therapeutic and research utility stems from its specific and covalent inhibition of BTK.[7] It forms an irreversible covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding site of the BTK enzyme.[8][9] This action permanently inactivates the kinase, blocking the transduction of downstream signals.
The inhibition of BTK disrupts multiple signaling pathways crucial for immune cell function:
-
B-Cell Receptor (BCR) Signaling : By inhibiting BTK, zanubrutinib effectively blocks the BCR signaling cascade that is essential for B-cell proliferation, differentiation, and survival.[1][8] This pathway involves the phosphorylation of phospholipase Cγ2 (PLCγ2), leading to the activation of downstream effectors like NF-κB and the MAPK pathway.[10][11]
-
Fc Receptor (FcR) Signaling : BTK is also involved in signaling from Fc receptors on B-cells and myeloid cells (e.g., macrophages, mast cells), which are critical for antibody-mediated responses.[12][13]
-
Toll-Like Receptor (TLR) Signaling : BTK plays a role in the signaling of certain TLRs, linking innate and adaptive immunity.[11][13]
The high selectivity of zanubrutinib for BTK over other kinases, such as EGFR and TEC family kinases, minimizes off-target effects, making it a more precise tool for dissecting BTK-specific functions compared to first-generation inhibitors like ibrutinib.[3][14][15]
Visualization: BTK Signaling Pathway and Zanubrutinib's Point of Inhibition
Quantitative Data for Research Applications
Quantitative assessment of zanubrutinib's activity is crucial for experimental design. The following tables summarize key inhibitory and clinical data.
Table 1: In Vitro Inhibitory Activity of Zanubrutinib
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the drug's potency against its primary target and in cellular contexts.
| Target / Cell Line | Assay Type | IC50 Value | Reference |
| BTK | Enzymatic Assay | 0.3 nM - 0.71 nM | [16][17] |
| p-BTK (Y223) | Cellular Assay (Ramos cells) | 1.8 nM | [16] |
| Jeko-1 (MCL) | Cell Proliferation (72h) | 1.487 µM | [17] |
| Mino (MCL) | Cell Proliferation (72h) | 5.884 µM | [17] |
| TMD8 (ABC-DLBCL) | Cell Viability | 0.4 nM | [16] |
Table 2: Preclinical and Clinical Efficacy in Immune-Mediated Diseases
This table highlights findings from studies of zanubrutinib in relevant disease models and clinical trials.
| Disease Model / Population | Study Type | Dosage | Key Outcomes | Reference(s) |
| IgG4-Related Disease | Phase II Clinical Trial | 80 mg BID | -45.4% change in lacrimal gland volume (p<0.001); -30.0% change in submandibular gland volume (p<0.001) at 24 weeks. | [18] |
| Idiopathic Inflammatory Myopathy-Associated Interstitial Lung Disease (IIM-ILD) | Animal Model | Not specified | Effectively attenuated experimental IIM-ILD. | [19] |
| Lupus Nephritis | Phase II Clinical Trial | 160 mg BID | Ongoing study to evaluate safety and efficacy. | [20][21] |
| Autoimmune Hemolytic Anemia (wAIHA) | Phase II Clinical Trial | Not specified | Ongoing study in relapsed/refractory patients. | [22] |
Experimental Protocols for Autoimmune Research
The following protocols provide a framework for investigating the effects of zanubrutinib in both in vitro and in vivo settings.
Protocol: In Vitro BTK Inhibition via Western Blot
This protocol assesses the ability of zanubrutinib to inhibit BTK autophosphorylation at tyrosine 223 (Y223), a key marker of its activation.
Materials:
-
B-cell line (e.g., Ramos, TMD8)
-
Zanubrutinib (dissolved in DMSO)
-
Complete cell culture medium
-
BCR Stimulant (e.g., anti-human IgM, F(ab')2 fragment)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-BTK (Y223), anti-total BTK
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Plating: Seed B-cells in a multi-well plate at a density of 1-2 x 10⁶ cells/mL and allow them to rest for 2 hours.
-
Inhibitor Treatment: Prepare serial dilutions of zanubrutinib in culture medium (e.g., 0.1 nM to 1000 nM). Add to cells and include a DMSO vehicle control. Incubate for 2 hours at 37°C.[16]
-
BCR Stimulation: Stimulate cells with anti-human IgM (e.g., 10 µg/mL) for 10 minutes at 37°C to induce BTK phosphorylation. Include an unstimulated control.[16]
-
Cell Lysis: Pellet cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blot:
-
Normalize protein samples and separate using SDS-PAGE, then transfer to a PVDF membrane.
-
Block the membrane (e.g., 5% BSA in TBST) for 1 hour.
-
Incubate with anti-p-BTK (Y223) primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate.[16]
-
-
Data Analysis: Quantify band intensities. Strip and re-probe the membrane for total BTK to normalize the p-BTK signal and confirm equal loading.
Visualization: Workflow for Western Blot Protocol
Protocol: Cell Viability Assay (MTT-based)
This assay determines the effect of zanubrutinib on the proliferation and viability of B-cells.
Materials:
-
B-cell line
-
Zanubrutinib (dissolved in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed B-cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Drug Addition: Prepare serial dilutions of zanubrutinib. Add 100 µL of the 2x drug dilutions to the respective wells to achieve the final concentration. Include vehicle-treated and untreated controls.[16]
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[16]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize absorbance readings to the vehicle control wells to determine the percentage of cell viability. Calculate the IC50 value by plotting viability against the logarithm of zanubrutinib concentration.[9]
Visualization: Workflow for Cell Viability Assay
Protocol: General In Vivo Administration in Murine Models
This protocol provides a general guideline for administering zanubrutinib in mouse models of autoimmune disease (e.g., collagen-induced arthritis, MRL/lpr lupus models). Note: Specific dosages and vehicles should be optimized for each model.
Materials:
-
Zanubrutinib powder
-
Appropriate vehicle for suspension (e.g., 0.5% methylcellulose with 0.2% Tween 80)
-
Animal model of autoimmune disease
-
Oral gavage needles
Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Drug Formulation: Prepare a homogenous suspension of zanubrutinib in the chosen vehicle on the day of dosing. Sonication may be required to ensure uniformity.
-
Dosing Regimen: Based on preclinical oncology studies, a starting dose range could be 2.5 to 30 mg/kg, administered orally (p.o.) once or twice daily (BID).[17] The optimal dose must be determined empirically for the specific autoimmune model.
-
Administration: Administer the zanubrutinib suspension or vehicle control to the respective animal groups via oral gavage.
-
Monitoring: Monitor animals daily for clinical signs of disease (e.g., paw swelling in arthritis models, proteinuria in lupus models), body weight, and any signs of toxicity.
-
Endpoint Analysis: At the study endpoint, collect relevant tissues and blood for analysis. This may include:
-
Serology: Measurement of autoantibody titers (e.g., anti-dsDNA, anti-collagen) and cytokine levels via ELISA.
-
Flow Cytometry: Immunophenotyping of B-cell and other immune cell populations in the spleen, lymph nodes, and peripheral blood.
-
Histopathology: Examination of target organs (e.g., kidneys, joints) for inflammation and tissue damage.
-
Visualization: Workflow for In Vivo Animal Study
Conclusion
Zanubrutinib is a powerful and precise molecular probe for investigating the role of BTK in the pathophysiology of autoimmune diseases. Its high selectivity minimizes confounding off-target effects, allowing for a clearer interpretation of experimental results. By disrupting B-cell and myeloid cell signaling, it provides a robust method to explore the cellular and molecular mechanisms driving autoimmunity. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute studies that can further elucidate the therapeutic potential of BTK inhibition in a range of immune-mediated disorders.
References
- 1. Zanubrutinib: a novel therapeutic option for the treatment of B-cell neoplasms | Majeranowski | Acta Haematologica Polonica [journals.viamedica.pl]
- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The role of Bruton’s tyrosine kinase in autoimmunity and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 14. onclive.com [onclive.com]
- 15. Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. cancer-research-network.com [cancer-research-network.com]
- 18. A Phase II, Single-Site, Open-Label Study of Zanubrutinib in Patients with IgG4-Related Disease - ACR Meeting Abstracts [acrabstracts.org]
- 19. Zanubrutinib ameliorates experimental idiopathic inflammatory myopathy-associated interstitial lung disease by BTK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. kidneynews.org [kidneynews.org]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Quantitative Analysis of Zanubrutinib in Plasma Using LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of zanubrutinib in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined are intended for use in research, clinical, and drug development settings for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.
Introduction
Zanubrutinib is a potent, second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[1][2][3] Accurate and reliable quantification of zanubrutinib in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and maintaining patient safety.[4][5] LC-MS/MS has emerged as the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[1] This application note describes a robust and validated LC-MS/MS method for the determination of zanubrutinib in human plasma. The method employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision.[2][3]
Mechanism of Action: BTK Signaling Pathway Inhibition
Zanubrutinib functions by selectively and irreversibly binding to the cysteine residue (Cys481) in the active site of Bruton's tyrosine kinase.[6] This covalent inhibition blocks the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation, trafficking, and survival of malignant B-cells.[6][7] The diagram below illustrates the BTK signaling pathway and the point of inhibition by zanubrutinib.
Experimental Workflow
The overall workflow for the quantitative analysis of zanubrutinib in plasma involves sample preparation, LC-MS/MS analysis, and data processing. A schematic of this process is provided below.
Detailed Experimental Protocols
Materials and Reagents
-
Zanubrutinib reference standard
-
Zanubrutinib-d5 or other suitable stable isotope-labeled internal standard (IS)[1]
-
Acetonitrile (LC-MS grade)[1]
-
Methanol (LC-MS grade)[2]
-
Formic acid (LC-MS grade)[1]
-
Ammonium Acetate or Ammonium Formate (reagent grade)[2]
-
Ultrapure water[1]
-
Human plasma (K2-EDTA)[1]
Instrumentation
-
LC System: UPLC or HPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC).[1][2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S).[1][3]
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.[1]
Standard and Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve zanubrutinib and the internal standard in methanol to prepare individual primary stock solutions of 1 mg/mL.[1][2]
-
Working Standard Solutions: Prepare a series of zanubrutinib working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[1]
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.[1]
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations. A typical calibration curve ranges from 1.00 to 1000 ng/mL.[2][6]
Sample Preparation Protocol: Protein Precipitation
-
Pipette 50 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[1][3]
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Zanubrutinib-d5).[1]
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[1][3]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[1][3]
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[1][3]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Method Parameters
Liquid Chromatography Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1] |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |
| Flow Rate | 0.4 mL/min[2] |
| Column Temperature | 40°C[2] |
| Injection Volume | 5 µL[2] |
| Gradient Elution | A typical gradient starts with a low percentage of Mobile Phase B, ramps up to elute the analyte, followed by a wash and re-equilibration.[2] |
| Total Run Time | Approximately 3-7 minutes[6] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Capillary Voltage | Optimized for the specific instrument |
| Source Temperature | Optimized for the specific instrument |
| Desolvation Temperature | Optimized for the specific instrument |
| Cone Gas Flow | Optimized for the specific instrument |
| Desolvation Gas Flow | Optimized for the specific instrument |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Zanubrutinib | 472.2 | 455.2[5] |
| Zanubrutinib-d5 (IS) | 477.2 | 460.2 (Example) |
| Ibrutinib (as IS) | 441.2 | 138.1[6] |
Note: The optimal cone voltage and collision energy for each transition should be determined empirically for the specific mass spectrometer being used.
Method Validation Summary
The described LC-MS/MS method has been validated according to regulatory guidelines, demonstrating excellent performance characteristics.[5]
| Validation Parameter | Typical Results |
| Linearity Range | 1.00 – 1000 ng/mL[6][7] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 1.0 - 2.0 ng/mL[5] |
| Intra- and Inter-day Precision (%RSD) | < 15% (< 20% at LLOQ)[2][7] |
| Intra- and Inter-day Accuracy (%RE) | Within ±15% (±20% at LLOQ)[2] |
| Extraction Recovery | 90.4% – 113.6%[7] |
| Matrix Effect | 89.3% – 111.0%[7] |
| Stability | Stable under various storage and handling conditions[7] |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of zanubrutinib in human plasma. The simple protein precipitation sample preparation, coupled with the high selectivity and sensitivity of the LC-MS/MS analysis, makes this method well-suited for high-throughput applications in both clinical and research settings. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, providing reliable data for pharmacokinetic and therapeutic drug monitoring studies.
References
- 1. rupress.org [rupress.org]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bruton’s Tyrosine Kinase, a Component of B Cell Signaling Pathways, Has Multiple Roles in the Pathogenesis of Lupus [frontiersin.org]
- 4. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 5. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of Zanubrutinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zanubrutinib (marketed as Brukinsa®) is a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It was specifically designed to maximize BTK occupancy while minimizing off-target effects on other kinases, such as those in the TEC and EGFR families.[3] BTK is a critical signaling enzyme in the B-cell receptor (BCR) pathway, which is essential for the proliferation, trafficking, and survival of both normal and malignant B-cells.[1][4] By forming a covalent bond with the Cys481 residue in the active site of BTK, zanubrutinib effectively blocks its enzymatic activity, leading to the inhibition of downstream survival signals and subsequent apoptosis of malignant B-cells.[1][5] This high selectivity and potent, sustained inhibition make zanubrutinib a valuable therapeutic agent for various B-cell malignancies, including Mantle Cell Lymphoma (MCL), Chronic Lymphocytic Leukemia (CLL), and Waldenström's Macroglobulinemia (WM).[1][6][7]
These application notes provide an overview of established in vivo experimental models for evaluating the efficacy of zanubrutinib and detailed protocols for conducting such studies.
Mechanism of Action: BCR Signaling Pathway
Zanubrutinib exerts its therapeutic effect by disrupting the B-cell receptor (BCR) signaling cascade. Upon antigen binding, the BCR triggers a series of intracellular events, activating kinases like LYN and SYK. This leads to the formation of a "signalosome" that recruits and activates BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately activates pro-survival pathways like NF-κB and PI3K-AKT. Zanubrutinib irreversibly inhibits BTK, halting this entire cascade.[8]
In Vivo Experimental Models & Efficacy Data
Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are the primary platforms for assessing the in vivo efficacy of zanubrutinib. Highly immunodeficient mouse strains, such as NOD/SCID, NOG, or NSG mice, are required for successful engraftment of human lymphoma cells or tissues.[1][9]
Cell Line-Derived Xenograft (CDX) Models
CDX models are established by implanting cultured human cancer cell lines into immunodeficient mice. These models are highly reproducible and are excellent for initial efficacy screening.[10]
-
Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL): The TMD8 cell line is a well-established model for ABC-DLBCL. Studies have shown that zanubrutinib demonstrates significant anti-tumor activity in TMD8 xenografts.[1][4]
-
Mantle Cell Lymphoma (MCL): Cell lines such as Jeko-1, Rec-1, and Z138 are used to create MCL xenograft models. Zanubrutinib has shown efficacy in these models, particularly in combination with other agents.[11]
Patient-Derived Xenograft (PDX) Models
PDX models are created by directly implanting tumor tissue from a patient into an immunodeficient mouse.[12] These models better preserve the heterogeneity and genetic landscape of the original tumor, offering a more clinically relevant platform for evaluating drug efficacy.
-
Chronic Lymphocytic Leukemia (CLL): PDX models established from patients with CLL, including those with high-risk features like TP53 mutations, have been used to demonstrate the potent and durable efficacy of zanubrutinib.[1]
Quantitative Efficacy Data Summary
The following tables summarize key quantitative data from in vitro and in vivo preclinical studies of zanubrutinib.
Table 1: In Vitro Cellular Activity of Zanubrutinib
| Cell Line | Cancer Type | Assay Type | IC50 Value (nM) | Reference |
| TMD8 | ABC-DLBCL | Cell Viability | 0.26 | [1] |
| TMD8 (TP53-KO) | ABC-DLBCL | Cell Viability | 0.23 - 0.28 | [1] |
| TMD8 (TP53-R248Q) | ABC-DLBCL | Cell Viability | 0.22 - 0.25 | [1] |
| OCI-Ly10 | ABC-DLBCL | Cell Viability | 1.57 | |
| Jeko-1 | Mantle Cell Lymphoma | Cell Viability | Data not specified | [11] |
| Rec-1 | Mantle Cell Lymphoma | Cell Viability | Data not specified | [11] |
Table 2: In Vivo Efficacy of Zanubrutinib in Xenograft Models
| Model Type | Cancer Type | Mouse Strain | Zanubrutinib Dose | Endpoint | Result | Reference |
| CDX (TMD8 WT) | ABC-DLBCL | NOG | 20 mg/kg BID, PO | Tumor Growth Inhibition (TGI) | Significant tumor regression | [1] |
| CDX (TMD8 TP53-KO) | ABC-DLBCL | NOG | 20 mg/kg BID, PO | Tumor Growth Inhibition (TGI) | Maintained efficacy | [1] |
| CDX (TMD8 TP53-R248Q) | ABC-DLBCL | NOG | 20 mg/kg BID, PO | Tumor Growth Inhibition (TGI) | Maintained efficacy | [1] |
| PDX (CLL-33-0001) | CLL (TP53-I232F) | NOD-SCID | 20 mg/kg BID, PO | Tumor Growth Inhibition (TGI) | Complete and durable regression | [1] |
Experimental Protocols
General Experimental Workflow
The general workflow for an in vivo efficacy study using a xenograft model involves several key stages from model establishment to data analysis.
Protocol 1: ABC-DLBCL Cell Line-Derived (TMD8) Xenograft Model
This protocol details the procedure for establishing and evaluating the efficacy of zanubrutinib in a TMD8 subcutaneous xenograft model.
Materials:
-
TMD8 cell line
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Matrigel® Basement Membrane Matrix
-
Female immunodeficient mice (e.g., NOG or NSG), 6-8 weeks old
-
Zanubrutinib and vehicle control (e.g., 0.5% methylcellulose)
-
Calipers, animal balance, oral gavage needles
Procedure:
-
Cell Culture: Culture TMD8 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Centrifuge, wash with sterile PBS, and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Dosing: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment Group: Administer zanubrutinib orally (PO) at 20 mg/kg, twice daily (BID).
-
Control Group: Administer the vehicle control on the same schedule.
-
-
Efficacy Evaluation: Continue dosing for the planned duration (e.g., 21-28 days). Monitor tumor volume and body weight 2-3 times weekly.
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice. Excise, weigh, and photograph the tumors.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Collect tumor tissue for pharmacodynamic (biomarker) analysis (see Protocols 3 & 4).
-
Protocol 2: Patient-Derived Xenograft (PDX) Model Establishment
This protocol provides a general framework for establishing lymphoma PDX models.
Materials:
-
Fresh, sterile patient tumor tissue (e.g., from a lymph node biopsy)
-
Sterile PBS, RPMI-1640 medium
-
Surgical scalpels, petri dishes, 70 µm cell strainers
-
Matrigel®
-
Female immunodeficient mice (e.g., NSG), 6-8 weeks old
Procedure:
-
Tissue Processing:
-
Place the fresh tumor tissue in a sterile petri dish with cold RPMI-1640 medium.
-
Mechanically mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
-
Optional (for single-cell suspension): Digest the minced tissue with an enzyme cocktail (e.g., collagenase/hyaluronidase) and pass through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Implantation:
-
Fragment Implantation: Anesthetize the mouse. Make a small incision on the flank and create a subcutaneous pocket. Insert one tumor fragment into the pocket and close the incision with a wound clip.
-
Cell Suspension Implantation: Mix the single-cell suspension with Matrigel® (1:1 ratio) and inject subcutaneously as described in Protocol 1.
-
-
Engraftment and Passaging: Monitor mice for tumor growth. Once the primary tumor (P0) reaches ~1000-1500 mm³, euthanize the mouse and aseptically excise the tumor. A portion of the tumor can be cryopreserved, fixed for histology, or passaged into new mice (P1 generation) to expand the model for efficacy studies.
-
Efficacy Studies: Once a stable PDX line is established (typically by P2 or P3), cohorts of mice can be engrafted for drug efficacy studies following the procedures outlined in Protocol 1.
Protocol 3: Immunohistochemistry (IHC) for Phospho-BTK
This protocol is for the detection of phosphorylated BTK (p-BTK Y223), a key pharmacodynamic biomarker of zanubrutinib activity, in formalin-fixed, paraffin-embedded (FFPE) xenograft tissue.
Procedure:
-
Sample Preparation: Fix fresh tumor tissue in 10% neutral buffered formalin for 24 hours, then process and embed in paraffin. Cut 4-5 µm sections onto charged slides.
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene (3 changes, 5 min each).
-
Rehydrate through graded ethanol: 100% (2 changes, 3 min each), 95% (3 min), 70% (3 min), and finally in distilled water.
-
-
Antigen Retrieval: Immerse slides in a citrate-based buffer (10 mM Sodium Citrate, pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Cool to room temperature.
-
Blocking:
-
Wash slides in PBS.
-
Quench endogenous peroxidase activity with 3% H₂O₂ in PBS for 10 minutes.
-
Wash in PBS.
-
Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation: Incubate slides with a primary antibody against phospho-BTK (Tyr223) (e.g., from Cell Signaling Technology) diluted in antibody diluent overnight at 4°C in a humidified chamber.
-
Detection:
-
Wash slides in PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30-60 minutes.
-
Wash slides in PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
-
Visualization and Counterstaining:
-
Wash slides in PBS.
-
Develop the signal with a DAB (3,3'-Diaminobenzidine) substrate kit until a brown precipitate is visible.
-
Rinse slides in distilled water.
-
Counterstain with Hematoxylin to stain cell nuclei blue.
-
-
Dehydration and Mounting: Dehydrate slides through graded ethanol and xylene, and mount with a permanent mounting medium.
Protocol 4: Western Blot for Downstream BCR Signaling
This protocol allows for the assessment of zanubrutinib's effect on the phosphorylation of downstream BCR signaling proteins like PLCγ2 and ERK.
Procedure:
-
Lysate Preparation:
-
Excise tumors from treated and control animals and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 4-15% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-PLCγ2, anti-PLCγ2, anti-p-ERK, anti-ERK, anti-β-actin) diluted in blocking buffer overnight at 4°C.
-
-
Detection:
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Visualization: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity using densitometry software.
Conclusion
The in vivo models and protocols described provide a robust framework for the preclinical evaluation of zanubrutinib's efficacy. Cell line-derived xenografts are suitable for initial, reproducible screening, while patient-derived xenografts offer a higher-fidelity system that more closely mimics clinical disease.[9] The combination of tumor growth inhibition studies with pharmacodynamic biomarker analysis, such as IHC for p-BTK, allows for a comprehensive assessment of zanubrutinib's mechanism of action and anti-tumor activity.
References
- 1. beonemedinfo.com [beonemedinfo.com]
- 2. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. uhs.nhs.uk [uhs.nhs.uk]
- 5. Evaluating the Therapeutic Potential of Zanubrutinib in the Treatment of Relapsed/Refractory Mantle Cell Lymphoma: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zanubrutinib is effective in non-germinal-center B-cell-like diffuse large B-cell lymphoma with mutated CD79B, high TCL1A expression, or over- expressed MYC/BCL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Coming of Age for BTK Inhibitor Therapy: A Review of Zanubrutinib in Waldenström Macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. beonemedinfo.com [beonemedinfo.com]
Application Notes and Protocols for Determining Zanubrutinib IC50 Values
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data presentation guidelines for determining the half-maximal inhibitory concentration (IC50) of zanubrutinib in cell-based assays. Zanubrutinib is a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor, and accurate IC50 determination is crucial for evaluating its efficacy and selectivity in preclinical research.[1][2][3]
Introduction
Zanubrutinib is an orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK) that plays a key role in the B-cell receptor (BCR) signaling pathway.[2][3] This pathway is critical for the proliferation, survival, and activation of B-cells, and its aberrant activation is a hallmark of many B-cell malignancies.[1][2] Zanubrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition and subsequent disruption of the BCR signaling cascade.[1][2] This targeted action induces apoptosis in malignant B-cells, making zanubrutinib an effective therapeutic agent for various B-cell cancers.[2]
Determining the IC50 value, the concentration of a drug that inhibits a specific biological or biochemical function by 50%, is a fundamental step in drug discovery. For zanubrutinib, cell-based assays are essential for assessing its potency in a physiologically relevant context. These assays typically measure cell viability, proliferation, or the direct inhibition of BTK activity within the cell.
Data Presentation: Zanubrutinib IC50 Values
The following table summarizes the reported IC50 values for zanubrutinib in various lymphoma cell lines. These values highlight the potent anti-proliferative activity of zanubrutinib in sensitive cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 Value (nM) | Reference |
| REC-1 | Mantle Cell Lymphoma (MCL) | Proliferation Assay | 0.9 | [4] |
| TMD8 | Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC DLBCL) | Proliferation Assay | 0.4 | [4] |
| OCI-Ly-10 | Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC DLBCL) | Proliferation Assay | 1.5 | [4] |
| REC-1 | Mantle Cell Lymphoma (MCL) | BTK Occupation Assay | ~1 | [5][6] |
| REC-1 | Mantle Cell Lymphoma (MCL) | Inhibition of Cellular BTK Activation | ~1 | [5][6] |
Note: IC50 values can vary depending on the specific assay conditions, such as cell density, incubation time, and the type of assay used.
Experimental Protocols
This section provides detailed protocols for common cell-based assays used to determine the IC50 value of zanubrutinib.
Cell Viability/Proliferation Assay (e.g., MTS or CellTiter-Glo®)
This assay measures the effect of zanubrutinib on the viability and proliferation of cancer cell lines.[1]
Principle: Metabolically active cells reduce a tetrazolium salt (like MTS) into a colored formazan product, or they produce ATP which can be measured using a luciferase-based assay (like CellTiter-Glo®). The amount of color or luminescence is directly proportional to the number of viable cells.[1]
Materials:
-
Lymphoma cell lines (e.g., REC-1, TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear or opaque-walled microplates
-
Zanubrutinib stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Microplate reader (absorbance or luminescence)
Protocol:
-
Cell Plating:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to acclimate.
-
-
Compound Treatment:
-
Prepare serial dilutions of zanubrutinib from the stock solution in culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same concentration as in the highest zanubrutinib dilution) and a no-treatment control.
-
Add 100 µL of the diluted zanubrutinib solutions or controls to the respective wells, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[4]
-
-
Assay Measurement:
-
For MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.[1]
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (media only).
-
Normalize the readings to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the zanubrutinib concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.[1]
-
BTK Phosphorylation Assay (Western Blot)
This assay directly measures the inhibition of BTK activity by assessing its autophosphorylation at Tyrosine 223 (Y223).
Principle: Upon activation of the BCR pathway, BTK autophosphorylates at Y223. Zanubrutinib inhibits this process. Western blotting with a phospho-specific antibody can quantify the level of BTK phosphorylation.
Materials:
-
Lymphoma cell lines
-
Zanubrutinib
-
Anti-human IgM for BCR stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-p-BTK (Y223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Treatment:
-
Culture cells to a sufficient density.
-
Pre-treat cells with various concentrations of zanubrutinib (e.g., 0.1 nM to 1000 nM) or vehicle (DMSO) for 2 hours at 37°C.
-
-
BCR Stimulation:
-
Stimulate the cells with anti-human IgM (e.g., 10 µg/mL) for 10 minutes at 37°C to induce BTK phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Pellet the cells and wash with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the anti-p-BTK (Y223) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for p-BTK.
-
Strip the membrane and re-probe for total BTK to normalize the p-BTK signal.
-
Plot the normalized p-BTK signal against the zanubrutinib concentration to determine the IC50 value.
-
Visualizations
BTK Signaling Pathway Inhibition by Zanubrutinib
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 3. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma | Haematologica [haematologica.org]
- 6. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zanubrutinib Target Engagement Analysis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Zanubrutinib is a potent and highly selective second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for the proliferation and survival of B-cells.[3] Zanubrutinib forms a covalent, irreversible bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1] Measuring the target engagement of zanubrutinib in biological samples is crucial for understanding its pharmacodynamics and clinical efficacy.[4] Flow cytometry offers a powerful single-cell approach to quantify BTK occupancy and inhibition of its downstream signaling.[1]
This document provides detailed protocols for assessing zanubrutinib's target engagement using two flow cytometry-based methods: a competitive binding assay for BTK occupancy and a phospho-flow assay to measure the inhibition of BTK activation.
Quantitative Data Summary
The following tables summarize key quantitative data for zanubrutinib, providing a basis for experimental design and data interpretation.
Table 1: Zanubrutinib BTK Occupancy in Clinical Studies
| Dosage Regimen | Tissue | Median BTK Occupancy (at trough) | Citation(s) |
| 160 mg twice daily | PBMCs | 100% | [4] |
| Lymph Nodes | 100% | [4][5] | |
| 320 mg once daily | PBMCs | 100% | [4] |
| Lymph Nodes | 94% | [4][5][6] |
Table 2: Zanubrutinib In Vitro Potency
| Assay | Cell Line/Target | IC50 (nM) | Citation(s) |
| Antitumor Activity | REC1 (MCL) | 0.9 | [2] |
| TMD8 (ABC DLBCL) | 0.4 | [2] | |
| OCI-Ly-10 (ABC DLBCL) | 1.5 | [2] | |
| BTK Inhibition | Recombinant BTK | <1.0 | [7][8] |
| ITK Inhibition | Recombinant ITK | 6.7 | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BTK signaling pathway and the experimental workflow for the phospho-flow cytometry protocol.
Caption: BTK Signaling Pathway Inhibition by Zanubrutinib.
References
- 1. benchchem.com [benchchem.com]
- 2. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma | Haematologica [haematologica.org]
- 8. zanubrutinib | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Zanubrutinib Combination Therapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanubrutinib is a next-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor designed for high specificity and sustained target engagement.[1][2] By covalently binding to Cys481 in the BTK active site, zanubrutinib effectively blocks B-cell receptor (BCR) signaling, which is crucial for the proliferation and survival of malignant B-cells.[3] This targeted mechanism has established zanubrutinib as a key therapeutic agent in various B-cell malignancies. To enhance its anti-cancer activity, overcome potential resistance, and achieve deeper, more durable responses, zanubrutinib is increasingly being investigated in combination with other targeted therapies.[1]
This document provides detailed application notes and experimental protocols for researchers studying zanubrutinib in combination with other agents, primarily the BCL-2 inhibitor venetoclax and the anti-CD20 monoclonal antibody obinutuzumab.
Mechanism of Synergy: A Multi-pronged Attack on Cancer Cell Survival
The combination of zanubrutinib with other targeted agents, such as venetoclax, creates a powerful synergistic effect by targeting cancer cell survival through distinct and complementary pathways.[3]
-
Zanubrutinib's Role: By inhibiting BTK, zanubrutinib disrupts BCR signaling, which is essential for the proliferation and survival of malignant B-cells.[3] Preclinical studies have shown that BTK inhibition also downregulates the expression of anti-apoptotic proteins like MCL-1 and BCL-XL, which are known mediators of resistance to venetoclax.[3] Furthermore, zanubrutinib can increase the dependence of cancer cells on BCL-2 for survival.[3]
-
Venetoclax's Role: Venetoclax is a selective BCL-2 inhibitor. BCL-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptosis pathway. By inhibiting BCL-2, venetoclax promotes apoptosis in cancer cells that are dependent on this protein for survival.[4]
-
Obinutuzumab's Role: Obinutuzumab is a glycoengineered, type II anti-CD20 monoclonal antibody. It induces direct cell death and antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis.[5] Preclinical data suggest that obinutuzumab can also decrease microenvironment-driven upregulation of BCL-xL, potentially sensitizing cancer cells to venetoclax.[5]
The dual blockade of BTK and BCL-2, often in conjunction with an anti-CD20 antibody, results in a potent anti-tumor effect that is often greater than the sum of the individual agents.
Data Presentation: Preclinical and Clinical Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies of zanubrutinib combination therapies.
Table 1: Preclinical In Vitro Activity of Zanubrutinib Combinations
| Cell Line | Cancer Type | Combination | IC50 (Single Agent) | Combination Index (CI) | Synergy/Additivity |
| REC1 | Mantle Cell Lymphoma | Zanubrutinib + Venetoclax | Zanubrutinib: 0.9 nM | < 0.9 | Synergy |
| TMD8 | ABC-DLBCL | Zanubrutinib + Venetoclax | Zanubrutinib: 0.4 nM | < 0.9 | Synergy |
| OCI-Ly-10 | ABC-DLBCL | Zanubrutinib + Venetoclax | Zanubrutinib: 1.5 nM | < 0.9 | Synergy |
ABC-DLBCL: Activated B-cell like Diffuse Large B-cell Lymphoma Data adapted from preclinical studies.
Table 2: Clinical Efficacy of Zanubrutinib Combination Therapies
| Clinical Trial | Cancer Type | Combination Therapy | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate | 2-Year Progression-Free Survival (PFS) |
| SEQUOIA (Arm D) | CLL/SLL with del(17p) and/or TP53 mutation | Zanubrutinib + Venetoclax | Treatment-Naïve | 100% | 46% | 94% |
| NCT03824483 | Mantle Cell Lymphoma with TP53 mutation | Zanubrutinib + Obinutuzumab + Venetoclax | Treatment-Naïve | 96% | 88% | 72% |
| Phase 1b Study | CLL/SLL | Zanubrutinib + Obinutuzumab | Treatment-Naïve | 100% | Not Reported | Not Reported |
| Phase 1b Study | CLL/SLL | Zanubrutinib + Obinutuzumab | Relapsed/Refractory | 92% | Not Reported | Not Reported |
| Phase 1b Study | Follicular Lymphoma | Zanubrutinib + Obinutuzumab | Relapsed/Refractory | 72% | Not Reported | Not Reported |
CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma Data adapted from publicly available clinical trial information.[6]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate zanubrutinib combination therapies in a preclinical setting.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of zanubrutinib and its combination partners on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Materials:
-
Lymphoma/leukemia cell lines (e.g., REC1, TMD8, OCI-Ly-10)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Zanubrutinib and combination agent(s) (dissolved in DMSO)
-
96-well clear-bottom black plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Humidified incubator (37°C, 5% CO2)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Count cells and adjust the density to 1 x 10^5 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Drug Treatment:
-
Prepare serial dilutions of zanubrutinib and the combination agent(s) in complete medium.
-
Add the appropriate volume of drug solutions to the wells. For combination studies, add both agents to the same wells. Include vehicle control (DMSO) wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified incubator.
-
-
MTS Assay:
-
Add 40 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 0.9), additivity (CI = 0.9-1.1), or antagonism (CI > 1.1).
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying apoptosis and necrosis in cells treated with zanubrutinib combination therapy.
Materials:
-
Treated and control cells from the cell viability experiment
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After the desired treatment period (e.g., 48 hours), collect both adherent and suspension cells.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (approximately 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation and to set up the quadrants.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blot Analysis of BTK and BCL-2 Family Proteins
This protocol is to assess the effect of zanubrutinib combination therapy on the expression and phosphorylation of key signaling proteins.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BTK (Y223), anti-BTK, anti-BCL-2, anti-MCL-1, anti-BAX, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated and control cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the efficacy of zanubrutinib combination therapy in a mouse xenograft model. Specific details may need to be optimized based on the cell line and animal model used.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Lymphoma/leukemia cell line (e.g., Raji, TMD8)
-
Matrigel (optional)
-
Zanubrutinib and combination agent(s) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, zanubrutinib alone, combination agent alone, zanubrutinib combination).
-
-
Drug Administration:
-
Administer the drugs according to the desired dosing schedule and route (e.g., oral gavage for zanubrutinib).
-
-
Tumor Monitoring and Efficacy Endpoints:
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Primary endpoints may include tumor growth inhibition, tumor regression, and survival.
-
-
Pharmacodynamic and Biomarker Analysis (Optional):
-
At the end of the study, tumors can be harvested for analysis of target engagement (e.g., p-BTK levels by Western blot) and other biomarkers.
-
Conclusion
Zanubrutinib in combination with agents like venetoclax and obinutuzumab represents a promising therapeutic strategy for various B-cell malignancies. The synergistic mechanisms of action, targeting both cell proliferation and survival pathways, have translated into impressive preclinical and clinical efficacy. The protocols outlined in this document provide a foundation for researchers to further investigate and characterize the effects of novel zanubrutinib-based combination therapies, ultimately contributing to the development of more effective treatments for patients.
References
- 1. The preclinical discovery and development of zanubrutinib for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zanubrutinib: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 5. Zanubrutinib, obinutuzumab, and venetoclax for first-line treatment of mantle cell lymphoma with a TP53 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zanubrutinib, obinutuzumab, and venetoclax for first-line treatment of mantle cell lymphoma with a TP53 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Zanubrutinib to Identify Novel Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanubrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor that has demonstrated significant efficacy in the treatment of various B-cell malignancies.[1][2][3] Its mechanism of action involves the irreversible covalent binding to a cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity and downstream signaling pathways crucial for B-cell proliferation and survival.[1][4] While zanubrutinib was designed for high selectivity to minimize off-target effects compared to first-generation inhibitors like ibrutinib, no kinase inhibitor is entirely specific.[5][6] This inherent potential for off-target interactions, combined with its well-characterized potent activity, makes zanubrutinib an excellent chemical probe for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic targets.
These application notes provide a framework for utilizing zanubrutinib in HTS to identify novel protein targets, which could unveil new therapeutic opportunities in oncology and other disease areas. The protocols outlined below describe biochemical and cell-based screening approaches, followed by strategies for hit validation and target deconvolution.
I. High-Throughput Screening Strategies
Two primary HTS strategies can be employed to identify novel targets of zanubrutinib: biochemical screening and cell-based phenotypic screening.
1. Biochemical Screening: Kinase Profiling
This approach involves screening zanubrutinib against a large panel of purified kinases to identify direct enzymatic inhibition. This can reveal both known and unexpected off-target kinases.
2. Cell-Based Phenotypic Screening
Phenotypic screening involves treating various cell lines with zanubrutinib and measuring a specific cellular response, such as apoptosis, cell cycle arrest, or changes in a particular signaling pathway, independent of prior knowledge of the drug's target.[7][8] This method is particularly powerful for discovering novel targets and mechanisms of action.
Data Presentation: Summary of Potential Screening Data
The following tables provide a template for summarizing quantitative data from hypothetical HTS campaigns.
Table 1: Hypothetical Kinase Profiling Results for Zanubrutinib
| Kinase Target | Percent Inhibition at 1 µM Zanubrutinib | IC50 (nM) | Kinase Family | Potential Relevance |
| BTK | 99% | 0.5 | TEC | On-target |
| Novel Kinase A | 85% | 50 | CMGC | Novel finding, potential for new indication |
| Novel Kinase B | 72% | 150 | CAMK | Novel finding, potential for new indication |
| EGFR | 10% | >1000 | TK | Known off-target, low activity[5] |
| ITK | 15% | >1000 | TEC | Known off-target, low activity[5] |
Table 2: Hypothetical Phenotypic Screening Hit Summary
| Cell Line | Phenotypic Readout | Hit Criteria | Hit Rate (%) | Follow-up Priority |
| Pancreatic Cancer (PANC-1) | Apoptosis Induction | >50% apoptosis at 10 µM | 0.5 | High |
| Glioblastoma (U-87 MG) | Inhibition of Cell Migration | >70% inhibition at 10 µM | 0.2 | High |
| Non-Small Cell Lung Cancer (A549) | Sensitization to Chemotherapy | >3-fold decrease in chemo IC50 | 0.8 | Medium |
II. Experimental Protocols
Protocol 1: High-Throughput Biochemical Kinase Assay
This protocol describes a generic, fluorescence-based biochemical assay to measure the inhibitory activity of zanubrutinib against a panel of purified kinases. Assays that measure ADP production are widely used for HTS of kinase inhibitors.[8]
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP
-
Zanubrutinib (and other control compounds)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white microplates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of zanubrutinib in 100% DMSO, starting from 1 mM.
-
Assay Plate Preparation: Dispense 1 µL of each compound dilution or DMSO (vehicle control) into the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in kinase reaction buffer. Add 5 µL to each well.
-
Reaction Initiation: Prepare a 2X ATP solution in kinase reaction buffer. Add 5 µL to each well to initiate the kinase reaction. The final volume will be 11 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Add 10 µL of the ADP detection reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.
-
Signal Development: Incubate the plate for 40 minutes at room temperature, protected from light.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of zanubrutinib relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic equation.
Protocol 2: High-Throughput Cell-Based Phenotypic Assay (Apoptosis Induction)
This protocol describes a high-throughput, imaging-based assay to screen for the pro-apoptotic effects of zanubrutinib on a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Zanubrutinib
-
Caspase-3/7 Green Apoptosis Assay Reagent
-
Hoechst 33342 (for nuclear counterstaining)
-
384-well clear-bottom black microplates
-
High-content imaging system
Procedure:
-
Cell Plating: Seed cells into 384-well plates at a density that will result in 70-80% confluency at the end of the experiment. Incubate overnight.
-
Compound Addition: Add zanubrutinib at various concentrations (e.g., from 0.1 to 30 µM) to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48 hours.
-
Staining: Add the Caspase-3/7 Green Apoptosis Assay Reagent and Hoechst 33342 to each well and incubate for 30 minutes.
-
Imaging: Acquire images using a high-content imaging system with appropriate filter sets for the green (caspase-3/7) and blue (Hoechst) channels.
-
Image Analysis: Use image analysis software to quantify the number of total cells (blue nuclei) and apoptotic cells (green fluorescence).
-
Data Analysis: Calculate the percentage of apoptotic cells for each treatment condition. Identify "hits" as concentrations of zanubrutinib that induce a statistically significant increase in apoptosis compared to the vehicle control.
III. Hit Validation and Target Deconvolution
Following the primary screen, hit compounds need to be validated and their molecular targets identified.
Hit Validation:
-
Confirmation Screens: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response Curves: Generate full dose-response curves to determine the potency (EC50 or IC50) of the confirmed hits.
-
Orthogonal Assays: Validate the hits in a secondary, mechanistically different assay to rule out assay-specific artifacts. For example, if the primary screen measured apoptosis via caspase activation, a secondary assay could measure changes in mitochondrial membrane potential.
Target Deconvolution:
Once a phenotypic hit is validated, the next critical step is to identify its molecular target(s). Several methods can be employed for target deconvolution:[1][2][4]
-
Affinity Chromatography/Pulldown Assays: Zanubrutinib can be immobilized on a solid support and used as bait to capture its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.[4]
-
Chemical Proteomics: This involves using a modified version of zanubrutinib (e.g., with a clickable alkyne or azide group) to covalently label its targets in live cells or cell lysates. The labeled proteins are then enriched and identified by mass spectrometry.[3]
-
Computational Approaches: Virtual screening and molecular docking can be used to predict potential binding partners of zanubrutinib based on its chemical structure and the structures of known protein targets.[9]
IV. Visualizations
Signaling Pathway
Caption: Simplified BTK signaling pathway and the inhibitory action of zanubrutinib.
Experimental Workflow
Caption: General workflow for novel target identification using HTS.
Logical Relationship
Caption: Logical flow from chemical probe to new therapeutic development.
Conclusion
Utilizing zanubrutinib as a chemical probe in high-throughput screening campaigns offers a promising avenue for the discovery of novel therapeutic targets. Its high selectivity and well-defined structure provide a solid foundation for interpreting screening results and for designing chemical proteomics probes for target deconvolution. The protocols and workflows presented here provide a comprehensive guide for researchers to embark on such discovery efforts, which have the potential to expand our understanding of disease biology and lead to the development of new medicines.
References
- 1. drughunter.com [drughunter.com]
- 2. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 5. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. pfizer.com [pfizer.com]
- 8. Phenotypic screens as a renewed approach for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry-Based Analysis of Zanubrutinib and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the qualitative and quantitative analysis of zanubrutinib and its metabolites in biological matrices. The protocols and data presented are compiled from various scientific sources to aid in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling.
Introduction
Zanubrutinib is a next-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of various B-cell malignancies.[1][2] Understanding its metabolic fate is crucial for a comprehensive evaluation of its efficacy and safety. Zanubrutinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of various metabolites, predominantly hydroxylated species.[3] LC-MS/MS offers the high sensitivity and specificity required for the accurate measurement of zanubrutinib and the identification of its metabolites in complex biological samples.[4]
Quantitative Analysis of Zanubrutinib
A robust and validated LC-MS/MS method for the quantification of zanubrutinib in plasma is a prerequisite for studying its metabolites. The following protocol is a representative method adapted from published literature.[2][5]
Experimental Protocol: Quantitative LC-MS/MS of Zanubrutinib
2.1.1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 150 µL of acetonitrile containing the internal standard (e.g., zanubrutinib-d4 or ibrutinib).[2][3]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
2.1.2. Liquid Chromatography
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent C18 column[2] |
| Mobile Phase A | 0.1% Formic acid in water[5] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[5] |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. |
2.1.3. Mass Spectrometry
| Parameter | Condition |
| MS System | Triple quadrupole mass spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Table 1: Mass Spectrometry Parameters for Zanubrutinib Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Zanubrutinib | 472.2 | 455.2 | 28 |
| Zanubrutinib | 472.15 | 290.00 | 38 |
| Ibrutinib (IS) | 441.2 | 138.1 | 40 |
Note: The selection of product ions and collision energies may require optimization based on the specific instrument used.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for zanubrutinib quantification in human plasma.
Table 2: Linearity and Sensitivity
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Zanubrutinib | Human Plasma | 1.0 - 1000 | 1.0 | > 0.99 |
| Zanubrutinib | Rat Plasma | 1.0 - 1000 | 1.0 | 0.999 |
Table 3: Precision and Accuracy
| Analyte | Matrix | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Zanubrutinib | Human Plasma | Low, Med, High | < 15% | < 15% | ± 15% |
| Zanubrutinib | Rat Plasma | Low, Med, High | < 9.8% | < 5.8% | ± 4.0% |
Table 4: Recovery and Matrix Effect
| Analyte | Matrix | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Zanubrutinib | Rat Plasma | Low, Med, High | 91.9 - 98.2 | 97.5 - 106.3 |
Identification and Analysis of Zanubrutinib Metabolites
In Vitro Metabolism
In vitro studies using human liver microsomes (HLMs) are essential for identifying the primary metabolic pathways.
3.1.1. Experimental Protocol: In Vitro Incubation
-
Prepare an incubation mixture containing zanubrutinib (1-10 µM), human liver microsomes (0.5-1 mg/mL), and a NADPH-regenerating system in phosphate buffer (pH 7.4).
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge to pellet the protein and analyze the supernatant by high-resolution LC-MS/MS.
Metabolite Identification using High-Resolution Mass Spectrometry
The use of high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is recommended for the structural elucidation of metabolites. By comparing the full-scan mass spectra of control and incubated samples, potential metabolites can be identified by their accurate mass and characteristic isotopic patterns. Subsequent MS/MS analysis will reveal the fragmentation patterns, providing structural information. The primary metabolism of zanubrutinib involves hydroxylation on the phenoxy phenyl group.[3]
Table 5: Predicted m/z for Zanubrutinib and its Hydroxylated Metabolite
| Compound | Chemical Formula | Monoisotopic Mass | [M+H]⁺ (m/z) |
| Zanubrutinib | C₂₇H₂₉N₅O₃ | 471.2270 | 472.2348 |
| Hydroxy-Zanubrutinib | C₂₇H₂₉N₅O₄ | 487.2220 | 488.2298 |
Visualizations
Signaling Pathway
References
- 1. Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A novel UHPLC‒MS/MS method for quantitative analysis of zanubrutinib in rat plasma: application to an in vivo interaction study between zanubrutinib and triazole antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative evaluation and pharmacokinetic characteristics of the irreversible BTK inhibitor zanubrutinib in mouse plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystallography of Zanubrutinib-BTK Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural analysis of zanubrutinib binding to its target protein, Bruton's tyrosine kinase (BTK), using X-ray crystallography. Understanding the precise binding mechanism at an atomic level is crucial for structure-based drug design and the development of next-generation inhibitors.
Introduction
Zanubrutinib is a potent and selective second-generation inhibitor of Bruton's tyrosine kinase, a key component of the B-cell receptor (BCR) signaling pathway.[1][2] By forming a covalent bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK, zanubrutinib effectively blocks its kinase activity, leading to the inhibition of B-cell proliferation and survival.[1][3] X-ray crystallography provides a high-resolution snapshot of this interaction, revealing the specific molecular contacts and conformational changes that underpin zanubrutinib's efficacy and selectivity. The co-crystal structure of the human BTK kinase domain in complex with zanubrutinib has been solved and is available in the Protein Data Bank (PDB) with the accession code 6J6M.[1][4]
Data Presentation
Crystallographic Data for Zanubrutinib-BTK Complex (PDB ID: 6J6M)
| Parameter | Value | Reference |
| Data Collection | ||
| PDB ID | 6J6M | [4] |
| Resolution (Å) | 1.25 | [4] |
| Space group | P 21 21 21 | [1] |
| Cell dimensions (a, b, c in Å) | 42.92, 50.31, 123.48 | [1] |
| Cell angles (α, β, γ in °) | 90, 90, 90 | [1] |
| Refinement | ||
| R-work | 0.157 | [4] |
| R-free | 0.164 | [4] |
| RMSD (bonds) (Å) | 0.006 | PDB ID: 6J6M |
| RMSD (angles) (°) | 0.89 | PDB ID: 6J6M |
Zanubrutinib Activity Data
| Parameter | Value | Conditions | Reference |
| IC50 (BTK) | 0.92 nM | Biochemical assay (filter binding) | [5] |
| IC50 (BTK, pY223) | 1.8 nM | Cellular assay (HTRF) | [5] |
| Kd (BTK) | 4.6 nM | KINOMEscan | [5] |
Experimental Protocols
Expression and Purification of Human BTK Kinase Domain
This protocol is adapted from established methods for expressing and purifying the human BTK kinase domain for crystallographic studies.[6][7]
1.1. Gene Construct and Vector
-
The human BTK kinase domain (residues 382-659) is cloned into a baculovirus expression vector, such as pFastBac, often with an N-terminal Glutathione S-transferase (GST) tag followed by a protease cleavage site (e.g., TEV or PreScission Protease) to facilitate purification.[6]
1.2. Protein Expression in Insect Cells
-
Generate recombinant baculovirus using the Bac-to-Bac system (Invitrogen) according to the manufacturer's instructions.
-
Infect Spodoptera frugiperda (Sf9) insect cells at a density of 2 x 106 cells/mL with the high-titer recombinant baculovirus.[4]
-
Incubate the cell culture at 27°C with shaking for 48-72 hours.
-
Harvest the cells by centrifugation at 1,000 x g for 15 minutes.
1.3. Protein Purification
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or microfluidization.
-
Clarify the lysate by centrifugation at 40,000 x g for 45 minutes.
-
Apply the supernatant to a Glutathione Sepharose resin pre-equilibrated with lysis buffer.
-
Wash the resin extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT).
-
Elute the GST-tagged BTK protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT, 20 mM reduced glutathione).
-
Perform on-column cleavage of the GST tag by incubating the resin with a specific protease (e.g., TEV or PreScission Protease) overnight at 4°C.
-
Collect the cleaved BTK kinase domain in the flow-through.
-
Further purify the protein by size-exclusion chromatography using a Superdex 75 or similar column equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Pool the fractions containing pure BTK kinase domain, concentrate to 5-10 mg/mL, and flash-freeze in liquid nitrogen for storage at -80°C.
Co-crystallization of BTK with Zanubrutinib
This protocol describes the setup of crystallization trials to obtain co-crystals of the BTK kinase domain with zanubrutinib.
2.1. Complex Formation
-
Incubate the purified BTK kinase domain (at a concentration of ~5 mg/mL) with a 3-5 fold molar excess of zanubrutinib (dissolved in a suitable solvent like DMSO).
-
Allow the complex to form by incubating on ice for at least 2 hours.
2.2. Crystallization Screening
-
Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method at 20°C.
-
Mix the BTK-zanubrutinib complex solution with an equal volume of reservoir solution.
-
Screen a variety of commercial crystallization screens to identify initial crystallization hits.
-
Based on the PDB entry 6J6M and related structures, promising conditions may involve polyethylene glycol (PEG) as a precipitant. A reported condition for a similar BTK complex involved 20% PEG 3350, 0.1 M Bis-Tris propane pH 6.5-7.5, and 0.2 M of a sodium halide.[1]
2.3. Crystal Optimization
-
Optimize the initial hit conditions by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.
-
Crystals typically appear within a few days to a week.
X-ray Data Collection and Processing
This protocol outlines the general steps for collecting and processing X-ray diffraction data from BTK-zanubrutinib co-crystals.
3.1. Crystal Handling and Cryo-protection
-
Carefully harvest the crystals from the crystallization drop using a cryo-loop.
-
Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with 20-25% glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystal in liquid nitrogen.
3.2. X-ray Diffraction Data Collection
-
Mount the frozen crystal on a goniometer in a cryo-stream at a synchrotron beamline.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam. The data for PDB entry 6J6M were collected via X-ray diffraction.[4]
3.3. Data Processing and Scaling
-
Process the raw diffraction images using software such as XDS or HKL2000/HKL3000. This involves indexing the diffraction spots, integrating their intensities, and scaling the data from multiple images.
-
Software like autoPROC can be used for automated data processing.[1]
Structure Determination and Refinement
This section describes the process of solving and refining the three-dimensional structure of the BTK-zanubrutinib complex.
4.1. Structure Solution by Molecular Replacement
-
Solve the phase problem using molecular replacement with a known structure of the BTK kinase domain (e.g., PDB ID 5P9J) as a search model.[1]
-
Use software such as Phaser from the CCP4 suite for this step.[1]
4.2. Model Building and Refinement
-
Perform iterative cycles of model building and refinement using software like Coot for manual model building and Phenix or REFMAC5 for refinement.[1]
-
The refinement process aims to improve the fit of the atomic model to the experimental electron density map and is guided by statistics such as R-work and R-free.[4]
-
Once the protein model is well-refined, model the zanubrutinib molecule into the clear electron density in the active site. The covalent bond between the Cys481 residue of BTK and zanubrutinib should be clearly visible.
-
Add water molecules and other solvent molecules to the model.
-
Validate the final structure using tools like MolProbity to check for geometric and stereochemical quality.
Visualizations
References
- 1. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. zanubrutinib | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC family kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformation of full-length Bruton tyrosine kinase (Btk) from synchrotron X-ray solution scattering - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Zanubrutinib Resistance in Cell Culture Models
Welcome to the technical support center for researchers encountering zanubrutinib resistance in cell culture models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate and overcome challenges in your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing increasing resistance to zanubrutinib. What are the common underlying mechanisms?
A1: The most common mechanisms of resistance to zanubrutinib in cell culture models, mirroring clinical observations, are:
-
On-target mutations in the Bruton's tyrosine kinase (BTK) gene: The most frequently observed mutations are at the C481 residue (e.g., C481S), which is the covalent binding site for zanubrutinib.[1] Other mutations, such as L528W and T474I in the BTK kinase domain, have also been identified and can confer resistance.[2] The L528W mutation is notably more prevalent in patients who have progressed on zanubrutinib compared to ibrutinib.[2]
-
Mutations in downstream signaling molecules: Gain-of-function mutations in Phospholipase C gamma 2 (PLCG2), a key substrate of BTK, can lead to pathway reactivation despite BTK inhibition.
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways to maintain proliferation and survival, thereby circumventing the BTK blockade. This can include activation of the PI3K/AKT/mTOR pathway.[3]
-
BTK-independent mechanisms: In some cases, resistance can be driven by metabolic reprogramming. For instance, in mantle cell lymphoma (MCL) models, the overexpression of EGR1 and DNMT3A, which support mitochondrial metabolism, has been linked to resistance to BTK inhibitors, including zanubrutinib.[4]
Q2: How can I confirm that my cell line has developed resistance to zanubrutinib?
A2: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of zanubrutinib. You can determine the IC50 by performing a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) on both your parental (sensitive) and suspected resistant cell lines.[5] A resistant cell line will show a rightward shift in the dose-response curve, indicating that a higher concentration of the drug is required to inhibit cell growth by 50%. The degree of resistance is often expressed as a Resistance Index (RI), calculated as:
RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
Q3: What are the key strategies to overcome zanubrutinib resistance in my cell culture experiments?
A3: Several strategies can be explored in vitro to overcome zanubrutinib resistance:
-
Combination Therapies: Combining zanubrutinib with agents that target different nodes in the B-cell receptor (BCR) signaling pathway or parallel survival pathways has shown promise.[6] Effective combinations to test in cell culture include:
-
BCL-2 inhibitors (e.g., venetoclax): Zanubrutinib can sensitize cells to apoptosis induced by venetoclax.[7]
-
PI3K inhibitors: Dual targeting of BTK and PI3K can be a potent strategy.[3]
-
BH3 mimetics: These can act synergistically with BTK inhibition.[2]
-
Anti-CD20 antibodies: While more relevant in vivo, their effects can be modeled in certain co-culture systems.
-
-
Next-Generation BTK Inhibitors: Non-covalent (reversible) BTK inhibitors, such as pirtobrutinib, are designed to be effective against BTK mutations that confer resistance to covalent inhibitors like zanubrutinib.[2]
-
Targeting BTK for Degradation: Proteolysis-targeting chimeras (PROTACs) are an emerging class of molecules that induce the degradation of the BTK protein, which can be effective even in the presence of resistance mutations.[2]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Difficulty in Generating a Zanubrutinib-Resistant Cell Line
| Possible Cause | Suggested Solution |
| Initial drug concentration is too high. | This can lead to massive cell death with no surviving clones to propagate resistance. Start with a zanubrutinib concentration around the IC20-IC50 of the parental cell line. |
| Dose escalation is too rapid. | Cells need time to adapt and develop resistance mechanisms. Increase the zanubrutinib concentration gradually, for example, by 1.5- to 2-fold increments, only after the cells have resumed a stable proliferation rate at the current concentration.[8] |
| Cell line is inherently resistant or has a low propensity to develop resistance. | Some cell lines may not readily develop resistance. Consider using a different cell line known to be sensitive to BTK inhibitors. Also, ensure your parental cell line is from a low passage number to avoid phenotypic drift. |
| Drug stability issues. | Prepare fresh zanubrutinib dilutions for each media change from a validated stock solution. Ensure proper storage of the stock solution. |
Issue 2: Inconsistent Results in Cell Viability Assays
| Possible Cause | Suggested Solution |
| Uneven cell seeding. | Ensure a single-cell suspension before plating and use a multichannel pipette for even distribution. Seed cells in the central wells of a 96-well plate to avoid edge effects. |
| Variability in drug concentration. | Perform serial dilutions carefully and consistently. Prepare a master mix of drug-containing media for each concentration to add to replicate wells. |
| Inconsistent incubation times. | Adhere to a strict incubation schedule for drug treatment and for the viability assay itself (e.g., MTT or CellTiter-Glo® incubation). |
| High background in absorbance/luminescence readings. | Include wells with media only (no cells) to determine the background signal and subtract this from your experimental values. |
Issue 3: Difficulty Interpreting Western Blot Results for BCR Pathway Activation
| Possible Cause | Suggested Solution |
| Low or no signal for phosphorylated proteins (e.g., p-BTK, p-PLCγ2). | Ensure you are stimulating the BCR pathway appropriately before cell lysis (e.g., with anti-IgM) if you are looking at induced phosphorylation. Use fresh lysis buffer containing phosphatase inhibitors. |
| Inconsistent protein loading. | Perform a total protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Always probe for a loading control (e.g., GAPDH, β-actin) on the same blot. |
| Antibody issues. | Use antibodies validated for Western blotting and for the specific phosphorylated target. Optimize antibody dilutions and incubation times. |
Data Presentation
Table 1: Example IC50 Values for Zanubrutinib in Sensitive and Resistant Cell Lines
| Cell Line | BTK Status | Zanubrutinib IC50 (nM) | Resistance Index (RI) | Reference |
| WM Parental | Wild-Type | ~3.5 µM (for ibrutinib) | N/A | [5] |
| WM Ibrutinib-Resistant | Wild-Type | ~22 µM (for ibrutinib) | ~6.3 | [5] |
| ABC-DLBCL (OCI-Ly-10) | Wild-Type | Sensitive (qualitative) | N/A | [9] |
| ABC-DLBCL (SUDHL-2) | Wild-Type | Resistant (qualitative) | N/A | [9][10] |
Note: Data for zanubrutinib in spontaneously derived resistant lines is limited in the public domain; ibrutinib data is provided as a reference for expected shifts in IC50.
Table 2: In Vitro Efficacy of Zanubrutinib Combination Therapies
| Cell Line | Combination | Observation | Quantitative Data (Example) | Reference |
| TMD8 (MYD88-mutated) | Zanubrutinib + Pirtobrutinib | Strong synergistic effect | Combination Index (CI) median: 0.30 | [11] |
| HBL-1 (MYD88-mutated) | Zanubrutinib + Pirtobrutinib | Strong synergistic effect | - | [11] |
| BCWM.1 (MYD88-mutated) | Zanubrutinib + Pirtobrutinib | Strong synergistic effect | - | [11] |
| OCI-Ly-10 (ABC-DLBCL) | Zanubrutinib + Venetoclax | Synergistic | - | [9][10] |
| OCI-Ly-10 (ABC-DLBCL) | Zanubrutinib + Pimasertib (MEK inhibitor) | Synergistic | - | [9][10] |
| OCI-Ly-10 (ABC-DLBCL) | Zanubrutinib + Birabresib (BET inhibitor) | Synergistic | - | [9][10] |
| OCI-Ly-10 (ABC-DLBCL) | Zanubrutinib + Selinexor (XPO1 antagonist) | Synergistic | - | [9][10] |
| Various B-cell malignancies | Zanubrutinib + Zandelisib (PI3Kδ inhibitor) | Synergistic activity in cell lines | - | [12][13] |
Experimental Protocols
Protocol 1: Generation of a Zanubrutinib-Resistant Cell Line
This protocol is adapted from general methods for creating drug-resistant cell lines and can be applied to zanubrutinib.[1][8]
-
Determine Parental IC50:
-
Culture your parental cell line (e.g., a mantle cell lymphoma or CLL cell line) in standard conditions.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with a range of zanubrutinib concentrations to determine the IC50.
-
-
Initial Drug Exposure:
-
Begin by culturing the parental cells in media containing zanubrutinib at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Maintain the cells in this concentration, changing the media with fresh drug every 2-3 days.
-
-
Gradual Dose Escalation:
-
Once the cells have adapted and are proliferating at a rate similar to the parental line, increase the zanubrutinib concentration by 1.5- to 2-fold.
-
Continuously monitor the cells. If significant cell death occurs, maintain the cells at the current concentration until they recover, or revert to the previous, lower concentration.
-
This process of gradual dose escalation can take several months.
-
-
Confirmation of Resistance:
-
Once the cells are stably proliferating at a significantly higher concentration of zanubrutinib (e.g., 5-10 times the parental IC50), confirm the resistance by performing a new cell viability assay to determine the new IC50.
-
Calculate the Resistance Index (RI).
-
-
Cryopreservation:
-
It is crucial to freeze down stocks of the resistant cells at various stages of their development for future experiments.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding:
-
Seed your parental and resistant cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Include wells with media only for background measurement.
-
-
Drug Treatment:
-
Prepare serial dilutions of zanubrutinib in culture medium.
-
Add the drug dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background.
-
Plot the dose-response curve and determine the IC50 using non-linear regression analysis.
-
Protocol 3: Western Blot for BCR Pathway Analysis
-
Cell Treatment and Lysis:
-
Culture parental and resistant cells to the desired density.
-
If investigating pathway activation, stimulate cells with an appropriate agonist (e.g., anti-IgM) for a predetermined time.
-
Treat with zanubrutinib at various concentrations and for different durations.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-BTK (Y223), anti-BTK, anti-p-PLCγ2 (Y759), anti-PLCγ2, and a loading control like anti-GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and mechanisms of zanubrutinib resistance.
Caption: Experimental workflow for developing and characterizing zanubrutinib-resistant cell lines.
Caption: Logic of combination therapies to overcome zanubrutinib resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. iwmf.com [iwmf.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for overcoming resistance to Bruton's tyrosine kinase inhibitor zanubrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. asco.org [asco.org]
Technical Support Center: Mitigating Off-Target Effects of Zanubrutinib in Experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate the off-target effects of zanubrutinib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is zanubrutinib and what are its primary off-target effects?
Zanubrutinib (BGB-3111) is a next-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2] It was designed to be more selective and have minimal off-target effects compared to the first-generation BTK inhibitor, ibrutinib.[2][3][4] Zanubrutinib covalently binds to the Cys481 residue in the ATP-binding pocket of BTK, leading to its inhibition.[1][5] While highly selective, its primary off-target interactions are with other kinases, including members of the TEC and EGFR families.[1][3][4] However, its inhibitory activity against these kinases is significantly lower than that of ibrutinib.[3]
Q2: What are the potential consequences of zanubrutinib's off-target effects in my experiments?
Off-target kinase inhibition can lead to misleading experimental results and cellular toxicity. For instance, inhibition of EGFR has been associated with side effects like rash and diarrhea, while inhibition of TEC family kinases can contribute to an increased risk of bleeding.[3][4] Although zanubrutinib was designed to minimize these effects, it's crucial to be aware of them in your experimental design.[3][4]
Q3: How can I distinguish between on-target (BTK-mediated) and off-target effects of zanubrutinib?
Differentiating between on-target and off-target effects is a critical step. Here are several strategies:
-
Use of Control Cell Lines: Include cell lines that do not express BTK to distinguish on-target from off-target effects.[3] Any effect observed in BTK-negative cells can be attributed to off-target activity.
-
Rescue Experiments: If the observed effect is due to on-target BTK inhibition, you should be able to rescue the phenotype by overexpressing a zanubrutinib-resistant mutant of BTK.
-
Use a Structurally Unrelated BTK Inhibitor: Employing a BTK inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to BTK inhibition and not a shared off-target of a particular chemical class.[6]
-
Orthogonal Assays: Confirm your findings using different experimental methods that measure the same biological outcome.[7]
Q4: What are the best practices for controlling for off-target effects in my cell culture experiments?
To ensure the reliability of your results, consider the following control measures:
-
Dose-Response and Time-Course Studies: Perform experiments across a range of zanubrutinib concentrations and time points to identify the lowest effective concentration and optimal duration that elicits the desired on-target effect while minimizing off-target interactions.[6][7]
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve zanubrutinib to account for any effects of the solvent itself.[6]
-
Positive and Negative Controls: Use known activators or inhibitors of the signaling pathway you are studying to ensure your assay is performing as expected.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not typically associated with BTK inhibition. | Off-target kinase inhibition. | - Perform a kinome-wide selectivity screen to identify unintended kinase targets.[8] - Use pathway analysis techniques like Western blotting to examine the activation state of key proteins in related signaling pathways.[8] |
| High levels of cytotoxicity observed at effective concentrations. | - Off-target kinase inhibition. - The effective concentration is close to the cytotoxic concentration in your specific cell line. | - Perform a dose-response curve to determine the lowest effective concentration. - Test a different, structurally unrelated BTK inhibitor to see if the cytotoxicity persists.[8] |
| Inconsistent or unexpected experimental results. | - Cell line-specific effects. - Activation of compensatory signaling pathways. | - Test the effects of zanubrutinib in multiple cell lines with varying levels of BTK expression.[7] - Use Western blotting to probe for the activation of known compensatory pathways.[8] |
| Observed effect is not dose-dependent. | - Off-target effects at higher concentrations are masking the on-target effect. - The on-target effect is saturated at lower concentrations. | - Expand the lower end of your concentration range to better define the dose-response curve. - Investigate potential off-target interactions through literature searches or kinome profiling.[7] |
Quantitative Data: Kinase Inhibition Profiles
The following tables summarize the comparative kinase inhibition profiles of zanubrutinib and other BTK inhibitors. Lower IC50 values indicate greater potency.
Table 1: Comparative IC50 Values (nM) of BTK Inhibitors Against BTK and Key Off-Target Kinases
| Target Kinase | Zanubrutinib | Ibrutinib | Acalabrutinib |
| BTK | <1 | 0.5 | 3 |
| TEC | 8.8 | 7.8 | 19 |
| ITK | 1.9 | 1.1 | 1.9 |
| EGFR | >1000 | 9.5 | >1000 |
| HER2 | >1000 | 27 | >1000 |
| JAK3 | 2754 | 16 | >1000 |
Data compiled from multiple preclinical studies. Actual values may vary depending on the specific assay conditions.[1][3][5][9]
Experimental Protocols
Protocol 1: Western Blotting for BTK Pathway Analysis
This protocol is used to assess the phosphorylation status of BTK and downstream signaling proteins.
-
Cell Treatment: Plate cells and treat with various concentrations of zanubrutinib or a vehicle control for the desired time points.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-BTK, total BTK, phospho-PLCγ2, total PLCγ2, phospho-ERK, and total ERK overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Kinome Profiling to Determine Zanubrutinib Selectivity
This protocol provides a broad overview of the selectivity of zanubrutinib against a large panel of kinases.
-
Compound Preparation: Prepare zanubrutinib at a high concentration (e.g., 1 µM).
-
Kinase Panel Screening: Submit the compound to a commercial service provider for kinome-wide screening (e.g., KINOMEscan™). This typically involves a binding assay that measures the ability of the compound to displace a ligand from a large panel of purified kinases.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. A lower number of "hits" (kinases inhibited above a certain threshold) indicates higher selectivity. For example, in one study, zanubrutinib inhibited 4.3% of 395 tested kinases by >65% at a 1 µM concentration.[9]
Visualizations
Caption: BTK signaling pathway and potential off-target interactions of zanubrutinib.
References
- 1. Frontiers | Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions [frontiersin.org]
- 2. Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How does zanubrutinib compare to other Bruton's tyrosine kinase inhibitors? [synapse.patsnap.com]
- 5. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Zanubrutinib Aqueous Solubility and Stability: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of zanubrutinib in aqueous solutions. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of zanubrutinib for in vitro experiments?
A1: For in vitro experiments, it is recommended to first dissolve zanubrutinib in an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol.[1] Zanubrutinib is freely soluble in these organic solvents.[2]
Q2: How can I prepare an aqueous working solution of zanubrutinib?
A2: Due to its low aqueous solubility, a specific procedure is necessary to prepare aqueous solutions of zanubrutinib.[1][3] First, create a stock solution in an organic solvent like DMF.[1][3] Then, this stock solution can be diluted with your aqueous buffer of choice, such as PBS (pH 7.2).[1][3] It is important to note that aqueous solutions of zanubrutinib are not recommended for storage for more than one day.[1]
Q3: What is the long-term storage stability of zanubrutinib?
A3: As a solid, zanubrutinib is stable for at least four years when stored at -20°C.[1][3] Stock solutions prepared in DMSO can be stored for up to one year at -20°C or up to two years at -80°C.[3]
Q4: Under what conditions is zanubrutinib unstable in aqueous solutions?
A4: Forced degradation studies have demonstrated that zanubrutinib is susceptible to degradation under acidic, alkaline, oxidative, and reductive conditions.[3][4][5] It is relatively stable under neutral, photolytic, and thermal stress conditions.[3][4][5] However, caution is advised when exposing the compound to high temperatures as one study reported degradation under thermal stress.[3]
Data Presentation
Table 1: Zanubrutinib Solubility
| Solvent System | Concentration | Reference |
| Ethanol | ~5 mg/mL | [1] |
| DMSO | ~10 mg/mL | [1] |
| DMF | ~10 mg/mL | [1] |
| 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL | [1][3] |
| Water | Practically Insoluble | [2] |
Table 2: Zanubrutinib Stability
| Condition | Stability | Reference |
| Solid (-20°C) | Stable for at least 4 years | [1][3] |
| DMSO Stock (-20°C) | Stable for up to 1 year | [3] |
| DMSO Stock (-80°C) | Stable for up to 2 years | [3] |
| Aqueous Solution | Not recommended for storage >1 day | [1] |
| Acidic Conditions | Susceptible to degradation | [3][4][5] |
| Alkaline Conditions | Susceptible to degradation | [3][4][5] |
| Oxidative Conditions | Susceptible to degradation | [3][4][5] |
| Reductive Conditions | Susceptible to degradation | [3][4][5] |
| Neutral, Photolytic, Thermal | Relatively stable | [3][4][5] |
Experimental Protocols
Protocol 1: Preparation of Zanubrutinib Stock Solution
Materials:
-
Zanubrutinib solid
-
Anhydrous DMSO or DMF
Procedure:
-
Allow the vial of solid zanubrutinib to equilibrate to room temperature before opening.
-
Weigh the desired amount of zanubrutinib in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration.
-
Vortex briefly to completely dissolve the solid. Gentle warming or sonication can be used if necessary.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
-
Store the aliquots at -20°C or -80°C.[3]
Protocol 2: Equilibrium Solubility Determination in Aqueous Buffers
Materials:
-
Zanubrutinib solid
-
Aqueous buffers (e.g., pH 1.2, 4.5, and 6.8)
-
Orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid zanubrutinib to a known volume of each aqueous buffer in triplicate.[3]
-
Place the samples on an orbital shaker at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium. Preliminary experiments may be needed to determine this time.[3]
-
After equilibration, centrifuge the samples to pellet the undissolved solid.[3]
-
Carefully collect the supernatant and filter it through a 0.45 µm filter.[3]
-
Quantify the concentration of zanubrutinib in the supernatant using a validated analytical method.[3]
Troubleshooting Guides
Issue 1: Precipitation of Zanubrutinib in Aqueous Buffer During an Experiment
-
Possible Cause: The concentration of zanubrutinib exceeds its solubility limit in the aqueous buffer.[3]
-
Troubleshooting Steps:
-
Increase the proportion of organic solvent: If your experimental conditions permit, slightly increasing the percentage of the initial organic solvent (e.g., DMSO or DMF) in the final aqueous solution may help maintain solubility.[3]
-
Use a different co-solvent system: For in vivo studies, formulations with SBE-β-CD or corn oil have been suggested.[3]
-
Sonication: Gentle sonication can help in redissolving small amounts of precipitate.[3]
-
Re-evaluate the required concentration: Determine if a lower concentration of zanubrutinib can be used in your experiment without compromising the results.[3]
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Possible Cause 1: Degradation of zanubrutinib in the stock solution.
-
Troubleshooting Steps:
-
Possible Cause 2: Instability in aqueous media over the duration of the experiment.
-
Troubleshooting Steps:
Visualizations
Caption: Zanubrutinib covalently inhibits BTK, blocking downstream signaling.
Caption: Workflow for determining the equilibrium solubility of zanubrutinib.
Caption: Decision tree for troubleshooting zanubrutinib precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Study of Zanubrutinib: An LC–PDA and LC–MS Approach [ouci.dntb.gov.ua]
- 5. Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Zanubrutinib Technical Support Center: Addressing Lot-to-Lot Variability in Research
Welcome to the Zanubrutinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential lot-to-lot variability of zanubrutinib in experimental settings. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the consistency and reliability of your research data.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why is it a concern for research-grade zanubrutinib?
A1: Lot-to-lot variability refers to the potential differences in the purity, composition, and activity of a chemical compound between different manufacturing batches. For a highly specific kinase inhibitor like zanubrutinib, even minor variations can impact experimental outcomes. These can arise from differences in the manufacturing process, leading to variations in purity, isomeric composition, or the presence of trace impurities.[1] While specific public data on zanubrutinib lot-to-lot variability is limited, it is a recognized potential issue for all small molecule inhibitors used in research.[1] Consistent compound quality is crucial for reproducible results in sensitive biochemical and cell-based assays.
Q2: How can I ensure the quality of a new lot of zanubrutinib?
A2: It is crucial to perform quality control (QC) checks on each new lot of zanubrutinib. Best practices include:
-
Certificate of Analysis (CoA) Review: Always request and carefully review the CoA from the supplier for each lot. Key parameters to check include purity (typically determined by HPLC), identity (confirmed by mass spectrometry and/or NMR), and appearance.
-
Internal QC Testing: If possible, perform internal analytical chemistry to confirm the identity and purity of the compound. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable methods.[1]
-
Functional Validation: Functionally test each new lot in a standardized, validated assay before using it in large-scale or critical experiments. A biochemical IC50 determination against purified BTK enzyme or a cell-based assay measuring inhibition of BTK signaling are recommended.
Q3: What are the recommended storage and handling procedures for zanubrutinib to minimize variability?
A3: Proper storage and handling are critical for maintaining the integrity of zanubrutinib.
-
Solid Form: Zanubrutinib as a solid is stable for at least four years when stored at -20°C.[2][3]
-
Stock Solutions: For in vitro experiments, dimethyl sulfoxide (DMSO) is a commonly used solvent.[2][3] Stock solutions in DMSO can be stored for up to one year at -20°C or up to two years at -80°C.[2]
-
Aqueous Solutions: Zanubrutinib has low aqueous solubility.[2][3] Aqueous solutions are not recommended for storage for more than one day.[2][3]
-
Freeze-Thaw Cycles: To avoid degradation, it is recommended to aliquot stock solutions into single-use volumes to minimize repeated freeze-thaw cycles.[1]
Q4: My observed IC50 value for zanubrutinib differs from published values. What could be the cause?
A4: Discrepancies in IC50 values can arise from several factors, not necessarily related to lot-to-lot variability:
-
Assay Conditions: IC50 values are highly dependent on the specific experimental conditions.[4] Factors such as ATP concentration in biochemical assays, cell type, cell density, serum concentration in cell-based assays, and incubation time can all influence the apparent potency of an inhibitor.[1][5]
-
Serum Protein Binding: Zanubrutinib is approximately 94% bound to plasma proteins.[5] In cell-based assays containing serum, this binding can reduce the free concentration of zanubrutinib available to interact with BTK, leading to a higher apparent IC50 compared to biochemical assays.[5]
-
Data Analysis: The mathematical model used to fit the dose-response curve and calculate the IC50 can also contribute to variations.[6]
Troubleshooting Guide: Inconsistent Experimental Results
If you are observing inconsistent results with zanubrutinib that you suspect may be due to lot-to-lot variability, follow this troubleshooting workflow.
Data Presentation
Table 1: In Vitro Potency of Zanubrutinib
| Assay Type | Target | IC50 (nM) | Cell Line | Notes |
| Biochemical | BTK | 0.3 | - | Potent and covalent inhibitor.[3] |
| Biochemical | EGFR | 0.62-33 | - | Also inhibits other kinases at higher concentrations.[3] |
| Biochemical | Tec | 0.62-33 | - | Also inhibits other kinases at higher concentrations.[3] |
| Biochemical | Blk | 0.62-33 | - | Also inhibits other kinases at higher concentrations.[3] |
| Biochemical | BMX | 0.62-33 | - | Also inhibits other kinases at higher concentrations.[3] |
| Biochemical | HER4 | 0.62-33 | - | Also inhibits other kinases at higher concentrations.[3] |
| Biochemical | TXK | 0.62-33 | - | Also inhibits other kinases at higher concentrations.[3] |
| Cell-based | BTK phosphorylation (Y233) | 1.8 | Ramos | Measures inhibition of BTK autophosphorylation.[3] |
| Cell-based | Cell Viability | 0.36 | Rec-1 | Demonstrates cytotoxic effect in a mantle cell lymphoma line.[3] |
Table 2: Recommended Storage Conditions for Zanubrutinib
| Form | Solvent | Storage Temperature | Stability | Reference |
| Solid | - | -20°C | ≥ 4 years | [2][3] |
| Stock Solution | DMSO | -20°C | 1 year | [2] |
| Stock Solution | DMSO | -80°C | 2 years | [2] |
| Aqueous Solution | Aqueous Buffer | Room Temperature | ≤ 1 day | [2][3] |
Experimental Protocols
Protocol 1: Biochemical BTK Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays and is suitable for determining the biochemical IC50 of zanubrutinib.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of zanubrutinib in DMSO, then dilute further in kinase assay buffer.
-
Dilute purified recombinant BTK enzyme in kinase assay buffer.
-
Prepare a substrate (e.g., poly-GT) and ATP solution in kinase assay buffer. The ATP concentration should be at or near the Km for BTK.
-
-
Kinase Reaction:
-
In a 384-well plate, add the BTK enzyme, the substrate/ATP mix, and the diluted zanubrutinib. Include a no-inhibitor control (DMSO vehicle).
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[7]
-
-
Signal Generation:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each zanubrutinib concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the zanubrutinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-BTK in a Cellular Context
This protocol allows for the assessment of zanubrutinib's activity by measuring the inhibition of BTK autophosphorylation in a cellular context.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving Zanubrutinib Delivery in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful delivery of zanubrutinib in animal models.
I. Frequently Asked Questions (FAQs)
1. Q: What is the mechanism of action of zanubrutinib?
A: Zanubrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] It forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[1] This action blocks BTK's enzymatic activity, which is a critical component of the B-cell receptor (BCR) signaling pathway.[4][5] The inhibition of BTK disrupts downstream signaling cascades essential for the proliferation, trafficking, and survival of malignant B-cells.[6]
2. Q: What are the recommended solvents for dissolving zanubrutinib for in vitro and in vivo studies?
A: For in vitro studies, zanubrutinib is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[7] Due to its low aqueous solubility, for in vivo studies, it is typically administered as a suspension. Common vehicles include aqueous solutions of methylcellulose (e.g., 0.5%) often with a surfactant like Tween 80, or formulations with SBE-β-CD or corn oil.[7]
3. Q: How should I prepare a zanubrutinib formulation for oral gavage in mice?
A: A common method is to prepare a suspension. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used. Another approach involves using SBE-β-CD; a stock solution in DMSO can be diluted into a 20% SBE-β-CD solution in saline to form a suspension suitable for oral administration. Always ensure the final formulation is homogenous before administration.
4. Q: What are the known off-target effects of zanubrutinib in preclinical models?
A: Zanubrutinib was designed for greater selectivity compared to the first-generation BTK inhibitor, ibrutinib.[1][2][3] Its primary off-target interactions are with other kinases in the TEC and EGFR families, but its inhibitory activity against these is significantly lower than ibrutinib's.[1] Preclinical studies have shown that zanubrutinib is more selective for BTK over other kinases such as EGFR, ITK, TEC, HER2, and JAK3.[1] This increased specificity contributes to its improved safety profile, with a lower incidence of adverse events like diarrhea and rash which are associated with EGFR inhibition.[1] Nonclinical safety studies in rats and dogs have shown a broad safety window.[8]
5. Q: How can I assess whether zanubrutinib is engaging its target in vivo?
A: Target engagement can be assessed by measuring BTK occupancy in peripheral blood mononuclear cells (PBMCs) or splenocytes. This is often done using ELISA-based or TR-FRET assays. Another method is to measure the phosphorylation of BTK (p-BTK) at Tyr223 or downstream signaling proteins like PLCγ2 via Western blot in tissues of interest, such as the spleen. A reduction in phosphorylation indicates target engagement.
II. Troubleshooting Guides
This section addresses common issues encountered during the in vivo administration of zanubrutinib.
Issue 1: High Variability in Plasma Concentrations Between Animals
| Possible Cause | Troubleshooting Steps |
| Inaccurate Dosing | - Ensure the dosing suspension is homogenous. Vortex the suspension before drawing each dose. - Use a calibrated positive displacement pipette or syringe to ensure accurate volume administration. - For oral gavage, ensure the full dose is delivered to the stomach and not regurgitated. |
| Improper Gavage Technique | - Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure correct placement of the gavage needle. - Consider precoating the gavage needle with sucrose to reduce animal stress, which can affect gastrointestinal motility.[9] |
| Food Effects | - Standardize the feeding schedule. Fasting animals for a few hours before dosing can reduce variability in gastric emptying and absorption. However, be aware that this may also alter the pharmacokinetic profile. |
| Formulation Instability | - Assess the stability of your zanubrutinib formulation over the duration of the experiment. Zanubrutinib is susceptible to degradation under acidic and alkaline conditions.[7][10] Prepare fresh formulations as needed. |
Issue 2: Precipitation of Zanubrutinib in the Formulation
| Possible Cause | Troubleshooting Steps |
| Exceeding Solubility Limit | - If using a co-solvent system, ensure the final concentration of the organic solvent is sufficient to maintain solubility upon dilution with an aqueous vehicle. - Consider using a different vehicle system, such as SBE-β-CD or a lipid-based formulation like corn oil, which can improve the solubility of hydrophobic compounds.[7] |
| Temperature Effects | - Some formulations may be sensitive to temperature changes. Prepare and store the formulation at a consistent temperature. Gentle warming or sonication may help redissolve precipitates, but be cautious of potential degradation at high temperatures.[7] |
| Incorrect pH | - Ensure the pH of the final formulation is within a range where zanubrutinib is stable. As it can degrade in acidic or alkaline conditions, a neutral pH is generally preferred.[7][10] |
Issue 3: Adverse Effects or Toxicity in Animals
| Possible Cause | Troubleshooting Steps |
| Vehicle Toxicity | - High concentrations of some organic solvents like DMSO can be toxic. Ensure the final concentration of any co-solvent is within a tolerated range for the chosen administration route and animal species. - Always include a vehicle-only control group to differentiate between vehicle-related effects and compound toxicity. |
| Gavage-Related Injury | - Use the correct size and type of gavage needle for the animal's weight. A flexible plastic feeding tube can be a safer alternative to rigid metal needles. - Ensure proper restraint and technique to avoid perforation of the esophagus or trachea. |
| Compound-Related Toxicity | - While zanubrutinib has a good safety profile, high doses may still lead to toxicity.[8] If unexpected toxicity is observed, consider reducing the dose. - Review preclinical toxicology data to understand potential target organs for toxicity.[8] |
III. Data Presentation
Table 1: Pharmacokinetic Parameters of Zanubrutinib in Rodents (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Bioavailability (%) | Reference |
| Mouse | 30 (intragastric) | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
| Rat | 5 | 235 | 0.5 | 257 | 23.6 | [6] |
| Rat | 30 | Not Specified | Not Specified | Not Specified | Not Specified | [12] |
Note: This table summarizes available quantitative data. "Not Specified" indicates that the value was not provided in the cited source.
IV. Experimental Protocols
Protocol for Preparation of Zanubrutinib Suspension for Oral Gavage (10 mg/mL)
Materials:
-
Zanubrutinib powder
-
Vehicle: 0.5% (w/v) Methylcellulose and 0.1% (v/v) Tween 80 in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile tubes
Procedure:
-
Prepare the Vehicle:
-
To prepare 100 mL of vehicle, add 0.5 g of methylcellulose to approximately 90 mL of hot sterile water (~60-70°C) while stirring vigorously.
-
Once the methylcellulose is dispersed, allow the solution to cool to room temperature.
-
Add 0.1 mL of Tween 80 and stir until fully dissolved.
-
Bring the final volume to 100 mL with sterile water.
-
-
Prepare the Zanubrutinib Suspension:
-
Weigh the required amount of zanubrutinib powder for the desired final volume and concentration (e.g., 100 mg for 10 mL of a 10 mg/mL suspension).
-
Place the zanubrutinib powder in a mortar.
-
Add a small amount of the vehicle to the powder and triturate with the pestle to form a smooth paste. This step is crucial to ensure the particles are well-wetted and to prevent clumping.
-
Gradually add the remaining vehicle while continuing to mix.
-
Transfer the suspension to a sterile tube containing a magnetic stir bar.
-
Stir the suspension for at least 30 minutes to ensure homogeneity.
-
Visually inspect for any large aggregates.
-
Continuously stir the suspension during dosing to maintain homogeneity.
-
Protocol for a Pharmacokinetic (PK) and Pharmacodynamic (PD) Study in Mice
1. Animal Acclimatization and Grouping:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
Randomly assign mice to treatment groups (e.g., vehicle control, zanubrutinib treatment).
2. Zanubrutinib Administration:
-
Prepare the zanubrutinib suspension as described in Protocol 1.
-
Administer a single dose of zanubrutinib or vehicle via oral gavage at the desired concentration (e.g., 30 mg/kg).
3. Blood Sampling for PK Analysis:
-
Collect blood samples (e.g., 30-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like tail vein or saphenous vein sampling.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood to obtain plasma by centrifugation and store at -80°C until analysis by LC-MS/MS.
4. Tissue Collection for PD Analysis:
-
At the end of the study (e.g., 24 hours post-dose), euthanize the mice.
-
Collect tissues of interest, such as the spleen, for pharmacodynamic analysis.
5. Splenocyte Isolation and Western Blot for p-BTK:
-
Isolate splenocytes from the harvested spleens.
-
Mechanically dissociate the spleen in an appropriate buffer (e.g., RPMI).
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using an RBC lysis buffer.
-
Wash and resuspend the splenocytes.
-
-
Prepare protein lysates from the splenocytes.
-
Perform Western blot analysis using primary antibodies against phosphorylated BTK (p-BTK Tyr223) and total BTK. An HRP-conjugated secondary antibody and ECL substrate are used for detection.
-
Quantify the band intensities to determine the ratio of p-BTK to total BTK, which reflects the level of target inhibition.
V. Mandatory Visualizations
Diagram 1: Zanubrutinib Mechanism of Action in the BCR Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Zanubrutinib: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. benchchem.com [benchchem.com]
- 8. Nonclinical Safety Assessment of Zanubrutinib: A Novel Irreversible BTK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative evaluation and pharmacokinetic characteristics of the irreversible BTK inhibitor zanubrutinib in mouse plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel UHPLC‒MS/MS method for quantitative analysis of zanubrutinib in rat plasma: application to an in vivo interaction study between zanubrutinib and triazole antifungal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Zanubrutinib
This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies of zanubrutinib. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is zanubrutinib known to be unstable?
A1: Forced degradation studies have consistently shown that zanubrutinib is susceptible to degradation under acidic, alkaline, oxidative, and reductive stress conditions.[1][2][3][4][5][6]
Q2: Is zanubrutinib stable under all stress conditions?
A2: Zanubrutinib is reported to be relatively stable under neutral hydrolysis, photolytic, and thermal stress conditions.[1][2][3][6][7] However, one study did observe degradation under thermal stress, so it is crucial to carefully control temperature during experiments.[8]
Q3: How many degradation products of zanubrutinib have been identified?
A3: The number of identified degradation products varies between studies. One study characterized a total of thirteen degradation products under various hydrolytic and thermal stress conditions.[8] Another study identified four major degradants resulting from acid, base, oxidative, and reductive stress.[1][2][3][5]
Q4: What is the recommended analytical method for separating zanubrutinib from its degradation products?
A4: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.[1][4][5] A common approach utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer, such as 0.1% triethylamine or 0.1% orthophosphoric acid.[1][9] Detection is typically performed using a PDA detector at approximately 219-220 nm.[1][9]
Q5: How can the structures of the degradation products be elucidated?
A5: Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (e.g., Q-Tof), is a powerful technique for characterizing the chemical structures of degradation products.[1][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape or resolution in HPLC. | - Inappropriate mobile phase composition or pH. - Column degradation. - Sample overload. | - Optimize the mobile phase by adjusting the organic solvent ratio and buffer pH. - Use a new or different C18 column. - Reduce the injection volume or sample concentration. |
| Inconsistent degradation results. | - Variation in stress condition parameters (temperature, reagent concentration, time). - Instability of the degradation products. | - Precisely control and monitor all stress condition parameters. - Analyze samples immediately after the stress period or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
| Precipitation of zanubrutinib in aqueous buffers. | - The concentration of zanubrutinib exceeds its solubility limit. | - Increase the proportion of organic solvent (e.g., DMF or DMSO) in the final aqueous solution if the experimental conditions allow.[6] |
| No degradation observed under expected stress conditions. | - Insufficient stress applied (concentration of stressor, temperature, or duration is too low). - Incorrect preparation of stressor solutions. | - Increase the concentration of the stressor, the temperature, or the duration of the stress period. - Verify the preparation and concentration of all stressor solutions. |
Experimental Protocols
Forced Degradation Experimental Workflow
The following diagram outlines a typical workflow for conducting forced degradation studies of zanubrutinib.
References
- 1. Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Study of Zanubrutinib: An LC–PDA and LC–MS Approach [ouci.dntb.gov.ua]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. LC-PDA-QTof-MS characterization of the stress degradation products of Zanubrutinib: A novel BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Zanubrutinib Technical Support Center: Protocols and Troubleshooting for Primary Cell Research
Welcome to the Zanubrutinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing zanubrutinib in primary cell experiments. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to ensure the success of your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of zanubrutinib?
A1: Zanubrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1] It forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[1][2] This action blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, and survival of B-cells.[1] By inhibiting BTK, zanubrutinib effectively suppresses the growth of malignant B-cells.[1]
Q2: What are the known off-target effects of zanubrutinib in primary cells?
A2: Zanubrutinib was designed to have minimal off-target effects compared to the first-generation BTK inhibitor, ibrutinib.[3][4] While it is highly selective for BTK, some minor off-target inhibition has been observed for other kinases like interleukin-2-inducible T-cell kinase (ITK) and epidermal growth factor receptor (EGFR), but with significantly less potency than ibrutinib.[1] This increased selectivity contributes to a more favorable safety profile, with a lower incidence of adverse events such as rash and diarrhea, which are associated with EGFR inhibition.[3]
Q3: How can I overcome zanubrutinib resistance in my primary cell cultures?
A3: Resistance to zanubrutinib can emerge, often through mutations in the BTK gene at or near the Cys481 binding site.[5][6] Overcoming this can be approached by exploring combination therapies. Synergistic effects have been seen when combining zanubrutinib with other agents like BCL-2 inhibitors (e.g., venetoclax) or PI3K inhibitors, which target parallel survival pathways.[5]
Q4: What is the recommended solvent and storage condition for zanubrutinib for in vitro use?
A4: For in vitro experiments, zanubrutinib is most commonly dissolved in dimethyl sulfoxide (DMSO).[7] It is recommended to prepare a high-concentration stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C.[7] Zanubrutinib is hygroscopic, so using fresh, anhydrous DMSO is advised to ensure stability and solubility.[7]
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in cell viability (IC50) assays.
-
Possible Cause 1: Drug Instability: Zanubrutinib may degrade in aqueous culture media over long incubation periods (e.g., 72 hours).[7]
-
Solution: Prepare fresh dilutions of zanubrutinib in your culture medium immediately before each experiment. Minimize the incubation time in aqueous media if your experimental design allows.[7]
-
-
Possible Cause 2: Serum Protein Binding: Zanubrutinib has a high affinity for plasma proteins (~94% bound).[8] Serum in your culture medium can sequester the drug, reducing the free concentration available to act on the cells and leading to a higher apparent IC50.[8]
-
Solution: Standardize the type and percentage of serum (e.g., FBS) across all experiments. For consistency with published data, match the serum concentration used in those studies. Consider performing an IC50 shift assay with and without serum to quantify the impact of protein binding.[8]
-
-
Possible Cause 3: Drug Precipitation: The concentration of zanubrutinib may exceed its solubility limit in the final aqueous buffer, especially at higher concentrations.[7]
-
Solution: Visually inspect for any precipitate in your drug dilutions. If precipitation is observed, you can try slightly increasing the percentage of the initial organic solvent (e.g., DMSO) in the final solution, if tolerated by your primary cells. Gentle sonication may also help redissolve small amounts of precipitate.[7]
-
Issue 2: No or weak signal for phosphorylated BTK (p-BTK) in Western blot.
-
Possible Cause 1: Ineffective BCR Stimulation: Primary B-cells require stimulation to induce BTK phosphorylation.
-
Solution: Ensure your stimulating agent (e.g., anti-IgM) is active and used at an optimal concentration (typically around 10 µg/mL). The stimulation time is also critical; a short duration of 10 minutes is often sufficient to see peak phosphorylation.[9]
-
-
Possible Cause 2: Suboptimal Lysis Buffer: Incomplete cell lysis or failure to preserve phosphorylation status.
-
Possible Cause 3: Poor Antibody Performance: The primary antibody against p-BTK may not be sensitive or specific enough.
-
Solution: Use a well-validated antibody for p-BTK (e.g., targeting Tyr223). Check the antibody datasheet for recommended dilutions and blocking conditions (e.g., 5% BSA in TBST).[10]
-
Quantitative Data Summary
The following tables summarize key quantitative data for zanubrutinib from preclinical studies. Note that IC50 values can vary depending on the cell type and assay conditions.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Cell Viability) | REC-1 (MCL) | 0.9 nM | [3] |
| TMD8 (ABC-DLBCL) | 0.4 nM | [3] | |
| OCI-Ly-10 (ABC-DLBCL) | 1.5 nM | [3] | |
| IC50 (BTK Enzymatic Activity) | Recombinant BTK | 1.5 nM | [5] |
| IC50 (p-BTK Y223 Inhibition) | Ramos (Burkitt's Lymphoma) | 1-10 nM | [5] |
| EC50 (CD69 Downregulation) | BCR-stimulated PBMCs | 12 nM | [5] |
Key Experimental Protocols
Western Blot Analysis of BTK Phosphorylation
This protocol assesses the inhibitory effect of zanubrutinib on BTK autophosphorylation in primary B-cells.
Materials:
-
Isolated primary B-cells
-
Complete RPMI-1640 medium with 10% FBS
-
Zanubrutinib (dissolved in DMSO)
-
Anti-human IgM, F(ab')2 fragment
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-phospho-BTK (Tyr223), Rabbit anti-BTK (total)
-
HRP-conjugated goat anti-rabbit IgG
-
5% BSA in TBST
-
ECL substrate
Methodology:
-
Cell Culture and Treatment: Culture primary B-cells at a density of 1 x 10^6 cells/mL. Pre-treat cells with varying concentrations of zanubrutinib (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for 2 hours at 37°C.[9]
-
BCR Stimulation: Stimulate the cells with anti-human IgM (10 µg/mL) for 10 minutes at 37°C to induce BTK phosphorylation.[9]
-
Cell Lysis: Pellet the cells by centrifugation. Wash with ice-cold PBS, then lyse with RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE and Western Blot: Normalize protein concentrations, run on an SDS-PAGE gel, and transfer to a PVDF membrane.[9][11][12]
-
Antibody Incubation: Block the membrane with 5% BSA in TBST. Incubate with anti-p-BTK (Y223) primary antibody overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]
-
Detection: Detect the signal using an ECL substrate and an imaging system.[9]
-
Analysis: Quantify band intensities. Strip the membrane and re-probe for total BTK to normalize the p-BTK signal.[9]
Cell Viability/Proliferation Assay (MTT Assay)
This protocol determines the effect of zanubrutinib on the viability of primary lymphoma cells.
Materials:
-
Isolated primary lymphoma cells
-
96-well plate
-
Complete culture medium
-
Zanubrutinib (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[9]
-
Drug Treatment: Prepare serial dilutions of zanubrutinib. Add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated and untreated controls. Incubate for 72 hours at 37°C.[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[9]
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies zanubrutinib-induced apoptosis in primary cells using flow cytometry.
Materials:
-
Isolated primary cells
-
Zanubrutinib (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Methodology:
-
Cell Treatment: Treat primary cells with the desired concentrations of zanubrutinib or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
B-Cell Receptor (BCR) Signaling Pathway
Caption: BCR signaling pathway and the inhibitory action of zanubrutinib.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of BTK phosphorylation.
References
- 1. dovepress.com [dovepress.com]
- 2. Distinct BTK inhibitors differentially induce apoptosis but similarly suppress chemotaxis and lipid accumulation in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for overcoming resistance to Bruton's tyrosine kinase inhibitor zanubrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad.com [bio-rad.com]
Validation & Comparative
A Comparative Analysis of Zanubrutinib and Acalabrutinib: A Deep Dive into Bruton's Tyrosine Kinase Occupancy
For researchers, scientists, and drug development professionals, understanding the nuances of target engagement is paramount in the evaluation of kinase inhibitors. This guide provides a detailed comparative analysis of two next-generation Bruton's tyrosine kinase (BTK) inhibitors, zanubrutinib and acalabrutinib, with a specific focus on their BTK occupancy. The data presented is compiled from various clinical and preclinical studies to offer a comprehensive overview for informed decision-making in research and development.
Zanubrutinib and acalabrutinib are both potent, irreversible BTK inhibitors that have demonstrated significant efficacy in the treatment of various B-cell malignancies.[1][2] They function by covalently binding to the cysteine residue (Cys481) in the active site of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3][4] This irreversible inhibition blocks the downstream signaling cascade essential for B-cell proliferation and survival.[3] A key pharmacodynamic marker for these drugs is BTK occupancy, which measures the percentage of BTK enzyme bound by the inhibitor, providing direct evidence of target engagement.[3]
Quantitative Analysis of BTK Occupancy
The following table summarizes the BTK occupancy data for zanubrutinib and acalabrutinib from various clinical studies. It is important to note that these values are derived from separate trials and do not represent a direct head-to-head comparison within a single study.
| Drug | Dose | Tissue | Median BTK Occupancy | Key Findings |
| Zanubrutinib | 320 mg Once Daily (QD) | Peripheral Blood Mononuclear Cells (PBMCs) | >95%[5] | Median steady-state BTK occupancy was maintained at 100% for over 24 hours.[4] |
| Lymph Nodes | 94%[4] | Nodal BTK occupancy was >95% in 50% of patients.[5] | ||
| 160 mg Twice Daily (BID) | Peripheral Blood Mononuclear Cells (PBMCs) | >95%[5] | Median steady-state BTK occupancy was maintained at 100% for over 24 hours.[4] | |
| Lymph Nodes | 100%[4] | Sustained complete (>95%) BTK occupancy was more frequent with the BID regimen (89% of patients).[5][6] | ||
| Acalabrutinib | 200 mg Once Daily (QD) | Peripheral Blood Mononuclear Cells (PBMCs) | 92% (at trough)[7] | Median peak BTK occupancy was 99%.[7] |
| 100 mg Twice Daily (BID) | Peripheral Blood Mononuclear Cells (PBMCs) | 97% (at trough)[7] | BID dosing maintained higher BTK occupancy compared with QD dosing.[7][8] | |
| Lymph Nodes | Not explicitly stated in the provided results. | Twice daily dosing maintains near complete occupancy of BTK in blood and tissues.[7] |
Experimental Protocols for BTK Occupancy Measurement
The determination of BTK occupancy is crucial for assessing the pharmacodynamic effects of BTK inhibitors. Several methods are employed, with ELISA, flow cytometry, and mass spectrometry being the most common.
Enzyme-Linked Immunosorbent Assay (ELISA)-Based Method
A robust ELISA-based method is commonly used to quantify both free and total BTK protein levels in parallel.[9][10]
Protocol Outline:
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples.[3]
-
Cell Lysis: The isolated PBMCs are lysed to release intracellular proteins, including BTK.
-
Quantification of Free and Total BTK:
-
Total BTK: A standard sandwich ELISA is performed using two antibodies that bind to different epitopes of the BTK protein.
-
Free BTK: A competitive ELISA format is used where a labeled probe that binds to the active site of BTK competes with the unbound drug. The amount of bound probe is inversely proportional to the amount of free BTK.
-
-
Calculation of BTK Occupancy: The percentage of BTK occupancy is calculated using the following formula: BTK Occupancy (%) = [1 - (Free BTK Concentration / Total BTK Concentration)] x 100
Flow Cytometry-Based Assay
This method utilizes a fluorescently labeled probe that competes with the BTK inhibitor for binding to BTK within the cells.[3]
Protocol Outline:
-
PBMC Isolation: PBMCs are isolated from blood samples.[3]
-
Cell Staining: The cells are incubated with the fluorescently labeled BTK probe.
-
Flow Cytometry Analysis: A flow cytometer is used to measure the fluorescence intensity of individual cells. The amount of unoccupied BTK is proportional to the fluorescence signal.[3]
-
Calculation of BTK Occupancy: BTK occupancy is determined by comparing the fluorescence of treated samples to untreated controls.
Mass Spectrometry-Based Approach
This highly sensitive method directly measures the covalent modification of the BTK protein by the inhibitor.
Protocol Outline:
-
Protein Extraction and Digestion: BTK protein is extracted from cell lysates and digested into smaller peptides.
-
Mass Spectrometry Analysis: The peptide mixture is analyzed by mass spectrometry to identify the peptide containing the Cys481 residue.
-
Quantification: The relative abundance of the drug-bound peptide versus the unbound peptide is quantified to determine the percentage of BTK occupancy.[3]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
BTK Signaling Pathway Inhibition.
Experimental Workflow for BTK Occupancy.
Discussion and Conclusion
Both zanubrutinib and acalabrutinib demonstrate high and sustained BTK occupancy in peripheral blood. For zanubrutinib, the 160 mg twice-daily regimen appears to achieve more consistent and complete BTK occupancy in the lymph nodes compared to the 320 mg once-daily dose.[4][5] Similarly, for acalabrutinib, the 100 mg twice-daily dosing maintains higher trough BTK occupancy in PBMCs than the 200 mg once-daily regimen.[7] These findings suggest that the dosing schedule, in addition to the total daily dose, plays a critical role in maintaining target inhibition, particularly in tissue compartments.
The choice of assay for measuring BTK occupancy depends on the specific requirements of a study, including throughput, sensitivity, and available equipment.[3] While all three methods described provide valuable data, mass spectrometry offers the most direct and precise measurement of covalent drug binding.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor acalabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Zanubrutinib's In Vivo Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Zanubrutinib (Brukinsa®) is a next-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor designed for enhanced selectivity and sustained target inhibition.[1][2] Validating its engagement with BTK in vivo is critical for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and clinical efficacy. This guide provides a comparative analysis of zanubrutinib's target engagement with other BTK inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of BTK Inhibitor Target Engagement
Zanubrutinib was developed to maximize BTK occupancy while minimizing off-target effects, a key differentiator from the first-generation inhibitor ibrutinib and a favorable characteristic compared to other second-generation inhibitors like acalabrutinib.[1][3] This is achieved through its unique PK/PD properties, which allow it to maintain high and sustained levels of BTK occupancy in both peripheral blood and tissue compartments.[1][4]
Data Presentation
Table 1: Comparison of BTK Occupancy by Different BTK Inhibitors
| Inhibitor | Dosage Regimen | Tissue | Median BTK Occupancy (at trough) | Citation(s) |
| Zanubrutinib | 160 mg twice daily | PBMCs | 100% | [4] |
| Lymph Nodes | 100% | [4] | ||
| 320 mg once daily | PBMCs | 100% | [4] | |
| Lymph Nodes | 94% | [4] | ||
| Ibrutinib | 420 mg once daily | PBMCs | >90% (with some patients dropping below 80%) | [5] |
| Acalabrutinib | 100 mg twice daily | PBMCs | ~97.6% | [6] |
Table 2: Kinase Selectivity Profile of Zanubrutinib vs. Ibrutinib
| Kinase Target | Zanubrutinib (% inhibition at 1 µM) | Ibrutinib (% inhibition at 1 µM) | Implication | Citation(s) |
| BTK | >99% | >99% | Primary Target | [5] |
| EGFR | <10% | >90% | Lower potential for skin and GI toxicities | [5] |
| TEC | <20% | >90% | Lower potential for bleeding events | [5] |
| ITK | <20% | >90% | Reduced impact on T-cell function | [5] |
| JAK3 | <10% | >50% | Lower potential for off-target immune effects | [4] |
Experimental Protocols for Validating Target Engagement
The primary methods for quantifying BTK occupancy in vivo are the enzyme-linked immunosorbent assay (ELISA) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
ELISA-Based BTK Occupancy Assay
This method relies on the capture of free (unbound) BTK from cell lysates.
Protocol:
-
Sample Collection and Processing:
-
Collect peripheral blood samples at predetermined time points (e.g., pre-dose, and various post-dose time points).
-
Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation.
-
Lyse cell pellets using a suitable lysis buffer containing protease inhibitors.
-
-
Assay Procedure:
-
Total BTK Measurement:
-
Coat 96-well plates with an anti-BTK capture antibody overnight at 4°C.
-
Block the plates with a blocking buffer (e.g., BSA) for 2-3 hours at room temperature.
-
Add cell lysates to the wells and incubate for 1 hour to allow the capture of total BTK protein.
-
Wash the wells and add a detection anti-BTK antibody conjugated to an enzyme (e.g., HRP).
-
Add substrate and measure the signal.
-
-
Free BTK Measurement:
-
In parallel, use plates coated with NeutrAvidin.
-
Incubate cell lysates with a biotinylated-zanubrutinib probe that binds to the unoccupied BTK active site.
-
Add the lysate-probe mixture to the NeutrAvidin-coated plates and incubate.
-
Wash and detect the captured biotinylated probe using streptavidin-HRP.
-
-
-
Calculation of BTK Occupancy:
-
Calculate the percentage of BTK occupancy using the following formula: % Occupancy = (1 - [Free BTK] / [Total BTK]) * 100
-
Homogeneous TR-FRET BTK Occupancy Assay
This assay offers a higher throughput format for measuring free and total BTK simultaneously in the same well.
Protocol:
-
Sample Preparation: Prepare cell lysates from PBMCs or other relevant tissues as described in the ELISA protocol.
-
Assay Reaction:
-
Prepare a master mix containing:
-
A terbium-conjugated anti-BTK antibody (donor fluorophore).
-
A biotinylated covalent BTK probe.
-
Streptavidin-conjugated fluorophore (acceptor 1 for free BTK).
-
A second anti-BTK antibody conjugated to a different fluorophore (acceptor 2 for total BTK).
-
-
Add the master mix to the cell lysates in a microplate.
-
-
Data Acquisition:
-
Incubate the plate to allow for antibody and probe binding.
-
Read the plate on a TR-FRET enabled reader, measuring the emission at two different wavelengths corresponding to the two acceptor fluorophores.
-
-
Calculation of BTK Occupancy:
-
The ratio of the two emission signals is used to determine the proportion of free and total BTK, from which the occupancy is calculated.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. beonemedaffairs.com [beonemedaffairs.com]
- 2. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does zanubrutinib compare to other Bruton's tyrosine kinase inhibitors? [synapse.patsnap.com]
- 4. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zanubrutinib: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Cross-validation of zanubrutinib efficacy in different cancer cell lines
An objective analysis of zanubrutinib's performance against alternative Bruton's tyrosine kinase (BTK) inhibitors in preclinical cancer models, supported by experimental data and detailed protocols.
Zanubrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) designed to improve upon the first-generation inhibitor, ibrutinib, by maximizing BTK occupancy and minimizing off-target effects.[1] As a critical kinase in the B-cell receptor (BCR) signaling pathway, BTK is a key therapeutic target in various B-cell malignancies where this pathway is often constitutively active, driving cell proliferation and survival.[1][2] Zanubrutinib, like other covalent inhibitors such as ibrutinib and acalabrutinib, forms an irreversible covalent bond with a cysteine residue (Cys481) in the ATP-binding site of the BTK enzyme, effectively blocking its kinase activity.[2] This guide provides a comparative overview of zanubrutinib's efficacy in different cancer cell lines, supported by quantitative data and detailed experimental methodologies for researchers.
Comparative Efficacy in Cancer Cell Lines
The anti-proliferative activity of BTK inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit the growth of 50% of the cancer cells. Preclinical studies in various lymphoma cell lines demonstrate zanubrutinib's potent activity, particularly in models of Mantle Cell Lymphoma (MCL) and the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).
Notably, the pattern of activity for second-generation inhibitors like zanubrutinib and acalabrutinib appears most pronounced in cell lines that are highly sensitive to the first-generation inhibitor ibrutinib.[3][4]
| Cell Line | Cancer Type | Zanubrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) |
| TMD8 | ABC-DLBCL | 0.4 - 0.54 | ~10 | N/A |
| OCI-Ly-10 | ABC-DLBCL | 1.5 | N/A | N/A |
| REC-1 | MCL | 0.36 - 0.9 | N/A | N/A |
| Jeko-1 | MCL | 20.0 | N/A | ~2.5 |
| Mino | MCL | 3.8 | N/A | N/A |
| Note: Data is compiled from multiple sources.[3][4][5][6][7] Direct comparison is best made when data is generated within the same study under identical conditions. N/A indicates data was not available in the reviewed sources. |
Signaling Pathway Inhibition
Zanubrutinib's mechanism of action is the disruption of the B-cell receptor (BCR) signaling cascade. This pathway is essential for the development, survival, and proliferation of malignant B-lymphocytes.[8] By irreversibly inhibiting BTK, zanubrutinib prevents the phosphorylation and subsequent activation of downstream effectors like phospholipase C gamma 2 (PLCγ2), which in turn suppresses major pro-survival pathways, including nuclear factor-κB (NF-κB). This blockade ultimately leads to the induction of apoptosis (programmed cell death) in malignant B-cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of BTK inhibitors like zanubrutinib.
Cell Viability / Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The principle relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[1]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Zanubrutinib and other BTK inhibitors
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and resuspend them in fresh medium. Plate the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Drug Treatment: Prepare serial dilutions of zanubrutinib and other test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO) and wells with medium only (for background blank).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes.[1]
-
Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background.[1]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the drug concentration and use a non-linear regression model to determine the IC50 value.
Western Blot Analysis of BTK Phosphorylation
This technique is used to detect the phosphorylation status of BTK, providing direct evidence of the inhibitor's target engagement and mechanism of action. A reduction in phosphorylated BTK (p-BTK) indicates successful inhibition.
Materials:
-
Cancer cell lines
-
Zanubrutinib and other BTK inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST; avoid milk as it contains phosphoproteins)
-
Primary antibodies: anti-p-BTK (e.g., Tyr223) and anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to grow to a suitable confluency. Treat the cells with various concentrations of zanubrutinib or vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and then lyse them by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Normalize protein amounts for all samples, mix with SDS-PAGE sample buffer, and denature by heating at 95°C for 5 minutes. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with the primary anti-p-BTK antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody & Detection: Wash the membrane multiple times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Re-probing for Total BTK: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total BTK, followed by the secondary antibody and detection steps. This confirms that changes in the p-BTK signal are due to inhibition and not differences in protein loading.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. US11970500B1 - Crystalline form of (s)-7-(1-acryloylpiperidin-4-yl)- 2-(4-phenoxyphenyl)-4,5,6,7-tetra- hydropyrazolo[1,5-a]pyrimidine-3-carboxamide, preparation, and uses thereof - Google Patents [patents.google.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. pharmacytimes.com [pharmacytimes.com]
A Comparative Analysis of the Safety Profiles of Zanubrutinib and Other BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of Bruton's Tyrosine Kinase (BTK) inhibitors has revolutionized the treatment landscape for various B-cell malignancies. However, the first-generation BTK inhibitor, ibrutinib, has been associated with off-target effects leading to notable adverse events. Next-generation BTK inhibitors, including zanubrutinib and acalabrutinib, were designed to offer greater selectivity and, consequently, a more favorable safety profile. This guide provides a side-by-side comparison of the safety profiles of zanubrutinib, ibrutinib, and acalabrutinib, supported by data from key head-to-head clinical trials.
Executive Summary
Clinical evidence, primarily from the ALPINE and ELEVATE-RR trials, demonstrates that next-generation BTK inhibitors, zanubrutinib and acalabrutinib, exhibit a superior safety profile compared to the first-generation inhibitor, ibrutinib. This is largely attributed to their increased selectivity for the BTK protein, minimizing off-target kinase inhibition that can lead to cardiovascular and other adverse events.[1][2] Zanubrutinib has shown a particularly favorable cardiac safety profile, with significantly lower rates of atrial fibrillation compared to ibrutinib.[3][4] While all BTK inhibitors share some class-related side effects, the incidence and severity of key adverse events are demonstrably lower with the newer agents, supporting their increased use in clinical practice.
Data Presentation: Comparative Safety Profiles
The following tables summarize the incidence of key adverse events (AEs) from major clinical trials comparing zanubrutinib, ibrutinib, and acalabrutinib.
Table 1: Head-to-Head Comparison of Zanubrutinib and Ibrutinib (ALPINE Trial)
Any-Grade Adverse Events of Clinical Interest
| Adverse Event | Zanubrutinib (n=327) | Ibrutinib (n=325) |
| Atrial Fibrillation/Flutter | 7.1% | 17.0% |
| Hypertension | 27.2% | 25.3% |
| Major Bleeding | Not Reported | Not Reported |
| Diarrhea | 18.8% | 25.6% |
| Arthralgia | Not Reported | Not Reported |
| Neutropenia | 29.3% | 24.4% |
| Infection | 71.3% | 73.1% |
| COVID-19 | 46.0% | 33.3% |
| Upper Respiratory Tract Infection | 29.3% | 19.8% |
| Data from the final comparative analysis of the ALPINE trial with a median follow-up of 42.5 months.[3][4] |
Grade ≥3 Adverse Events
| Adverse Event | Zanubrutinib (n=327) | Ibrutinib (n=325) |
| Neutropenia | 16.0% | 13.9% |
| Hypertension | 14.8% | 11.1% |
| Data from the ALPINE trial.[5] |
Table 2: Head-to-Head Comparison of Acalabrutinib and Ibrutinib (ELEVATE-RR Trial)
Any-Grade Adverse Events of Clinical Interest
| Adverse Event | Acalabrutinib (n=266) | Ibrutinib (n=263) | P-value |
| Atrial Fibrillation/Flutter | 9.4% | 16.0% | 0.02 |
| Hypertension | 9.4% | 23.2% | <0.05 |
| Bleeding Events | 38.0% | 51.3% | <0.05 |
| Diarrhea | 35.0% | 46.0% | <0.05 |
| Arthralgia | 16.0% | 23.0% | <0.05 |
| Headache | 35.0% | 20.0% | <0.05 |
| Cough | 29.0% | 21.0% | <0.05 |
| Data from a post-hoc analysis of the ELEVATE-RR trial with a median follow-up of 40.9 months.[6][7] |
Table 3: Safety Profile of Zanubrutinib in Treatment-Naïve CLL/SLL (SEQUOIA Trial)
Any-Grade Adverse Events of Special Interest (Zanubrutinib Arm)
| Adverse Event | Incidence |
| Hemorrhage | 54 (patients) |
| Infection | 49 (patients) |
| Second Primary Malignancy | 23 (patients) |
| Skin Cancers | 22 (patients) |
Grade ≥3 Adverse Events of Special Interest (Zanubrutinib Arm)
| Adverse Event | Incidence |
| Infections | 33 (patients) |
| Neutropenia | 16 (patients) |
| Hypertension | 8 (patients) |
| Second Primary Malignancy | 7 (patients) |
| Data from Arm C of the SEQUOIA trial.[8] |
Table 4: Long-Term Safety Profile of Ibrutinib in First-Line CLL/SLL (RESONATE-2 Trial)
Most Common Any-Grade Adverse Events (up to 10 years of follow-up)
| Adverse Event | Incidence |
| Diarrhea | 52% |
| Fatigue | 41% |
| Cough | 39% |
| Nausea | 32% |
| Arthralgia | 31% |
| Peripheral Edema | 31% |
| Hypertension | 30% |
| Atrial Fibrillation | 24% |
| Data from the final analysis of the RESONATE-2 study.[3][9] |
Experimental Protocols
Below are summaries of the methodologies for the key clinical trials cited in this guide.
ALPINE Trial (NCT03734016)
-
Objective: To compare the efficacy and safety of zanubrutinib versus ibrutinib in patients with relapsed or refractory (R/R) chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL).[10][11]
-
Study Design: A global, Phase 3, randomized, open-label study.[10]
-
Patient Population: 652 patients with R/R CLL/SLL who had received at least one prior therapy.[3]
-
Treatment Arms:
-
Zanubrutinib: 160 mg orally twice daily.
-
Ibrutinib: 420 mg orally once daily.
-
-
Primary Endpoint: Overall response rate (ORR) as assessed by an independent review committee.[10]
-
Secondary Endpoints: Progression-free survival (PFS), duration of response (DOR), overall survival (OS), and safety.[3]
-
Safety Assessment: Adverse events were monitored throughout the study and for 30 days after the last dose. The severity of AEs was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
ELEVATE-RR Trial (NCT02477696)
-
Objective: To evaluate the noninferiority of acalabrutinib versus ibrutinib in terms of progression-free survival (PFS) in patients with previously treated, high-risk CLL.[7][12]
-
Study Design: A Phase 3, randomized, multicenter, open-label, noninferiority trial.[13]
-
Patient Population: 533 patients with previously treated CLL with del(17p) or del(11q).[14]
-
Treatment Arms:
-
Primary Endpoint: PFS assessed by an independent review committee.[7]
-
Key Secondary Endpoints: Incidence of any-grade atrial fibrillation/flutter, incidence of grade ≥3 infection, incidence of Richter's transformation, and overall survival.
-
Safety Assessment: Safety and tolerability were assessed by monitoring adverse events, laboratory parameters, and vital signs throughout the study.
SEQUOIA Trial (NCT03336333)
-
Objective: To compare the efficacy and safety of zanubrutinib versus bendamustine plus rituximab (BR) in patients with previously untreated CLL/SLL.[6]
-
Study Design: A Phase 3, randomized, open-label, multicenter study with three cohorts. Cohort 1 randomized patients without del(17p) to zanubrutinib or BR. Cohorts 2 and 3 were non-randomized and included patients with del(17p).[6]
-
Patient Population: Patients with treatment-naïve CLL/SLL.
-
Treatment Arms (Cohort 1):
-
Zanubrutinib: 160 mg orally twice daily.
-
Bendamustine plus Rituximab: Standard dosing for six 28-day cycles.
-
-
Primary Endpoint: Progression-free survival (PFS) as assessed by an independent review committee.
-
Safety Assessment: Adverse events were monitored and graded using NCI CTCAE.
RESONATE-2 Trial (NCT01722487)
-
Objective: To compare the efficacy and safety of ibrutinib versus chlorambucil in older patients with treatment-naïve CLL/SLL.
-
Study Design: A Phase 3, international, multicenter, open-label, randomized study.
-
Patient Population: 269 patients aged 65 years or older with previously untreated CLL/SLL without del(17p).
-
Treatment Arms:
-
Ibrutinib: 420 mg orally once daily until disease progression or unacceptable toxicity.
-
Chlorambucil: Up to 12 cycles.
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Safety Assessment: Safety was evaluated through the monitoring of adverse events, laboratory tests, and physical examinations.
Mandatory Visualization
Caption: BTK Signaling Pathway and the Mechanism of Action of BTK Inhibitors.
Caption: Workflow of Safety Assessment in Clinical Trials.
References
- 1. Zanubrutinib vs ibrutinib for R/R CLL/SLL: Final comparative analysis results from the ALPINE trial [lymphomahub.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ELEVATE-RR Trial Acalabrutinib vs Ibrutinib in Previously Treated Patients With CLL - The ASCO Post [ascopost.com]
- 4. A Study Comparing Zanubrutinib With Bendamustine Plus Rituximab in Participants With Previously Untreated CLL or SLL [clin.larvol.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Improved efficacy and safety of zanubrutinib versus ibrutinib in patients with relapsed/refractory chronic lymphocytic leukemia (R/R CLL) in China: a subgroup of ALPINE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Acalabrutinib Versus Ibrutinib in Previously Treated Chronic Lymphocytic Leukemia: Results of the First Randomized Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zanubrutinib versus bendamustine and rituximab in untreated chronic lymphocytic leukaemia and small lymphocytic lymphoma (SEQUOIA): a randomised, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Findings from landmark RESONATE-2 study confirm sustained survival benefit of IMBRUVICA® (ibrutinib) for first-line chronic lymphocytic leukaemia treatment with up to 10 years follow-up [jnj.com]
- 13. Sustained efficacy and detailed clinical follow-up of first-line ibrutinib treatment in older patients with chronic lymphocytic leukemia: extended phase 3 results from RESONATE-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Proteomic and Kinase Profile Analysis: Zanubrutinib vs. Ibrutinib
In the landscape of targeted therapies for B-cell malignancies, the second-generation Bruton's tyrosine kinase (BTK) inhibitor, zanubrutinib, has emerged as a significant alternative to the first-generation inhibitor, ibrutinib. While both drugs are irreversible inhibitors targeting BTK, their selectivity and off-target effects differ, leading to distinct clinical profiles. This guide provides a comparative analysis of zanubrutinib and ibrutinib, focusing on their kinase selectivity and a proposed framework for proteomic analysis to further elucidate their cellular impacts. This information is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two important therapies.
Kinase Selectivity: A Quantitative Comparison
Zanubrutinib was designed for greater selectivity for BTK with the goal of minimizing off-target kinase inhibition, which is believed to contribute to some of the adverse effects observed with ibrutinib.[1][2] The following table summarizes the comparative selectivity of zanubrutinib and ibrutinib against a panel of kinases, presented as IC50 values (the concentration of the drug required to inhibit 50% of the kinase activity). Lower values indicate higher potency.
| Kinase | Zanubrutinib (IC50 nM) | Ibrutinib (IC50 nM) |
| BTK | < 1 | 0.5 |
| EGFR | > 1000 | 5.6 |
| ITK | 6.7 | 1.8 |
| TEC | 2.1 | 78 |
| ERBB2 (HER2) | > 1000 | 9.4 |
| ERBB4 (HER4) | > 1000 | 3.2 |
| Data compiled from multiple sources.[3] |
This data clearly indicates zanubrutinib's high selectivity for BTK, with significantly less activity against other kinases like EGFR and members of the TEC family compared to ibrutinib.[3] This difference in off-target activity is thought to contribute to the distinct adverse event profiles of these drugs, with zanubrutinib generally associated with a lower incidence of certain side effects like atrial fibrillation.[3][4][5]
B-Cell Receptor (BCR) Signaling Pathway
Both zanubrutinib and ibrutinib exert their primary therapeutic effect by inhibiting BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3][6] This pathway is essential for the survival, proliferation, and differentiation of both normal and malignant B-cells.[6] By irreversibly binding to cysteine 481 in the BTK active site, these inhibitors block downstream signaling, leading to decreased B-cell activation and survival.
Simplified BTK signaling pathway and the inhibitory action of zanubrutinib and ibrutinib.
Proposed Proteomic Analysis Workflow
To comprehensively delineate the on-target and off-target effects of zanubrutinib versus ibrutinib at the protein level, a quantitative proteomic and phosphoproteomic approach is recommended.[3] Such an analysis would provide invaluable insights into the downstream signaling events, potential biomarkers of response, and a deeper understanding of the molecular basis for their different clinical profiles.
Experimental workflow for a comparative proteomic analysis of cells treated with BTK inhibitors.
Experimental Protocols
The following provides a detailed methodology for a comparative proteomic analysis of cells treated with zanubrutinib versus ibrutinib.
Cell Culture and Treatment
-
Cell Lines: Utilize relevant human B-cell malignancy cell lines. For example, TMD8 for Activated B-Cell like (ABC) Diffuse Large B-cell Lymphoma (DLBCL) or MEC-1 for Chronic Lymphocytic Leukemia (CLL).[3]
-
Culture Conditions: Maintain cells in appropriate media (e.g., RPMI-1640 supplemented with 10-20% fetal bovine serum and penicillin/streptomycin) and standard culture conditions (37°C, 5% CO2).[7]
-
Treatment: Plate cells at a sufficient density and allow them to acclimate before treatment. Treat cells with equimolar concentrations of zanubrutinib, ibrutinib, or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, or 24 hours). A typical concentration for in vitro studies is 1 µM.[3]
Sample Preparation for Mass Spectrometry
-
Cell Lysis: After treatment, harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a buffer containing detergents (e.g., SDS or RIPA buffer), protease inhibitors, and phosphatase inhibitors to ensure protein integrity.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for subsequent steps.
-
Protein Digestion: Reduce the disulfide bonds in the proteins with a reducing agent like dithiothreitol (DTT), followed by alkylation of cysteine residues with iodoacetamide (IAA). Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin, overnight at 37°C.
-
Peptide Cleanup: Desalt the resulting peptide mixtures using C18 solid-phase extraction (SPE) cartridges to remove contaminants that could interfere with mass spectrometry analysis.
Quantitative Proteomics and Phosphoproteomics
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended): For multiplexed quantitative analysis, label the peptides from each condition with isobaric tandem mass tags (e.g., TMTpro™ 16plex). This allows for the simultaneous analysis of multiple samples, reducing experimental variability.
-
Phosphopeptide Enrichment: For phosphoproteomic analysis, enrich for phosphorylated peptides from the peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-flow liquid chromatography system. The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer to determine their sequence and relative abundance.[8]
Data Analysis
-
Protein Identification and Quantification: Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer). Search the data against a human protein database (e.g., UniProt) to identify the peptides and proteins. Quantify the relative abundance of each protein (and phosphosite) across the different treatment conditions.
-
Bioinformatics and Statistical Analysis: Perform statistical analysis to identify proteins and phosphosites that are significantly differentially abundant between zanubrutinib- and ibrutinib-treated cells compared to the vehicle control. Use bioinformatics tools to perform pathway analysis (e.g., Gene Set Enrichment Analysis, KEGG pathway analysis) to identify the biological pathways that are most affected by each drug.
-
Data Visualization: Visualize the results using volcano plots to highlight significantly regulated proteins, heatmaps to show expression patterns across samples, and network diagrams to illustrate protein-protein interactions and signaling pathways.
This comprehensive approach will provide a detailed molecular portrait of the cellular responses to zanubrutinib and ibrutinib, offering crucial data for understanding their mechanisms of action and for the development of future targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Zanubrutinib in lymphoproliferative disorders: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ajmc.com [ajmc.com]
- 5. ALPINE Study Updates: Zanubrutinib vs Ibrutinib - HealthTree for Chronic Lymphocytic Leukemia [healthtree.org]
- 6. Transcriptomic and proteomic differences in BTK-WT and BTK-mutated CLL and their changes during therapy with pirtobrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacoproteomics identifies combinatorial therapy targets for diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment landscape for B-cell malignancies. Ibrutinib, the first-in-class covalent BTK inhibitor, and zanubrutinib, a next-generation inhibitor with greater selectivity, have both demonstrated significant clinical efficacy.[1][2][3] However, the emergence of drug resistance presents a significant clinical challenge, limiting the long-term benefit of these therapies.[3] This guide provides a comparative overview of the shared resistance mechanisms between zanubrutinib and ibrutinib, supported by experimental data and detailed methodologies.
On-Target BTK Mutations: The Predominant Shared Resistance Pathway
The most well-characterized mechanism of resistance to both ibrutinib and zanubrutinib involves mutations within the BTK gene itself.[4] These covalent inhibitors function by irreversibly binding to a cysteine residue at position 481 (C481) in the BTK active site.[1][2]
C481 Mutations
Mutations at the C481 residue are the canonical and most frequently observed mechanism of acquired resistance to covalent BTK inhibitors.[1][5][6] The most common substitution, C481S (cysteine to serine), prevents the covalent binding of both ibrutinib and zanubrutinib, thereby restoring BTK's kinase activity and reactivating downstream signaling pathways essential for B-cell survival and proliferation.[1][4] While initially identified in patients treated with ibrutinib, the C481S mutation is also a common finding in patients who develop resistance to zanubrutinib.[1][7][8] Other less frequent mutations at this site, such as C481Y and C481R, have also been reported.[5]
Non-C481 BTK Mutations
In addition to the canonical C481 mutations, a spectrum of non-C481 BTK mutations has been identified that can confer cross-resistance to both ibrutinib and zanubrutinib.[1] These mutations often emerge in patients treated with second-generation or non-covalent BTK inhibitors but can also be present in those treated with ibrutinib.[1][4]
Key non-C481 mutations include:
-
L528W: This mutation has been observed in patients progressing on both zanubrutinib and ibrutinib.[1][5] Notably, some studies suggest an enrichment of the L528W mutation in patients treated with zanubrutinib compared to ibrutinib.[9]
-
T474I/F/S/T/L: Mutations at the T474 "gatekeeper" residue can also lead to resistance.[1][10]
These non-C481 mutations are often clustered in the kinase domain of BTK and can impair drug binding or alter the enzyme's conformation, leading to inhibitor resistance.[10][11][12]
Downstream Signaling Pathway Alterations: Bypassing BTK Inhibition
Resistance to BTK inhibitors can also arise from mutations in genes downstream of BTK in the B-cell receptor (BCR) signaling pathway. The most notable of these is phospholipase C gamma 2 (PLCG2).
Activating mutations in PLCG2 can render B-cells less dependent on BTK signaling for survival.[5][11] These gain-of-function mutations allow for the propagation of BCR signaling even when BTK is effectively inhibited by ibrutinib or zanubrutinib.[5] While less common than BTK mutations, PLCG2 mutations are a recognized shared mechanism of resistance.[1][5] In some cases, PLCG2 mutations can co-occur with BTK mutations.[13]
BTK-Independent Mechanisms: Metabolic Reprogramming in Mantle Cell Lymphoma
Recent research has uncovered a novel, BTK-independent shared resistance mechanism in mantle cell lymphoma (MCL). This pathway involves the upregulation of mitochondrial metabolism through the transcription factors EGR1 and DNMT3A.[14][15]
-
EGR1 enhances the link between glycolysis and oxidative phosphorylation (OXPHOS).[14][15]
-
DNMT3A promotes mitochondrial biogenesis and OXPHOS.[14][15]
Overexpression of both EGR1 and DNMT3A has been observed in MCL cells resistant to both ibrutinib and zanubrutinib, suggesting a conserved metabolic escape route.[14][15] This finding highlights the potential for targeting mitochondrial metabolism as a strategy to overcome resistance to BTK inhibitors.[14][15]
Quantitative Data on Shared Resistance Mutations
The following table summarizes the frequency of key resistance mutations observed in patients treated with zanubrutinib and ibrutinib from various studies. It is important to note that direct head-to-head comparisons of mutation frequencies from a single study are limited, and the prevalence can vary depending on the patient population, disease type, and detection methods used.
| Resistance Mechanism | Mutation | Zanubrutinib Frequency | Ibrutinib Frequency | Key Findings & Citations |
| On-Target BTK | C481S/Y/R | Observed in patients progressing on zanubrutinib.[1][7][13] In one study of patients who progressed on zanubrutinib, 78% of acquired BTK mutations were at the C481 site.[7] | The most common resistance mutation, found in a significant percentage of patients with acquired resistance.[4][5] | The C481S mutation prevents the covalent binding of both drugs.[1][4] |
| L528W | Reported in 2 of 5 patients with acquired BTK mutations in one analysis of the ALPINE study.[1] Another study reported a higher prevalence of 54% in a cohort of patients treated with zanubrutinib.[5][9] | Occurs in a smaller percentage of patients on ibrutinib (e.g., <1% to 4% in some reports).[5] | This mutation may be more enriched in patients treated with zanubrutinib.[9] | |
| T474I | Can confer cross-resistance.[1] | Rare, found in approximately 0.7% of patients in one pooled analysis.[5] | A "gatekeeper" mutation that can affect inhibitor binding.[4] | |
| Downstream Signaling | PLCG2 mutations | Acquired mutations observed at the time of disease progression.[13] | Occur in a minority of patients, often less than 5%.[5] | These are gain-of-function mutations that bypass the need for BTK signaling.[5] |
| BTK-Independent | EGR1/DNMT3A Overexpression | Observed in zanubrutinib-treated MCL cells.[14][15] | Identified as key mediators of ibrutinib resistance in MCL.[14][15] | This mechanism involves metabolic reprogramming towards oxidative phosphorylation.[14][15] |
Experimental Protocols
The identification and characterization of these resistance mechanisms rely on a variety of sophisticated experimental techniques.
1. Mutational Analysis:
-
Methodology: Next-generation sequencing (NGS) is the primary method used to identify mutations in BTK and PLCG2. This involves extracting DNA from patient samples (typically peripheral blood or bone marrow) at baseline and at the time of disease progression. The targeted genes are then amplified and sequenced to a high depth to detect mutations, even at low variant allele frequencies.
-
Example: In the ALPINE study, NGS was performed on samples from patients who progressed on zanubrutinib or ibrutinib to identify acquired mutations in BTK and other relevant genes.[7][16]
2. In Vitro Drug Sensitivity Assays:
-
Methodology: To functionally validate the role of specific mutations in conferring resistance, cell-based assays are employed. This often involves engineering cell lines (e.g., lymphoma cell lines) to express wild-type or mutant forms of BTK. These cells are then treated with increasing concentrations of zanubrutinib or ibrutinib, and cell viability is measured using assays such as MTT or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is then calculated to quantify the degree of resistance.
-
Example: Studies have demonstrated a significant increase in the IC50 for ibrutinib in cells expressing the C481S mutation.[1]
3. Structural Modeling and Binding Assays:
-
Methodology: Computational modeling is used to predict how specific mutations in the BTK kinase domain might affect the binding of zanubrutinib and ibrutinib. Biochemical assays, such as kinase activity assays or direct binding assays, are then used to experimentally confirm these predictions and measure the binding affinity of the inhibitors to the mutant BTK protein.
4. Metabolic Profiling:
-
Methodology: To investigate BTK-independent resistance mechanisms, techniques such as Seahorse XF analysis are used to measure cellular metabolic activity, including oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). This allows for the assessment of changes in oxidative phosphorylation and glycolysis in drug-resistant cells.
Visualizing Shared Resistance Pathways
Caption: Shared resistance mechanisms to covalent BTK inhibitors.
Caption: Workflow for identifying and validating resistance mechanisms.
Conclusion
Zanubrutinib and ibrutinib share several key resistance mechanisms, primarily driven by on-target mutations in BTK at both C481 and non-C481 sites, as well as activating mutations in the downstream signaling molecule PLCG2. Furthermore, BTK-independent pathways, such as metabolic reprogramming, are emerging as important contributors to resistance. Understanding these shared mechanisms is crucial for the development of next-generation inhibitors and rational combination therapies to overcome resistance and improve patient outcomes in B-cell malignancies. The continued investigation into the nuances of resistance to different BTK inhibitors will be essential for optimizing treatment sequencing and developing personalized therapeutic strategies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iwmf.com [iwmf.com]
- 4. ashpublications.org [ashpublications.org]
- 5. cllsociety.org [cllsociety.org]
- 6. Resistance to Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cllsociety.org [cllsociety.org]
- 8. youtube.com [youtube.com]
- 9. Enrichment of BTK Leu528Trp mutations in patients with CLL on zanubrutinib: potential for pirtobrutinib cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. esmo.org [esmo.org]
- 12. Mechanisms of Resistance to Noncovalent Bruton's Tyrosine Kinase Inhibitors. [themednet.org]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. targetedonc.com [targetedonc.com]
A Comparative Guide to the Pharmacodynamics of First and Second-Generation BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamics of first and second-generation Bruton's tyrosine kinase (BTK) inhibitors, focusing on their mechanism of action, potency, and selectivity. The information is supported by experimental data to aid in research and development decisions.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1] In many B-cell malignancies, this pathway is constitutively active, making BTK a key therapeutic target.[1] First-generation BTK inhibitors, such as ibrutinib, have shown significant clinical efficacy. However, their off-target activities can lead to adverse effects.[2] This has led to the development of second-generation inhibitors, including acalabrutinib and zanubrutinib, which are designed for improved selectivity and a better safety profile.[3]
Both first and second-generation inhibitors are covalent, irreversible inhibitors that form a bond with a cysteine residue (Cys481) in the active site of BTK, blocking its enzymatic activity.[4][5] The primary distinction between the two generations lies in their selectivity.[6] Second-generation inhibitors are engineered to have fewer off-target effects, which is believed to contribute to their improved tolerability.[4]
Comparative Pharmacodynamic Data
The following tables summarize the in vitro potency and selectivity of the first-generation BTK inhibitor ibrutinib and the second-generation inhibitors acalabrutinib and zanubrutinib against BTK and key off-target kinases. Lower IC50 values indicate greater potency.
Table 1: Potency against BTK
| Inhibitor | Generation | BTK IC50 (nM) |
| Ibrutinib | First | 0.5 |
| Acalabrutinib | Second | <5 |
| Zanubrutinib | Second | <1 |
Data compiled from multiple sources.
Table 2: Selectivity against Off-Target Kinases
| Kinase | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| TEC Family | |||
| TEC | 71 | >1000 | 23 |
| ITK | 10.7 | >1000 | 60.5 |
| EGFR Family | |||
| EGFR | 5.6 | >1000 | 3.3 |
| ERBB2 (HER2) | 94 | >1000 | 185 |
| ERBB4 (HER4) | 46 | 557 | 109 |
| Other | |||
| JAK3 | 16 | >3000 | 338 |
| BLK | 0.8 | 1.8 | 0.3 |
Data compiled from multiple sources. IC50 values can vary depending on the specific assay conditions.
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation of comparative pharmacodynamic data. Below are representative protocols for key experiments used to characterize BTK inhibitors.
In Vitro BTK Kinase Inhibition Assay (Biochemical IC50)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of purified BTK by 50%.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.
Principle: A common method is a luminescence-based kinase assay, such as ADP-Glo™, which quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
Substrate (e.g., a synthetic peptide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the kinase buffer, recombinant BTK enzyme, and the substrate.
-
Add the serially diluted test compounds or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinome-Wide Selectivity Profiling
This type of assay assesses the selectivity of a compound by screening it against a large panel of kinases.
Objective: To determine the off-target kinase inhibition profile of a BTK inhibitor.
Principle: A common platform is the KINOMEscan™, which is a binding competition assay.
Methodology:
-
Compound Immobilization: The test compound is immobilized on a solid support.
-
Kinase Panel: A large panel of recombinant human kinases is used.
-
Binding Competition: Each kinase is incubated with the immobilized compound in the presence of a tagged, ATP-competitive ligand.
-
Quantification: The amount of kinase bound to the immobilized compound is measured by quantifying the amount of the tagged ligand that remains in solution, often using quantitative PCR (qPCR). The results are typically reported as the percentage of the kinase that is inhibited at a specific concentration of the test compound.
Cellular BTK Occupancy Assay
This assay measures the extent to which a covalent BTK inhibitor binds to its target within a cellular context.
Objective: To determine the target engagement of a covalent BTK inhibitor in cells.
Principle: A biotinylated probe that also binds to the Cys481 residue of BTK is used. The amount of probe that can bind to BTK is inversely proportional to the occupancy of the target by the test inhibitor.
Materials:
-
Target cells (e.g., peripheral blood mononuclear cells or a B-cell line)
-
Test inhibitor
-
Biotinylated BTK probe
-
Cell lysis buffer
-
Streptavidin-coated plates
-
Antibody against BTK
-
Detection reagent (e.g., HRP-conjugated secondary antibody and substrate)
-
Plate reader
Procedure:
-
Treat cells with varying concentrations of the test inhibitor for a specified time.
-
Lyse the cells to release the proteins.
-
Add the biotinylated BTK probe to the cell lysates. The probe will bind to any unoccupied BTK.
-
Transfer the lysates to streptavidin-coated plates to capture the biotinylated probe-BTK complexes.
-
Wash the plates to remove unbound proteins.
-
Add a primary antibody that specifically recognizes BTK.
-
Add a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the resulting signal.
-
A lower signal indicates higher occupancy of BTK by the test inhibitor.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the BTK signaling pathway, the mechanism of covalent inhibition, and a typical experimental workflow.
Caption: Simplified BTK Signaling Pathway and the Point of Inhibition.
Caption: Mechanism of Irreversible Covalent Inhibition of BTK.
Caption: General Experimental Workflow for BTK Inhibitor Comparison.
References
The Synergistic Power of Zanubrutinib: A Comparative Guide to Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Zanubrutinib, a next-generation Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated significant efficacy in various B-cell malignancies. Its high selectivity and favorable safety profile make it an ideal candidate for combination therapies. This guide provides a comprehensive evaluation of the synergistic effects of zanubrutinib with other agents, focusing on the robust preclinical rationale and compelling clinical data supporting its combination with BCL-2 inhibitors, and exploring the evolving landscape of its partnership with CAR T-cell therapies.
Zanubrutinib in Combination with BCL-2 Inhibitors: A Dual-Pronged Attack on Cancer Cell Survival
Preclinical studies have established a strong synergistic relationship between zanubrutinib and B-cell lymphoma 2 (BCL-2) inhibitors, such as venetoclax and the next-generation sonrotoclax. This synergy stems from their complementary mechanisms of action, creating a powerful anti-tumor effect in hematological malignancies like Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Mantle Cell Lymphoma (MCL).[1]
Zanubrutinib, by inhibiting BTK, disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1] A key synergistic mechanism is zanubrutinib's ability to downregulate the expression of anti-apoptotic proteins Mcl-1 and BCL-xL.[1] These proteins are known mediators of resistance to venetoclax.[1] By reducing their levels, zanubrutinib sensitizes cancer cells to the apoptotic effects of BCL-2 inhibition by venetoclax.[1]
Preclinical and Clinical Performance
The combination of zanubrutinib with a BCL-2 inhibitor has been investigated in multiple clinical trials, consistently demonstrating high rates of efficacy and a manageable safety profile.
| Clinical Trial | Malignancy | Combination | Key Efficacy Data |
| SEQUOIA (Arm D) [2][3][4] | Treatment-Naïve CLL/SLL with del(17p) and/or TP53 mutation | Zanubrutinib + Venetoclax | Overall Response Rate (ORR): 100%Complete Response (CR) + CR with incomplete recovery (CRi): 45%36-month Progression-Free Survival (PFS): 92% |
| NCT03824483 (BOVen) [5][6] | Treatment-Naïve MCL with TP53 mutation | Zanubrutinib + Obinutuzumab + Venetoclax | Best ORR: 96%Best CR: 88%2-year PFS: 72% |
| BGB-11417-101 [7] | Relapsed/Refractory (R/R) MCL | Zanubrutinib + Sonrotoclax (320 mg) | ORR: 78%CR: 70%24-month Duration of Response (DoR): 80.1% |
Signaling Pathway and Synergistic Mechanism
The following diagram illustrates the dual inhibitory effect of zanubrutinib and venetoclax on cancer cell survival pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. beonemedinfo.com [beonemedinfo.com]
- 3. beonemedinfo.com [beonemedinfo.com]
- 4. library.ehaweb.org [library.ehaweb.org]
- 5. Zanubrutinib, obinutuzumab, and venetoclax for first-line treatment of mantle cell lymphoma with a TP53 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zanubrutinib, obinutuzumab, and venetoclax for first-line treatment of mantle cell lymphoma with a TP53 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Benchmarking Zanubrutinib's Kinase Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of zanubrutinib against other Bruton's tyrosine kinase (BTK) inhibitors, supported by experimental data. Zanubrutinib is a next-generation, irreversible BTK inhibitor designed for enhanced selectivity to minimize off-target effects and improve therapeutic outcomes in B-cell malignancies.[1][2][3][4][5]
Executive Summary
Zanubrutinib demonstrates a more focused kinase inhibition profile compared to the first-generation BTK inhibitor, ibrutinib, and exhibits a distinct profile from the second-generation inhibitor, acalabrutinib.[1][4][5] Preclinical studies, including comprehensive kinase panel screens, indicate that zanubrutinib has less off-target activity against several kinases, such as TEC family kinases and epidermal growth factor receptor (EGFR), which are associated with adverse effects observed with other BTK inhibitors.[1][6] This enhanced selectivity is attributed to its unique chemical structure and binding kinetics.[1]
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for zanubrutinib and other BTK inhibitors against BTK and a panel of off-target kinases. Lower IC50 values indicate higher potency.
| Kinase | Zanubrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) |
| BTK | <5 | <10 | <5 |
| TEC | ~2 | 3.2 - 78 | 37 - 1000 |
| ITK | >1000 | ~10 | >1000 |
| EGFR | >1000 | ~10 | >1000 |
| ERBB2 (HER2) | >1000 | ~20 | >1000 |
| JAK3 | >1000 | ~16 | >1000 |
| BLK | <10 | <10 | <10 |
| BMX | <10 | <10 | <10 |
Note: The IC50 values are compiled from various preclinical studies and may vary depending on the specific assay conditions. The data presented here is for comparative purposes.
As the data indicates, zanubrutinib maintains high potency against its target, BTK, while demonstrating significantly less activity against off-target kinases like TEC, ITK, and EGFR compared to ibrutinib.[7] This improved selectivity profile is a key differentiator for zanubrutinib.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of BTK inhibitor selectivity.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the purified target kinase and its specific substrate in the appropriate kinase reaction buffer.
-
Perform serial dilutions of the test inhibitors (zanubrutinib, ibrutinib, etc.) in DMSO, followed by a further dilution in the kinase buffer to create a 2X compound solution.
-
Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should be close to the Km value for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X inhibitor solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Add 2.5 µL of the 2X kinase/substrate solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution. Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3][6][8][9]
-
Kinome Profiling (e.g., KINOMEscan™)
This is a competitive binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.
Protocol:
-
Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound (e.g., zanubrutinib) is incubated with a specific kinase from the panel and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Quantification: After incubation, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is often done using quantitative PCR (qPCR). The amount of kinase bound to the support is inversely proportional to the affinity of the test compound for that kinase.
-
Data Analysis: Results are typically expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates stronger binding of the test compound to the kinase. This can be used to determine the binding affinity (Kd) or the percent inhibition at a given concentration.[10][11][12]
Cellular BTK Occupancy Assay
This assay measures the extent to which a BTK inhibitor binds to its target within a cellular context.
Protocol:
-
Cell Treatment: Treat a B-cell lymphoma cell line (e.g., Ramos cells) or peripheral blood mononuclear cells (PBMCs) with various concentrations of the test compounds for a defined period.
-
Cell Lysis: Lyse the cells to release the intracellular proteins, including BTK.
-
Probe Binding: Add a biotinylated BTK probe to the cell lysates. This probe also binds covalently to the Cys481 residue of BTK and will only bind to BTK that is not already occupied by the inhibitor.
-
Detection:
-
Transfer the lysates to a streptavidin-coated plate to capture the biotinylated probe-bound BTK.
-
Add a primary antibody specific for BTK, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Add a substrate and measure the resulting signal (e.g., colorimetric or chemiluminescent).
-
-
Data Analysis: The percentage of BTK occupancy is calculated by comparing the signal from treated cells to that of untreated cells. A lower signal in treated cells indicates higher BTK occupancy by the inhibitor.[2][7][13][14]
Visualizations
The following diagrams illustrate the experimental workflows and the comparative selectivity of zanubrutinib.
Caption: Experimental workflows for assessing kinase inhibitor selectivity.
Caption: Comparative selectivity of BTK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 10. benchchem.com [benchchem.com]
- 11. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 12. chayon.co.kr [chayon.co.kr]
- 13. researchgate.net [researchgate.net]
- 14. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ((plusmn))-Zanubrutinib: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Zanubrutinib is critical for protecting laboratory personnel and the environment. As a potent Bruton's tyrosine kinase (BTK) inhibitor, Zanubrutinib is classified as a cytotoxic agent and must be handled as hazardous waste from its point of use through to its final disposal.[1] Adherence to strict disposal protocols is mandatory for all researchers, scientists, and drug development professionals.
Waste Classification and Handling Summary
All materials that have come into contact with Zanubrutinib must be treated as cytotoxic waste.[1] This includes unused or expired products, contaminated labware, personal protective equipment (PPE), and any materials used for spill cleanup. Proper segregation and containment are the foundational steps for safe disposal.
| Waste Type | Container Specification | Labeling Requirements |
| Solid Waste | Designated, leak-proof, puncture-resistant containers, often color-coded (e.g., purple or yellow).[1] | "Cytotoxic Waste" or "Chemotherapy Waste" and the cytotoxic hazard symbol.[1] |
| Liquid Waste | Sealed, leak-proof containers.[1] | "Cytotoxic Waste" or "Chemotherapy Waste" and the cytotoxic hazard symbol.[1] |
| Sharps | Dedicated, puncture-resistant sharps container for cytotoxic waste.[1] | "Cytotoxic Waste" or "Chemotherapy Waste" and the cytotoxic hazard symbol.[1] |
| Contaminated PPE | Designated, leak-proof, puncture-resistant containers.[1] | "Cytotoxic Waste" or "Chemotherapy Waste" and the cytotoxic hazard symbol.[1] |
| Empty Vials & Packaging | Designated, leak-proof, puncture-resistant containers.[1] | "Cytotoxic Waste" or "Chemotherapy Waste" and the cytotoxic hazard symbol.[1] |
Step-by-Step Disposal Protocol
The following procedure outlines the essential steps for the safe disposal of Zanubrutinib. This protocol is a general guideline and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies and local regulations.
-
Segregation at the Source : Immediately upon completion of work, segregate all Zanubrutinib-contaminated waste from other laboratory waste streams.[1] This is the most critical step to prevent cross-contamination.
-
Waste Collection and Containment :
-
Place solid waste, such as contaminated gloves, gowns, and lab supplies, into the designated cytotoxic waste container.[1]
-
Collect liquid waste in sealed, leak-proof containers.[1]
-
Dispose of all contaminated sharps in a dedicated cytotoxic sharps container.[1]
-
Ensure all waste containers are kept securely closed when not in immediate use.[1]
-
-
Labeling : All waste containers must be clearly and accurately labeled with the cytotoxic hazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".[1]
-
Storage : Store the contained cytotoxic waste in a secure, designated area with restricted access. This storage area should be well-ventilated and away from general laboratory traffic.[1]
-
Final Disposal : Arrange for the collection and disposal of the Zanubrutinib waste through a licensed hazardous material disposal company.[1][2] The recommended method for the final destruction of Zanubrutinib is incineration in an approved facility.[1][2][3] Never dispose of Zanubrutinib or its contaminated materials in the regular trash or down the drain.[2]
Zanubrutinib Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of Zanubrutinib, from the point of generation to final destruction.
Caption: Zanubrutinib Disposal Workflow Diagram.
It is imperative to consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) for ((plusmn))-Zanubrutinib before handling or disposing of this compound.[2][4][5] Always adhere to all federal, state, and local regulations concerning hazardous waste disposal.[2]
References
Personal protective equipment for handling ((plusmn))-Zanubrutinib
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling of (±)-Zanubrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment. Zanubrutinib is classified as a cytotoxic agent and should be handled with appropriate precautions.[1]
Hazard Identification and Safety Data
While specific occupational exposure limits (OELs) have not been established for zanubrutinib, it is classified as hazardous. It is considered toxic if swallowed, in contact with skin, or inhaled, and is suspected of causing genetic defects. The following table summarizes key hazard information.
| Parameter | Value | Reference |
| GHS Classification | Acute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 3), Acute Toxicity, Inhalation (Category 3), Germ Cell Mutagenicity (Category 2) | [2] |
| Signal Word | Danger | [2] |
| Hazard Statements | H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. H341: Suspected of causing genetic defects. | [2] |
| Occupational Exposure Limits (OELs) | Not established | [2] |
| LD50 (Oral, Dermal, Inhalation) | No data available |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling zanubrutinib mandates the use of specific personal protective equipment to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact with the cytotoxic agent.[2] |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols. |
| Body Protection | A disposable, solid-front, back-closure chemotherapy gown with cuffed sleeves. | Provides a barrier against contamination of clothing and skin. |
| Respiratory Protection | For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is required. | Prevents inhalation of hazardous particles.[2] |
Experimental Protocols
Standard Operating Procedure for Handling (±)-Zanubrutinib
1. Preparation and Engineering Controls:
-
All handling of zanubrutinib powder or solutions should be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.
-
The work surface of the BSC or fume hood should be covered with a disposable, absorbent, plastic-backed liner.
-
Ensure a cytotoxic spill kit is readily accessible before beginning any work.
2. Weighing and Reconstitution:
-
When weighing the powdered form of zanubrutinib, use a containment balance enclosure if available.
-
To minimize aerosol generation, carefully open the container within the BSC or fume hood.
-
When reconstituting, slowly add the solvent to the vial containing the powder. Do not squirt the solvent directly onto the powder.
-
Gently swirl the vial to dissolve the contents. Avoid vigorous shaking or vortexing which can create aerosols.
3. Aliquoting and Storage:
-
Use sterile, disposable labware (e.g., pipette tips, centrifuge tubes) for all manipulations.
-
Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
-
Store zanubrutinib according to the manufacturer's recommendations, typically in a secure, designated area with restricted access.
4. Personal Hygiene:
-
Wash hands thoroughly with soap and water before donning and after removing PPE.
-
Do not eat, drink, or apply cosmetics in the laboratory where zanubrutinib is handled.
Decontamination and Spill Response Protocol
1. Immediate Actions for a Small Spill (less than 5 mL/5 g):
-
Alert personnel in the immediate area.
-
Isolate the spill area.
-
Wearing appropriate PPE (double gloves, gown, eye protection, and respirator), cover the spill with absorbent pads from the cytotoxic spill kit.
-
Carefully clean the area from the outer edge of the spill towards the center.
2. Decontamination Procedure:
-
After absorbing the spill, decontaminate the area. A common practice for cytotoxic drugs involves a two-step cleaning process:
-
Step 1: Inactivation/Cleaning. Use a deactivating agent if a validated one for zanubrutinib is available. If not, use a detergent solution to clean the area.
-
Step 2: Rinsing. Thoroughly rinse the area with water.
-
-
For surfaces, a final wipe-down with 70% ethanol or isopropanol is recommended.[2]
3. Waste Disposal:
-
All materials used for spill cleanup (absorbent pads, contaminated PPE, etc.) must be disposed of as cytotoxic waste.[1]
Disposal Plan
All waste generated from the handling of zanubrutinib is considered cytotoxic and must be disposed of as hazardous waste.
-
Segregation: All contaminated materials, including gloves, gowns, labware, and residual drug, must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.[1]
-
Labeling: Containers must be marked with the universal biohazard symbol and the words "Cytotoxic Waste."[1]
-
Storage: Store cytotoxic waste in a secure, designated area away from general laboratory traffic.
-
Final Disposal: Arrange for disposal through a licensed hazardous waste management company, in accordance with all local, state, and federal regulations. Incineration is the preferred method of destruction for cytotoxic waste.[1]
Workflow for Handling (±)-Zanubrutinib
Caption: Workflow for the safe handling of (±)-Zanubrutinib.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
